2-(Piperidin-1-ylmethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGNIQLYMGVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629762 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-57-0 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(Piperidin-1-ylmethyl)benzoic acid" molecular weight
An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Integrating the structural features of a substituted benzoic acid and a piperidine ring, this compound offers a unique scaffold for developing novel therapeutics. The piperidine moiety is a well-established "privileged scaffold" known to enhance the pharmacokinetic properties of drug candidates, while the carboxylic acid group provides a versatile handle for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven methodology for its synthesis and purification, a suite of analytical techniques for its characterization, and an exploration of its applications as a key intermediate in modern drug development.
Core Physicochemical Properties
The identity and utility of this compound are defined by its fundamental physicochemical properties. These characteristics are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 219.28 g/mol | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][3] |
| CAS Number | 917747-57-0 | [1] |
| Appearance | White to off-white solid | [4] |
| Purity (Typical) | >95-99% | [4] |
The molecule's structure consists of a benzoic acid core where the ortho-position (C2) is substituted with a methylene (-CH₂-) bridge linked to the nitrogen atom of a piperidine ring. This specific arrangement influences its solubility, reactivity, and potential for biological interactions.
Synthesis and Purification: A Two-Stage Approach
The synthesis of this compound is most effectively achieved via a two-step process starting from a commercially available precursor. The strategy involves the synthesis of a methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This approach is favored for its reliability and the high purity of the final product.
The overall synthetic pathway begins with the formation of the C-N bond to construct the core scaffold, followed by the deprotection of the carboxylic acid.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate (Intermediate)
This procedure details the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the critical aryl C-N bond. The choice of a palladium catalyst with a phosphine ligand like BINAP is crucial for achieving high efficiency and yield under relatively mild conditions.[5][6]
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask, establish an inert atmosphere using argon or nitrogen. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and rac-BINAP (0.03 mmol, 3 mol%).
-
Solvent and Reactants: Add 5 mL of anhydrous toluene, followed by piperidine (1.2 mmol, 1.2 eq). The slight excess of the amine drives the reaction to completion.
-
Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 eq). The base is essential for the catalytic cycle, enabling the reductive elimination step.
-
Reaction: Heat the mixture to 80-100°C and monitor its progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual aqueous contaminants, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester intermediate via column chromatography on silica gel.
Experimental Protocol: Hydrolysis to this compound
The final step is a standard ester hydrolysis to unmask the carboxylic acid. The use of lithium hydroxide is common and effective for this transformation.[6]
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate (from Step 2.1)
-
Methanol, Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add LiOH (2.0-3.0 eq) to the solution. Stir the mixture at room temperature or warm gently to 50°C until TLC indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 using 1M HCl. The desired product will precipitate out as it is less soluble in its protonated form.
-
Isolation: Collect the white precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount for its use in research and development, as impurities can lead to erroneous experimental results.[7] A multi-technique approach is required for comprehensive validation.
Caption: A standard analytical workflow for quality control of the final product.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of a sample.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the analyte and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of 99.34% has been reported for this compound using HPLC.[4]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence and connectivity of protons in the molecule. Key expected signals include aromatic protons on the benzoic acid ring, a singlet for the methylene bridge, and distinct signals for the piperidine ring protons. The data should be consistent with the proposed structure.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Using electrospray ionization (ESI), the compound should show a prominent ion corresponding to its molecular mass plus a proton [M+H]⁺ at approximately m/z 220.28.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile scaffold in drug design. The piperidine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs.[8]
Key Advantages of the Scaffold:
-
Modulation of Physicochemical Properties: The piperidine ring can increase lipophilicity and basicity, which can improve cell membrane permeability and oral bioavailability.[6][9]
-
Enhanced Pharmacokinetics: The piperidine heterocycle is generally stable to metabolic degradation, contributing to a better pharmacokinetic profile.[8]
-
Versatile Chemical Handle: The ortho-substituted benzoic acid provides a carboxylic acid group that can be readily converted into amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[6]
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- 9. thieme-connect.de [thieme-connect.de]
An In-Depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-(Piperidin-1-ylmethyl)benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and explore its prospective applications in drug discovery, drawing upon established principles and available data.
Introduction: The Significance of the Piperidine-Benzoic Acid Scaffold
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles and target engagement.[1][2] When coupled with a benzoic acid moiety, particularly with the ortho-substitution pattern seen in this compound, a unique structural motif is created. This arrangement offers a versatile platform for the synthesis of complex molecules with diverse biological activities.[2]
This guide will focus specifically on this compound, providing a detailed examination of its known characteristics and a projection of its potential based on the properties of its constituent functional groups.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][3][4] |
| Molecular Weight | 219.28 g/mol | [1][3][4] |
| CAS Number | 917747-57-0 | [3][4] |
| Predicted Boiling Point | 347.5 ± 17.0 °C | [5] |
| Predicted Density | 1.164 ± 0.06 g/cm³ | [5] |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Purity (typical) | >95% | [4] |
Note: The boiling point and density are predicted values and should be considered as estimates. Experimental determination is required for definitive values.
Synthesis of this compound
The primary route for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-(piperidin-1-ylmethyl)benzoate.[2] This esterification-hydrolysis sequence is a common strategy in organic synthesis to protect the carboxylic acid functionality during preceding reaction steps.
Synthesis of the Precursor: Methyl 2-(piperidin-1-ylmethyl)benzoate
The synthesis of the methyl ester precursor is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern C-N bond formation.[6]
Reaction Scheme:
Figure 1: Synthesis of Methyl 2-(piperidin-1-ylmethyl)benzoate via Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).
-
Solvent and Reagents: Add anhydrous toluene (5 mL) to the flask, followed by piperidine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.[2]
Reaction Scheme:
Figure 2: Hydrolysis of the methyl ester to the final product.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.[2]
-
Workup: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl to precipitate the product.[2]
-
Isolation: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, and the piperidine ring protons.
-
Aromatic Protons: Four protons in the aromatic region (approximately 7.0-8.0 ppm), likely appearing as multiplets due to complex splitting patterns.
-
Methylene Protons (-CH₂-): A singlet at approximately 3.5-4.0 ppm, integrating to two protons.
-
Piperidine Protons: A series of multiplets between approximately 1.5-3.0 ppm, integrating to ten protons.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Aromatic Carbons: Several signals in the range of 120-140 ppm.
-
Methylene Carbon (-CH₂-): A signal around 60-65 ppm.
-
Piperidine Carbons: Signals in the aliphatic region, typically between 20-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 219.13, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the carboxyl group, and fragmentation of the piperidine ring.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutics. The combination of the piperidine ring and the benzoic acid moiety provides a framework that can be readily modified to target a variety of biological pathways.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core with substituted aromatic groups.[2] The this compound structure can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.[2] The carboxylic acid can be converted to an amide, which is a common functional group in kinase inhibitors for forming hydrogen bonds with the target protein.
Figure 3: Potential interaction of the scaffold with a kinase active site.
Central Nervous System (CNS) Agents
The piperidine motif is prevalent in many CNS-active drugs.[1] Its ability to modulate lipophilicity can be crucial for blood-brain barrier penetration. The benzoic acid group can be used to fine-tune the overall polarity and solubility of the molecule, which are critical parameters for CNS drug candidates.
Antimicrobial Agents
Derivatives of piperidine-containing benzoic acids have shown potential as antimicrobial agents.[8] The scaffold can be elaborated with various substituents to optimize activity against different bacterial or fungal strains.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety data for benzoic acid and related piperidine compounds, the following should be considered:
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
Laboratory coat
-
Work in a well-ventilated fume hood.
In case of exposure, follow standard first-aid procedures and seek medical attention.[9]
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies. While a comprehensive experimental characterization is not yet publicly available, its structural features suggest significant potential for the development of novel therapeutics, particularly in the areas of kinase inhibition and CNS disorders. Further research into the biological activity of this compound and its derivatives is warranted.
References
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-
Angene Chemical. (2025). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid Safety Data Sheet. Retrieved from [Link]
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National Institute of Standards and Technology. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
- UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from the University of Pisa institutional repository.
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PubChem. (n.d.). 2-{2-[4-(2-Oxo-4H-benzo[d][2][10]oxazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Retrieved from [Link]
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Truman State University. (n.d.). Melting Point Experiment. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to the IUPAC Nomenclature of 2-(Piperidin-1-ylmethyl)benzoic acid
Abstract
Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a detailed analysis of the IUPAC naming convention for the compound commonly known as "2-(Piperidin-1-ylmethyl)benzoic acid." We will deconstruct the molecule, apply the hierarchical rules of IUPAC nomenclature to identify the principal functional group, the parent hydride, and the complex substituent, ultimately deriving its Preferred IUPAC Name (PIN). This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of systematic naming principles for complex organic molecules.
Introduction and Structural Overview
The subject of this guide is the organic compound with the chemical structure shown below. It is frequently listed in chemical supplier catalogs and databases under the name this compound.[1][2][3] This name, while descriptive, represents a common or semi-systematic nomenclature. The rigorous application of IUPAC rules leads to a more precise and universally understood designation. The molecule integrates three key structural features: a benzoic acid core, a saturated heterocyclic piperidine ring, and a methylene bridge connecting them. Understanding its formal name is crucial for patent filings, regulatory submissions, and clear scientific publications.
Deconstruction of the Molecular Structure for Nomenclature
The first step in systematic naming is to dissect the molecule into its constituent parts, which are then prioritized according to established IUPAC rules.
Figure 1: Deconstruction of the target molecule into its primary functional components for IUPAC analysis.
Systematic Application of IUPAC Nomenclature Rules
The naming process follows a strict hierarchy of rules to ensure consistency and remove ambiguity.[4][5]
Pillar 1: Identification of the Principal Characteristic Group
The molecule possesses two key functional features: a carboxylic acid group (-COOH) and a tertiary amine (the nitrogen within the piperidine ring). According to IUPAC seniority rules for functional groups, the carboxylic acid is senior to the amine.[4][6]
-
Rule: The principal characteristic group is the one with the highest seniority, which is cited as the suffix of the parent structure's name.
-
Application: The carboxylic acid (-COOH) group dictates the suffix of the name.
Pillar 2: Determination of the Parent Hydride
The principal functional group (-COOH) is directly attached to a benzene ring. The combination of a benzene ring and a carboxylic acid group has a retained IUPAC name: Benzoic acid .[6][7] This will serve as the parent name for the entire structure.
-
Rule: When a carboxylic acid group is attached to a benzene ring, "benzoic acid" is the preferred IUPAC name for the parent structure.[4]
-
Application: The parent name is benzoic acid .
Pillar 3: Numbering of the Parent Structure (Locants)
The numbering of the benzoic acid ring begins at the carbon atom bearing the principal functional group.
-
Rule: The carbon atom to which the principal group (carboxylic acid) is attached is designated as locant '1'. The ring is then numbered to give the substituents the lowest possible locants.
-
Application:
-
C1 is the carbon of the -COOH group.
-
The substituent is located on the adjacent carbon, which is therefore C2.
-
Pillar 4: Naming the Complex Substituent
The entire assembly attached to the C2 position of the benzoic acid ring is treated as a single, complex substituent. This substituent is composed of a methylene group (-CH₂) attached to a piperidine ring.
-
Identifying the point of attachment: The substituent is connected to the benzoic acid parent via the methylene group. Therefore, the substituent is named as a substituted methyl group.
-
Naming the sub-substituent: The methyl group is, in turn, substituted with a piperidine ring. The piperidine ring is attached via its nitrogen atom (position 1 of the heterocycle). When a heterocyclic ring acts as a substituent, its name is modified by adding the suffix '-yl'.
-
Assembling the substituent name: The substituent derived from piperidine is piperidin-1-yl .
-
Final substituent name: Combining these parts gives (piperidin-1-yl)methyl . Parentheses are essential to enclose the name of this complex substituent to avoid confusion.
Figure 2: Logical workflow for the systematic naming of the complex substituent.
Construction of the Preferred IUPAC Name (PIN)
By combining the elements derived from the systematic application of IUPAC rules, we can construct the final, unambiguous name.
-
Parent Name: benzoic acid
-
Substituent Name: (piperidin-1-yl)methyl
-
Locant (Position): 2
Assembling these components yields the Preferred IUPAC Name (PIN):
2-((Piperidin-1-yl)methyl)benzoic acid
In practice and in many chemical databases, the outer parentheses are often omitted for simplicity when the meaning remains clear, leading to the commonly cited systematic name: This compound .[1][2][3] Both are systematically correct, with the double-parentheses version being the most rigorous form.
Summary of Chemical Identifiers
For comprehensive documentation and database searching, the following identifiers are critical.
| Identifier | Value | Source |
| Preferred IUPAC Name | 2-((Piperidin-1-yl)methyl)benzoic acid | IUPAC Rules |
| Common Systematic Name | This compound | [1][2] |
| CAS Number | 917747-57-0 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][2] |
| Molecular Weight | 219.28 g/mol | [1] |
| InChIKey | SETGNIQLYMGVGH-UHFFFAOYSA-N | [2] |
Protocol for Structural Verification
The integrity of a chemical name relies on the confirmed structure of the molecule. The following is a standard, high-level workflow for the structural elucidation of a newly synthesized batch of 2-((Piperidin-1-yl)methyl)benzoic acid, ensuring the name corresponds to the correct material.
Experimental Workflow: Structural Elucidation
Figure 3: A representative workflow for the synthesis and subsequent structural verification of the target compound.
-
Mass Spectrometry (MS): The analysis should confirm the molecular ion peak corresponding to the molecular weight of 219.28 g/mol .
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and signals corresponding to C-N bonds and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzoic acid ring, a singlet for the methylene bridge protons, and characteristic multiplets for the piperidine ring protons. The number of signals and their integrations in both ¹H and ¹³C spectra must match the proposed structure.
This self-validating system of analysis provides high confidence that the material in hand corresponds precisely to the structure defined by the IUPAC name 2-((Piperidin-1-yl)methyl)benzoic acid.
References
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Amerigo Scientific. This compound. Available at: [Link]
-
IUPAC. Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013. Available at: [Link]
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Chemistry Stack Exchange. IUPAC nomenclature benzene ring and functional group. Available at: [Link]
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Chemguide. Naming aromatic compounds. Available at: [Link]
- University of California, Davis. Intermediate IUPAC Nomenclature VII.
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An In-depth Technical Guide to the Synthesis Precursors of 2-(Piperidin-1-ylmethyl)benzoic acid
Introduction
2-(Piperidin-1-ylmethyl)benzoic acid is a heterocyclic carboxylic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid moiety ortho-substituted with a piperidinomethyl group, offers a unique scaffold for developing complex molecules, including therapeutics targeting the central nervous system.[1] The strategic placement of the carboxylic acid and the tertiary amine provides handles for further chemical modification, while the piperidine ring is a common feature in pharmaceuticals, known to modulate physicochemical properties like lipophilicity and basicity, which can enhance pharmacokinetic profiles.[1]
This technical guide provides a comprehensive overview of the primary synthetic precursors for this compound. We will delve into the logical retrosynthetic pathways, detail the preparation of key intermediates, and provide field-proven experimental protocols. The focus will be on explaining the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two primary and logical disconnection points, leading to two major synthetic strategies. The most common approach involves a C-N bond formation between a piperidine nucleophile and an electrophilic benzoic acid precursor.
Caption: Retrosynthetic analysis of this compound.
-
Route A (Nucleophilic Substitution): This is the most prevalent and reliable pathway. It involves the reaction of piperidine with a benzoic acid derivative containing a reactive electrophilic benzylic carbon, typically a halomethyl group (e.g., bromomethyl or chloromethyl). This requires the synthesis of a key precursor: 2-(halomethyl)benzoic acid or, more commonly, its esterified form to protect the carboxylic acid.
-
Route B (Mannich-Type Condensation): This classical three-component reaction conceptually involves the condensation of a compound with an acidic proton (benzoic acid, though less reactive), an aldehyde (formaldehyde), and a secondary amine (piperidine).[2][3][4] While synthetically elegant, achieving high yields and selectivity for this specific substrate can be challenging compared to Route A.
This guide will focus primarily on the precursors and protocols for the highly reliable Nucleophilic Substitution pathway (Route A).
Part 1: Synthesis of Key Precursor: 2-(Halomethyl)benzoate Esters
The cornerstone of the most effective synthesis is the preparation of a stable, reactive electrophile. The precursors of choice are methyl 2-(chloromethyl)benzoate and methyl 2-(bromomethyl)benzoate. The synthesis begins with a common bulk chemical, o-toluic acid, or its corresponding methyl ester.
The overall workflow involves three critical transformations:
-
Protection: The carboxylic acid group of o-toluic acid is protected as a methyl ester. This is crucial as the free carboxylic acid can interfere with the subsequent free-radical halogenation step.[5]
-
Halogenation: The benzylic methyl group is selectively halogenated via a free-radical mechanism.
-
Hydrolysis: This final step (covered in Part 2) deprotects the ester to yield the target carboxylic acid after reaction with piperidine.
Caption: Synthetic workflow for this compound via Route A.
Step 1: Esterification of o-Toluic Acid
To prevent unwanted side reactions at the carboxylic acid moiety during halogenation, it is protected as a methyl ester via Fischer esterification. This is a classic acid-catalyzed equilibrium reaction.
Experimental Protocol (General): [5]
-
Setup: Dissolve o-toluic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Cool the reaction mixture and remove the excess methanol by distillation under reduced pressure.
-
Neutralization & Extraction: Neutralize the remaining mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude methyl o-toluate can be purified by distillation if necessary.
Step 2: Free-Radical Halogenation of Methyl o-toluate
This step selectively introduces a halogen (chlorine or bromine) onto the benzylic methyl group. The choice between chlorination and bromination often depends on reagent availability and desired reactivity, with the brominated compound being generally more reactive but potentially less stable.
A. Synthesis of Methyl 2-(bromomethyl)benzoate
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination under free-radical conditions, often initiated by light or a radical initiator like benzoyl peroxide (BPO).[6][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl o-toluate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 85°C for CCl₄) for 1.5 to 2 hours.[6][7] The reaction can be monitored by observing the consumption of NBS (succinimide, the byproduct, will float to the top).
-
Workup: Cool the reaction mixture to room temperature. The insoluble succinimide byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The resultant oil or solid can be further purified by crystallization from a solvent system like diethyl ether/hexane.[8]
B. Synthesis of Methyl 2-(chloromethyl)benzoate
This synthesis typically involves bubbling chlorine gas through the heated ester or using an alternative chlorinating agent like sulfuryl chloride, again under free-radical conditions.
Experimental Protocol (General): [5]
-
Setup: Place methyl o-toluate in a reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer. The apparatus should be placed in a heating bath.
-
Reaction: Heat the substrate to approximately 70°C.[5]
-
Chlorination: Introduce chlorine gas into the reaction mixture while irradiating with a UV or incandescent lamp to initiate the radical reaction.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to ensure mono-chlorination and avoid over-chlorination.
-
Workup: Once the reaction is complete, cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine gas and HCl byproduct. The crude product can be purified by distillation under reduced pressure.
| Parameter | Methyl 2-(bromomethyl)benzoate Synthesis | Methyl 2-(chloromethyl)benzoate Synthesis |
| Starting Material | Methyl o-toluate | Methyl o-toluate |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) |
| Initiator | Benzoyl Peroxide (BPO) or light | UV or incandescent lamp |
| Solvent | Carbon Tetrachloride (CCl₄) | Neat (no solvent) or CCl₄ |
| Typical Temp. | ~85 °C | ~70 °C |
| Key Advantage | High selectivity for benzylic position | Lower cost of chlorinating agent |
| Reference | [6][7][8] | [5] |
Part 2: Synthesis of this compound
With the key halogenated precursor in hand, the final steps involve forming the C-N bond via nucleophilic substitution followed by ester hydrolysis.
Step 3: Nucleophilic Substitution with Piperidine
The halogenated ester is a potent electrophile. The lone pair on the nitrogen of piperidine acts as a nucleophile, displacing the halide in a standard Sₙ2 reaction to form the C-N bond.
Experimental Protocol (General):
-
Setup: Dissolve the methyl 2-(halomethyl)benzoate precursor (1.0 eq) in a suitable aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.
-
Reagents: Add piperidine (1.2-1.5 eq) and an acid scavenger base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq) to the solution. The base neutralizes the HBr or HCl byproduct generated during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield crude methyl 2-(piperidin-1-ylmethyl)benzoate, which can be purified by column chromatography if necessary.
Step 4: Hydrolysis of the Methyl Ester
The final step is the saponification (base-mediated hydrolysis) of the methyl ester to yield the target carboxylic acid.[1][5]
Experimental Protocol: [1]
-
Setup: Dissolve the crude or purified methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-4 with an acid like 1M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Alternative Precursors and Pathways
While the halogenation route is robust, it is valuable for drug development professionals to be aware of alternative strategies. The Buchwald-Hartwig amination offers a palladium-catalyzed approach that utilizes a different set of precursors.[1][9]
Pathway: Buchwald-Hartwig Amination This method couples an aryl halide directly with an amine.
-
Precursors: Methyl 2-bromobenzoate and Piperidine.
-
Rationale: This pathway avoids the need for free-radical halogenation of the benzylic position. It is often preferred for its milder conditions and broad substrate scope, although it requires a palladium catalyst and a specialized phosphine ligand.[1]
-
Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like XPhos (0.04 eq).
-
Reagents: Add anhydrous toluene, followed by piperidine (1.2 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours.
-
Workup: After cooling, the mixture is diluted with ethyl acetate and filtered through celite to remove the catalyst. The filtrate is then washed, dried, and concentrated.
-
Final Step: The resulting methyl 2-(piperidin-1-yl)benzoate is then hydrolyzed to the final acid product using the same procedure described in section 2.2.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence starting from readily available o-toluic acid. The key precursors are methyl 2-(chloromethyl)benzoate and methyl 2-(bromomethyl)benzoate . Their synthesis hinges on a strategic esterification to protect the carboxylic acid, followed by a selective free-radical halogenation of the benzylic methyl group. Subsequent nucleophilic substitution with piperidine and final ester hydrolysis complete the synthesis. Understanding the preparation of these crucial halogenated precursors is fundamental to accessing the target molecule efficiently and in high yield. Alternative palladium-catalyzed methods, while requiring different precursors like methyl 2-bromobenzoate, provide a valuable secondary route with distinct advantages in specific research and development contexts.
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An In-Depth Technical Guide to the Solubility Profile of 2-(Piperidin-1-ylmethyl)benzoic acid
Introduction: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery and development, the aqueous solubility of a drug candidate stands as a paramount physicochemical property, profoundly influencing its journey from the laboratory to clinical application. Poor solubility can severely impede a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to diminished bioavailability and therapeutic efficacy.[1][2] Consequently, a thorough understanding and precise measurement of a compound's solubility are not merely procedural formalities but are critical to de-risking drug development programs and ensuring the selection of viable clinical candidates.[3][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the aqueous solubility of 2-(Piperidin-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical research.
Physicochemical Profile of this compound
A foundational step in any solubility assessment is a thorough characterization of the molecule . The structural attributes of this compound dictate its physicochemical behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [5][6] |
| Molecular Weight | 219.28 g/mol | [5][6] |
| CAS Number | 917747-57-0 | [5][6] |
The structure of this compound is notable for the presence of both a carboxylic acid group and a tertiary amine (the piperidinyl moiety). This amphoteric nature, possessing both acidic and basic functional groups, is the primary determinant of its aqueous solubility, which will be highly dependent on the pH of the surrounding medium.
Theoretical Framework for Solubility: A pH-Dependent Phenomenon
The solubility of ionizable compounds like this compound is intrinsically linked to the pH of the aqueous environment.[7] The carboxylic acid group can be deprotonated to form a negatively charged carboxylate, while the tertiary amine can be protonated to form a positively charged ammonium cation. The equilibrium between the un-ionized and ionized forms governs the overall solubility.
-
In acidic conditions (low pH): The tertiary amine will be predominantly protonated, leading to the formation of a cationic species. This increased polarity is expected to enhance aqueous solubility.
-
In basic conditions (high pH): The carboxylic acid will be predominantly deprotonated, resulting in an anionic species, which also favors aqueous solubility.
-
At the isoelectric point (pI): There will be a specific pH at which the net charge of the molecule is zero. At this point, the compound exists primarily as a zwitterion or in its least ionized form, typically leading to a minimum in aqueous solubility.[8]
The Henderson-Hasselbalch equation can be applied to predict the ionization state of the acidic and basic groups based on their respective pKa values and the pH of the solution. For a comprehensive understanding, an experimental pH-solubility profile is essential.
Experimental Determination of Aqueous Solubility
Two primary types of solubility assays are employed in drug development: thermodynamic and kinetic solubility.[1][9][10] The choice between them depends on the stage of the drug discovery process.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2] It is a critical parameter for late-stage lead optimization and formulation development.[3][9] The shake-flask method is the most reliable technique for its determination.[10]
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Compound Dispensing: Add an excess of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[3][4]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[10] Care must be taken to avoid adsorption of the compound onto the filter material.[10]
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a pH-solubility profile by plotting the measured solubility at each pH value.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent (typically DMSO) stock into an aqueous buffer.[9] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[3][4]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.[3]
-
Precipitate Detection: Measure the amount of precipitate formed. This can be done directly by turbidimetry (nephelometry) or indirectly by separating any precipitate and quantifying the remaining dissolved compound.
-
Quantification (Indirect Method): If using an indirect method, filter the plate to remove precipitate. The concentration of the compound in the filtrate is then determined by HPLC-UV or LC-MS/MS.[4]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the concentration measured in the filtrate.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Reporting
The results of the solubility assessment should be reported clearly and comprehensively. For thermodynamic solubility, a pH-solubility profile graph is the most informative representation. The kinetic solubility should be reported for the specific conditions under which it was measured (e.g., buffer composition, incubation time). It is important to note that kinetic solubility values are often higher than thermodynamic solubility values due to the potential formation of supersaturated solutions or metastable solid forms.[7]
Conclusion
A comprehensive evaluation of the aqueous solubility of this compound is a critical step in its development as a potential therapeutic agent. Its amphoteric nature necessitates a thorough investigation of its pH-dependent solubility profile. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can gain the essential insights needed to guide formulation strategies, interpret bioassay data, and ultimately, make informed decisions in the drug development process.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Piperidin-1-ylmethyl)benzoic acid
Abstract
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of 2-(Piperidin-1-ylmethyl)benzoic acid. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoic acid derivative and a piperidine ring—are prevalent in a multitude of biologically active compounds.[1][2][3] This document outlines a logical, multi-faceted approach to systematically explore its potential therapeutic applications, focusing on hypothesized interactions with key cellular targets such as protein kinases, histone deacetylases (HDACs), and poly (ADP-ribose) polymerase (PARP). We will detail the underlying scientific rationale for pursuing these lines of inquiry and provide robust, validated experimental protocols to test these hypotheses.
Introduction: Deconstructing the Therapeutic Potential
The compound this compound is a tertiary amine and a carboxylic acid.[4] The piperidine moiety is a well-established scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and facilitate interactions with various biological targets.[3] Similarly, benzoic acid derivatives are recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.[5][6] The combination of these two functional groups in the specific ortho-substitution pattern of this compound presents a unique chemical entity with the potential to engage with multiple cellular pathways implicated in diseases like cancer and inflammation.[1]
Given the absence of a defined mechanism of action, a hypothesis-driven approach is essential. Based on the activities of structurally related molecules, we propose three primary, plausible mechanisms of action to investigate:
-
Protein Kinase Inhibition: The 2-(piperidin-1-yl)benzoate scaffold can serve as a crucial fragment for interacting with the hinge region of protein kinases, which are often dysregulated in cancer.[1]
-
Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have demonstrated the ability to inhibit HDACs, leading to anti-proliferative effects in cancer cells.[5][7]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: The piperidine and benzimidazole moieties, structurally related to the components of our target molecule, are found in known PARP inhibitors.[8]
This guide will provide the experimental framework to explore each of these potential mechanisms.
Hypothesized Mechanism 1: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets.
Rationale
The ortho-substituted benzoate group combined with the piperidine ring in this compound could facilitate binding to the ATP-binding pocket of various kinases.[1] The piperidine can modulate solubility and provide a vector for deeper pocket interactions, while the benzoic acid can form key hydrogen bonds.
Experimental Workflow
A tiered approach is recommended to first screen for general kinase inhibitory activity and then identify specific kinase targets.
Caption: Experimental plan to validate PARP inhibition and synthetic lethality.
Detailed Experimental Protocols
Protocol 4.3.1: In Vitro PARP1 Activity Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of PARP1.
-
Methodology:
-
Use a commercial PARP1 assay kit (e.g., from Trevigen, BPS Bioscience).
-
The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Incubate recombinant PARP1, activated DNA, histones, and biotinylated NAD+ with a serial dilution of this compound.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones.
-
Detect the captured histones with an anti-histone antibody conjugated to HRP.
-
Add a colorimetric HRP substrate and measure absorbance.
-
Calculate the IC50 value.
-
Protocol 4.3.2: Cell Viability in Isogenic BRCA Cell Lines
-
Objective: To test the hypothesis of synthetic lethality by comparing the compound's effect on cells with and without functional BRCA genes.
-
Methodology:
-
Obtain isogenic pairs of cell lines, such as DLD-1 BRCA2 -/- and its wild-type counterpart.
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72-96 hours.
-
Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plot cell viability against compound concentration for both cell lines and compare the IC50 values.
-
-
Data Interpretation: A significantly lower IC50 in the BRCA-deficient cell line compared to the wild-type line is strong evidence of synthetic lethality and PARP-inhibitor-like activity.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically investigating its potential as a kinase, HDAC, or PARP inhibitor, researchers can efficiently navigate the early stages of drug discovery. Positive results in any of these pathways would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The versatility of the piperidine and benzoic acid scaffolds suggests that this compound, or its derivatives, could hold significant therapeutic promise.
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A-Z Screening Protocol: Unveiling the Therapeutic Potential of 2-(Piperidin-1-ylmethyl)benzoic acid
A Senior Application Scientist's In-depth Technical Guide
Introduction: Rationale for Screening a Privileged Scaffold Hybrid
The compound 2-(Piperidin-1-ylmethyl)benzoic acid represents a compelling starting point for a drug discovery campaign. Its structure marries two well-established pharmacophores: the piperidine ring and the benzoic acid moiety. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][3][4] Similarly, benzoic acid and its derivatives are ubiquitous in nature and have garnered significant attention for their antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]
The combination of these two motifs in a single molecule suggests the potential for novel biological activity, possibly arising from synergistic interactions with multiple biological targets or a unique conformational presentation. However, a preliminary survey of the literature reveals that this compound itself is not extensively characterized. This guide, therefore, provides a comprehensive, field-proven framework for systematically screening this molecule to uncover its therapeutic potential. We will proceed through a tiered, logical cascade, moving from broad, high-throughput screening to specific, mechanism-of-action studies, ensuring that each step is designed to generate robust, decision-quality data.
Tier 1: Primary Screening - Casting a Wide Net
The initial goal is to rapidly assess the compound for any biological activity across a diverse set of assays. This phase prioritizes throughput and sensitivity to identify initial "hits." We will employ a combination of a general cytotoxicity assay and a target-class-focused assay. High-throughput screening (HTS) methodologies, which rely on automation, robotics, and miniaturization, are essential for this phase to efficiently screen large numbers of compounds.[8][9][10]
Foundational Cytotoxicity Profiling
Before assessing specific activities, it is crucial to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound may appear active in many assays simply by killing the cells, leading to false positives. The MTS assay, a colorimetric method for assessing cell metabolic activity, is an excellent choice for this purpose.[11][12]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[13][14]
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.[13][14]
-
Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.[13][14]
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Assay Quality Control: The Z'-Factor
For any HTS assay, establishing its robustness is paramount. The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screen.[15][16][17] It measures the separation between the positive and negative controls in relation to their variability.[16][17]
-
Z' > 0.5: Indicates an excellent assay suitable for HTS.[15][17][18]
-
0 < Z' ≤ 0.5: Represents a good, but marginal, assay.[15][16][17]
-
Z' < 0: Suggests the assay is unsuitable for screening.[15][17]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
This calculation should be performed for every screening plate to ensure data integrity.[19]
Tier 2: Hit Confirmation and Mechanistic Triage
Once initial hits are identified, the next phase focuses on confirming their activity and beginning to understand their mechanism of action (MoA).[20][21] This involves ruling out false positives and prioritizing compounds for more intensive study.
Dose-Response Analysis
Hits from the primary screen (typically performed at a single concentration) must be re-tested over a range of concentrations to generate a dose-response curve and confirm the IC₅₀ or EC₅₀ value. This step validates the initial finding and provides a quantitative measure of the compound's potency.
Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A critical step in drug discovery is confirming that a compound directly interacts with its intended target within the complex environment of a living cell.[22] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement.[23][24] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[23][25]
Experimental Protocol: High-Throughput CETSA
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10x the IC₅₀ from the viability assay) or with a vehicle control (DMSO).
-
Heating Step: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C). When a ligand binds and stabilizes its target protein, the protein will remain soluble at higher temperatures compared to its unbound state.[25]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.[22]
-
Detection: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified. This can be done via various methods, including Western blotting or high-throughput techniques like reverse-phase protein arrays (RPPA).[22][26]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates direct target engagement.[25]
This method provides direct evidence that the compound interacts with a specific protein target in its native cellular context.[22]
Tier 3: Elucidating the Mechanism of Action (MoA)
With a confirmed hit and evidence of target engagement, the focus shifts to understanding the downstream biological consequences of this interaction.[27]
Pathway Analysis
Given that both piperidine and benzoic acid derivatives are known to modulate key signaling pathways, such as NF-κB, a logical next step is to investigate these pathways.[1][5]
Hypothetical MoA: Inhibition of the NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival.[5] We can hypothesize that our compound may inhibit this pathway.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line: Use a cell line stably transfected with an NF-κB-luciferase reporter construct.
-
Treatment: Pre-treat the cells with various concentrations of this compound.
-
Stimulation: Induce NF-κB activation using a known stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Lysis and Luminescence Reading: After a suitable incubation period, lyse the cells and measure luciferase activity. A dose-dependent decrease in luminescence in the presence of the compound would indicate inhibition of the NF-κB pathway.
Visualizing the Screening Cascade and Potential MoA
To clearly communicate the experimental logic, workflow diagrams are indispensable.
Screening Workflow Diagram
Caption: A tiered workflow for the biological screening of a novel compound.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.
Data Summary
Effective data presentation is crucial for decision-making. All quantitative results should be summarized in clear, concise tables.
Table 1: Hypothetical Screening Data Summary
| Assay Type | Cell Line | Parameter | Result | Z'-Factor |
| Cytotoxicity | MCF-7 | IC₅₀ | > 100 µM | 0.78 |
| Cytotoxicity | PC-3 | IC₅₀ | > 100 µM | 0.81 |
| NF-κB Reporter | HEK293-NFκB | IC₅₀ | 5.2 ± 0.4 µM | 0.65 |
| CETSA | HEK293 | ΔTₘ (IKKβ) | +4.2 °C | N/A |
Conclusion and Forward Look
This technical guide outlines a rigorous, multi-tiered strategy for the biological activity screening of this compound. By progressing from broad phenotypic screens to specific target engagement and pathway analysis assays, researchers can systematically uncover the compound's therapeutic potential. The causality behind this workflow is clear: establish a general biological activity profile, confirm direct interaction with a molecular target, and then elucidate the functional consequences of that interaction. This self-validating system, with its emphasis on robust assay design (Z'-factor) and direct target validation (CETSA), ensures that resources are focused on compounds with a genuine and well-defined mechanism of action, paving the way for successful lead optimization and preclinical development.
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"2-(Piperidin-1-ylmethyl)benzoic acid" derivatives and analogs
An In-Depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic Acid Derivatives and Analogs
Executive Summary
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the favorable physicochemical properties of the piperidine ring with the versatile chemical functionality of a substituted benzoic acid. The piperidine moiety is a cornerstone in pharmaceutical design, known for its ability to modulate lipophilicity and basicity, thereby enhancing pharmacokinetic profiles and target engagement.[1][2] The ortho-substitution pattern of the benzoic acid provides a unique three-dimensional vector for molecular elaboration, enabling the synthesis of complex molecules aimed at a variety of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a focus on applications in oncology, neuropharmacology, and anti-inflammatory research. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.
Introduction: The Strategic Value of the Scaffold
The convergence of a piperidine ring and a benzoic acid moiety in a single chemical entity creates a scaffold with significant potential for drug discovery. Piperidine is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its metabolic stability and its ability to serve as a basic handle for salt formation, improving solubility and bioavailability.[2] When attached via a methylene linker to the ortho position of benzoic acid, it creates a conformationally constrained yet flexible system.
This unique arrangement offers several strategic advantages:
-
Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring (pKa ~11.2) and the acidic carboxylic acid of the benzoate moiety (pKa ~4.2) can be leveraged to fine-tune solubility, lipophilicity (LogP), and cell permeability.
-
Diverse Target Engagement: The scaffold can be decorated with additional functional groups to interact with a wide range of biological targets. Derivatives have been explored as kinase inhibitors, CNS-active agents, and enzyme inhibitors.[1][3][4]
-
Vector for Elaboration: The carboxylic acid serves as a versatile chemical handle for amide coupling, esterification, or reduction, allowing for the straightforward generation of diverse chemical libraries for screening and optimization.[1]
This guide will delve into the synthetic routes to access this core, the principles governing its structure-activity relationships, and the key experimental workflows for its evaluation.
Core Synthetic Strategies
The primary challenge in synthesizing the this compound scaffold lies in the formation of the C-N bond between the aromatic ring and the piperidine nitrogen. Modern cross-coupling reactions have become the methods of choice, offering high yields and broad functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and highly preferred method for this transformation.[1][5] It involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. The synthesis typically begins with a methyl 2-halobenzoate, which is coupled with piperidine before a final hydrolysis step to yield the target acid.
The causality behind the key components is critical:
-
Palladium Catalyst (e.g., Pd₂(dba)₃): The active Pd(0) species is the engine of the catalytic cycle, enabling the oxidative addition of the aryl halide.
-
Phosphine Ligand (e.g., XPhos, BINAP): The ligand is not a passive spectator. It stabilizes the palladium center, modulates its reactivity, and facilitates the crucial reductive elimination step that forms the C-N bond. The choice of ligand can dramatically affect reaction efficiency and scope.[1][5]
-
Base (e.g., NaOtBu): The base is required to deprotonate the amine, forming the active nucleophile and regenerating the catalyst in the final step of the cycle.
Below is a generalized workflow for this synthetic approach.
Caption: Synthetic workflow for the target scaffold.
Further Derivatization: Amide Coupling
Once the core acid is synthesized, the carboxylic acid group is a prime site for modification, most commonly through amide bond formation. This allows for the introduction of diverse substituents to probe interactions with biological targets. Coupling agents like HATU are employed to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.[1][6]
Structure-Activity Relationships (SAR)
While comprehensive SAR studies on the specific this compound scaffold are not widely published, principles can be inferred from related benzoic acid and piperidine-containing analogs.[2][7] SAR exploration is key to optimizing potency, selectivity, and pharmacokinetic properties.
Key areas for modification and their expected impact include:
-
Benzoic Acid Ring Substitution:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the acidity of the carboxyl group and may serve as hydrogen bond acceptors. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the ring and enhance hydrophobic interactions.[7]
-
Steric Effects: The position and size of substituents can influence the molecule's conformation and its ability to fit into a target's binding pocket. Ortho- and meta-substituents will have a more significant conformational impact than para-substituents.
-
-
Piperidine Ring Substitution:
-
Adding substituents to the piperidine ring can modulate basicity and lipophilicity. For example, a hydroxyl group can introduce a hydrogen bonding point and increase polarity, while an alkyl group would increase lipophilicity.[2]
-
-
Methylene Linker Modification:
-
While less common, modifying the linker between the two rings (e.g., extending the alkyl chain or introducing heteroatoms) would significantly alter the spatial relationship between the aromatic and heterocyclic components, impacting target binding.
-
Table 1: Inferred SAR Trends for Target Scaffolds
| Modification Site | Substituent Type | Potential Impact on Bioactivity | Rationale |
| Benzoic Acid Ring | Electron-Withdrawing (e.g., -Cl, -CF₃) | Potency modulation | Alters electronics of the aromatic system and carboxyl pKa; can act as H-bond acceptor.[8][9] |
| Electron-Donating (e.g., -OCH₃) | Increased hydrophobic binding | Increases lipophilicity and can participate in specific polar contacts.[7] | |
| Hydrophilic (e.g., -OH) | Improved solubility; H-bonding | Can be crucial for interacting with polar residues in an active site.[7][8] | |
| Piperidine Ring | Small Alkyl Groups (e.g., -CH₃) | Increased lipophilicity | May improve membrane permeability but could introduce steric clashes. |
| Polar Groups (e.g., -OH, =O) | Decreased lipophilicity; H-bonding | Can improve solubility and provide additional interactions with the target.[2] |
Pharmacological Profile & Therapeutic Potential
The this compound scaffold is a versatile starting point for developing therapeutics for various diseases.
-
Kinase Inhibition (Oncology): Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site.[1] The 2-(piperidin-1-ylmethyl)benzoate moiety can serve as a key fragment that occupies this site or provides a vector for substitution into other pockets.[1][3] Targets like VEGFR-2 and c-Met, crucial for tumor angiogenesis and metastasis, are of significant interest.[3]
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS drugs.[1][2] Its ability to modulate lipophilicity is key for crossing the blood-brain barrier. Derivatives could be designed to interact with targets such as serotonin receptors, dopamine receptors, or enzymes implicated in neurodegenerative diseases like Alzheimer's.[10]
-
Anti-inflammatory Agents: Some benzoic acid derivatives possess anti-inflammatory properties.[11] Analogs of this scaffold could be developed as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is involved in inflammatory signaling pathways.[4][6]
Key Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and preliminary biological evaluation of compounds based on this scaffold.
Protocol: Synthesis via Buchwald-Hartwig Amination & Hydrolysis
Objective: To synthesize this compound from methyl 2-bromobenzoate.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Lithium hydroxide (LiOH)
-
Methanol, Water, 1M HCl, Ethyl Acetate, Brine
-
Celite, Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Buchwald-Hartwig Amination[1]
-
To an oven-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Add piperidine (1.2 eq), followed by the careful addition of sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Validation: Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 2-(piperidin-1-ylmethyl)benzoate intermediate via flash column chromatography.
Step 2: Ester Hydrolysis[1]
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.
-
Validation & Isolation: Collect the precipitate by filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product, this compound. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the inhibitory potency (IC₅₀) of a derivative against a target protein kinase.
Caption: Workflow for an in-vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) in an assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the target kinase enzyme, and the diluted test compound (or DMSO for control).[7]
-
Pre-incubation: Incubate the plate for a set time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding a solution containing the kinase's specific peptide substrate and ATP.[7]
-
Reaction Progress: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the output. The method depends on the assay format (e.g., measuring remaining ATP via luminescence, or detecting the phosphorylated substrate via fluorescence or antibodies).
-
Validation & Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Pharmacokinetics and Drug Metabolism (ADME) Considerations
A successful drug must not only be potent but also possess favorable ADME properties. The this compound scaffold has features that influence this profile.
-
Absorption: The presence of both an acidic and a basic center means the compound's charge state will depend on pH. This can influence oral absorption. Generally, benzoic acid itself is readily absorbed.[12][13]
-
Distribution: Lipophilicity, governed by substituents on the rings, will be a primary driver of tissue distribution and blood-brain barrier penetration.
-
Metabolism: The piperidine ring is relatively metabolically stable, but can be susceptible to N-dealkylation or oxidation at positions adjacent to the nitrogen.[2] The aromatic ring can undergo hydroxylation. These metabolic pathways are primarily mediated by Cytochrome P450 (CYP) enzymes.[14]
-
Excretion: The primary route of elimination for benzoic acid is metabolism to hippuric acid, which is then excreted in the urine.[13] Derivatives will likely follow similar clearance pathways, with metabolites being renally cleared.
Conclusion and Future Directions
The this compound scaffold is a highly valuable and versatile platform for modern drug discovery. Its synthetic accessibility via robust cross-coupling methods, combined with its tunable physicochemical properties, makes it an attractive starting point for developing novel therapeutics. Future research should focus on:
-
Systematic SAR Studies: Building focused libraries with systematic modifications to both the benzoic acid and piperidine rings to create detailed SAR maps for specific targets like kinases or GPCRs.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's properties to investigate its potential in areas beyond oncology and CNS, such as infectious diseases or metabolic disorders.
-
Bioisosteric Replacement: Replacing the benzoic acid or piperidine moieties with other bioisosteres to further optimize ADME properties and explore novel chemical space.
By integrating rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
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- BenchChem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- Manera, C., et al. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research.
- CymitQuimica. (n.d.). 2-Piperidin-1-ylmethyl-benzoic acid.
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"2-(Piperidin-1-ylmethyl)benzoic acid" safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-(Piperidin-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical compound utilized in research and development.[1][2] As with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety information, recommended handling procedures, and emergency responses related to this compound. It is intended to supplement, not replace, institutional safety protocols and the material safety data sheet (MSDS).
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not yet available, the existing information classifies it as an irritant.[1][2] It is potentially harmful if ingested or inhaled and is known to cause irritation to the mucous membranes and upper respiratory tract.[1][2] The absence of complete toxicological data necessitates a cautious approach, treating the compound as potentially hazardous.
Primary Hazards
-
Eye Irritation: Direct contact can cause irritation.
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][2]
-
Gastrointestinal Irritation: Ingestion may cause irritation of the digestive tract.[1][2]
Risk Assessment Workflow
A systematic risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedure, and the potential for exposure.
Figure 1. A generalized workflow for conducting a risk assessment prior to handling this compound.
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial to minimize exposure and maintain the stability of this compound.
Engineering Controls
All work with this compound, particularly the handling of the solid material, should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[1][2] A safety shower and eyewash station must be readily accessible in the laboratory.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles. | Protects against splashes and airborne dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential irritation. |
| Body Protection | A lab coat that is fully buttoned. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | May be required for large spills or poor ventilation. | Consult your institution's environmental health and safety department for guidance. |
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Chemical Properties and Reactivity
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [1][3] |
| Molecular Weight | 219.29 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Boiling Point | 347.5 ± 17.0 °C (Predicted) | [4] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.61 ± 0.36 (Predicted) | [4] |
| Storage Temperature | Room Temperature, sealed in dry | [4] |
Incompatibilities
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can cause neutralization reactions, potentially generating heat.[1]
Hazardous Decomposition Products
When subjected to fire, this compound can decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
Figure 2. A flowchart outlining the immediate steps to take following an exposure to this compound.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth and drink 2-4 glasses of water. Seek immediate medical attention.[1]
Accidental Release
In the case of a spill, evacuate the immediate area. Wearing appropriate PPE, including a respirator if necessary, carefully scoop the solid material into a labeled container for disposal.[1] The spill area should then be decontaminated with a suitable solvent and washed thoroughly.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][2] Always adhere to all federal, state, and local regulations regarding chemical waste disposal.[1][2]
Conclusion
While this compound is a valuable compound for research, its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. The lack of comprehensive toxicological data underscores the importance of treating this chemical with a high degree of caution.
References
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Navigating the Synthesis and Safety of 2-(Piperidin-1-ylmethyl)benzoic Acid: A Technical Guide for Researchers
An In-depth Examination of its Physicochemical Properties, Synthetic Routes, and Comprehensive Safety Protocols for Laboratory and Drug Development Professionals.
Introduction
2-(Piperidin-1-ylmethyl)benzoic acid is a versatile organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, which combines a benzoic acid moiety with a piperidine ring, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The 2-(piperidin-1-yl)benzoic acid scaffold is a key component in the development of various therapeutic agents, including kinase inhibitors, where it can serve as a crucial fragment for interacting with the hinge region of a kinase or as a vector for substitution into other pockets of the ATP-binding site[1]. This guide provides a comprehensive overview of the material's properties, synthesis, and, most importantly, a detailed analysis of its safety data to ensure its responsible and effective use in a research setting.
Physicochemical and Structural Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 917747-57-0 | [CymitQuimica[2], Amerigo Scientific[3]] |
| Molecular Formula | C13H17NO2 | [CymitQuimica[2], Amerigo Scientific[3], Santa Cruz Biotechnology[4]] |
| Molecular Weight | 219.28 g/mol | [CymitQuimica[2], Amerigo Scientific[3], Santa Cruz Biotechnology[4]] |
| Boiling Point (Predicted) | 347.5±17.0 °C | [ChemicalBook[5]] |
| Density (Predicted) | 1.164±0.06 g/cm3 | [ChemicalBook[5]] |
| Purity | Typically ≥95% | [Amerigo Scientific[3]] |
Synthesis and Application in Research
The synthesis of this compound is most commonly achieved through the hydrolysis of its methyl ester precursor, Methyl 2-(piperidin-1-yl)benzoate[1]. This precursor is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is favored for its mild reaction conditions and broad substrate scope[1][6].
Experimental Protocol: Hydrolysis to 2-(Piperidin-1-yl)benzoic acid[1]
-
Dissolution: Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add lithium hydroxide or sodium hydroxide (2.0-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Acidify the aqueous solution to a pH of 3-4 with 1M HCl.
-
Precipitation and Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Hydrolysis of Methyl 2-(piperidin-1-yl)benzoate.
Comprehensive Safety and Hazard Analysis
GHS Hazard Classification (Anticipated)
Based on the available data for similar compounds, this compound is anticipated to fall under the following GHS classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [7]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [7]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [7]
Signal Word: Warning[7]
Hazard Pictogram:
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure. The following measures are recommended:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[7].
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[7].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[7].
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[7].
Caption: First aid for accidental exposure.
Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is paramount when working with this compound to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Provide appropriate exhaust ventilation at places where dust is formed. Ensure eyewash stations and safety showers are close to the workstation location[7][9].
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[7].
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[7].
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator[7].
Storage and Incompatibility
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature[7][8].
-
Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents are incompatible with this type of compound[8].
Disposal Considerations
Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains[7].
Toxicological Profile (Inferred)
A definitive toxicological profile for this compound has not been thoroughly investigated. However, based on the GHS classifications of similar compounds, the following can be inferred:
-
Acute Toxicity: Harmful if swallowed[7].
-
Skin Corrosion/Irritation: Causes skin irritation[7].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[7].
-
Respiratory or Skin Sensitization: The potential for sensitization has not been determined[7].
-
Germ Cell Mutagenicity: No data is available[7].
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[7].
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. While it presents certain hazards, a comprehensive understanding of its properties and the implementation of rigorous safety protocols can ensure its safe and effective use. Researchers are strongly encouraged to consult the safety data for structurally related compounds and to handle this chemical with the utmost care, employing all necessary personal protective equipment and engineering controls. As with any chemical, a proactive and informed approach to safety is the cornerstone of successful and responsible research.
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Introduction: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery
This compound is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its structure uniquely combines a benzoic acid moiety with a piperidine ring, a scaffold that is ubiquitous in pharmaceuticals.[1] The piperidine ring is highly valued for its ability to modulate critical physicochemical properties such as basicity and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile and target engagement.[2][3] The ortho-substitution pattern of the benzoic acid provides a distinct structural vector for creating complex molecules with therapeutic potential.
This guide offers a comprehensive overview of this compound, detailing its chemical properties, validated synthesis protocols, and its role as a versatile intermediate in the development of novel therapeutics. We will explore its potential applications, drawing insights from the broader class of piperidine-containing benzoate derivatives, and provide detailed experimental workflows for its synthesis and derivatization.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its application. The molecule's characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 917747-57-0 | [4][5][6] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4][5][7] |
| Molecular Weight | 219.28 g/mol | [4][7] |
| Boiling Point (Predicted) | 347.5 ± 17.0 °C | [6] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [6] |
| Synonyms | AKOS BB-9393, OTAVA-BB 7020662200 | [6] |
Synthesis and Derivatization: From Precursor to Product
The synthesis of this compound is typically achieved via the hydrolysis of its methyl ester precursor, Methyl 2-(piperidin-1-yl)benzoate. This ester is more commonly synthesized directly through modern cross-coupling reactions. The overall synthetic workflow is a robust and efficient pathway for accessing the target acid and its subsequent derivatives.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from starting materials to the target acid and an example derivative.
Experimental Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
The Buchwald-Hartwig amination is the preferred method for synthesizing the ester precursor due to its mild reaction conditions and high functional group tolerance compared to older methods like the Ullmann condensation.[2] This palladium-catalyzed cross-coupling reaction efficiently forms the crucial C-N bond.
Rationale: The choice of a palladium catalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is critical. This catalytic system has a high turnover rate and is effective for coupling with secondary amines like piperidine. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to facilitate the catalytic cycle. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.
Methodology:
-
To an oven-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous toluene via syringe.
-
Add piperidine (1.2 eq) to the mixture, followed by the addition of sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield the pure methyl ester.
Experimental Protocol 2: Hydrolysis to this compound
The final step to obtain the target acid is a simple ester hydrolysis under basic conditions.
Rationale: Lithium hydroxide (LiOH) is an effective reagent for saponification. The reaction is performed in a mixed solvent system (methanol/water) to ensure the solubility of both the ester and the hydroxide salt. Acidification is required in the workup to protonate the carboxylate salt and precipitate the final benzoic acid product.
Methodology:
-
Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 50 °C until TLC analysis indicates the complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 3-4 using 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.[2]
Applications in Medicinal Chemistry and Drug Discovery
While few studies report the direct biological activity of this compound itself, its true value lies in its role as a versatile scaffold for constructing more complex, biologically active molecules.[2] The piperidine-containing benzoate motif is found in compounds targeting a wide range of diseases.[1]
Role as a Kinase Inhibitor Scaffold
Many protein kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores designed to interact with the ATP-binding site of the enzyme. The 2-(piperidin-1-yl)benzoic acid scaffold is well-suited for this role. The moiety can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.[2]
Rationale: The carboxylic acid group can be converted into an amide, which is a classic hydrogen bond donor/acceptor that can mimic the adenine portion of ATP and form crucial interactions with the kinase hinge region. The piperidine ring can occupy a hydrophobic pocket, while the phenyl ring can be further functionalized to achieve selectivity and potency.
Diagram: Hypothetical Kinase Binding
Caption: Conceptual model of the scaffold interacting with a kinase active site.
Potential in CNS and Other Therapeutic Areas
The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery.[3] Its ability to modulate lipophilicity and basicity helps molecules cross the blood-brain barrier.[3] Furthermore, derivatives of benzoic acid have shown a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] For instance, certain benzoic acid hydrazides act as inhibitors of myeloperoxidase, an enzyme implicated in inflammatory processes.[10] This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond oncology.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate. While direct biological applications are not extensively documented, its utility as a foundational scaffold in medicinal chemistry is clear. The robust and well-established synthetic routes, particularly leveraging the Buchwald-Hartwig amination for its precursor, make it readily accessible for research and development. Its inherent structural features—a functionalizable carboxylic acid, a property-modulating piperidine ring, and a defined substitution pattern—make it an attractive starting point for designing novel kinase inhibitors, CNS agents, and other potential therapeutics. Future exploration of this scaffold is warranted to unlock its full potential in the ongoing search for new and effective medicines.
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The Emergence of a Privileged Scaffold: A Technical Guide to 2-(Piperidin-1-ylmethyl)benzoic Acid
This in-depth technical guide delves into the core scientific principles, historical context, and practical applications of 2-(Piperidin-1-ylmethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its synthetic origins to its contemporary significance as a versatile building block in medicinal chemistry.
Introduction: A Tale of Structure and Function
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound moiety is a prime example of such a scaffold. Its unique combination of a flexible piperidine ring, a rigid benzoic acid core, and an ortho-substituted methylene linker bestows upon it a set of physicochemical properties that are highly desirable in the design of novel therapeutics. The piperidine moiety, a common feature in many pharmaceuticals, can modulate lipophilicity and basicity, thereby enhancing pharmacokinetic profiles and target engagement.[1] The ortho-positioning of the piperidin-1-ylmethyl group relative to the carboxylic acid creates a specific spatial arrangement that can be crucial for binding to protein targets, such as the hinge region of kinases.[1]
While the precise moment of the "discovery" of this compound is not prominently documented in readily available historical records, its conceptual origins can be traced to the broader history of aminoalkylation reactions and the strategic development of substituted benzoic acids in medicinal chemistry.[2][3] This guide will explore both the historical chemical context from which this molecule likely emerged and the modern, well-defined synthetic routes that have solidified its importance in contemporary drug discovery.
Historical Context: The Legacy of Aminoalkylation and the Rise of Substituted Benzoic Acids
The synthesis of molecules bearing an aminoalkyl group has been a cornerstone of organic chemistry for over a century. The most famous of these reactions is the Mannich reaction , named after the German chemist Carl Mannich, who first reported his findings around 1912.[4][5] The classic Mannich reaction involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine.[3]
Figure 1: Generalized scheme of the Mannich Reaction.
While the direct Mannich reaction on an unactivated benzene ring of benzoic acid is not a typical transformation, the underlying principle of introducing an aminomethyl group has been widely applied. Early examples of similar condensations predate Mannich's work, with patents from the late 19th century describing reactions of amines and formaldehyde with phenols and other activated aromatic systems.[4]
The development of substituted benzoic acid derivatives as therapeutic agents has a rich history.[6][7] The strategic placement of substituents on the benzoic acid ring has been a key strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. The "ortho effect," for instance, describes the unique influence of a substituent at the 2-position on the acidity and reactivity of the carboxylic acid group, which can be critical for molecular recognition by biological targets.[8] It is within this context of established aminoalkylation chemistry and the growing importance of substituted benzoic acids in drug design that the synthesis and exploration of molecules like this compound would have become a logical step for medicinal chemists.
Modern Synthetic Approaches: From Precursors to the Final Product
The contemporary synthesis of this compound is a well-established process, typically proceeding through the hydrolysis of its methyl ester, methyl 2-(piperidin-1-yl)benzoate.[1] This two-step approach allows for high yields and purity.
Part 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
The most common and efficient method for the synthesis of the methyl ester intermediate is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction has become a preferred method for the formation of carbon-nitrogen bonds due to its mild reaction conditions and broad substrate scope.[1][9]
Figure 2: Synthetic workflow for Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of Methyl 2-(piperidin-1-yl)benzoate [1][9]
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a phosphine ligand like XPhos (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq). Finally, add a base such as sodium tert-butoxide (1.4 eq).
-
Reaction Execution: Heat the reaction mixture to approximately 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield pure methyl 2-(piperidin-1-yl)benzoate.
| Parameter | Typical Value/Reagent | Reference |
| Starting Material | Methyl 2-bromobenzoate | [1] |
| Amine | Piperidine | [1] |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | [9] |
| Ligand | XPhos | [9] |
| Base | Sodium tert-butoxide | [1] |
| Solvent | Toluene | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 12-24 hours | [9] |
| Expected Yield | > 80% | [9] |
Table 1: Summary of Typical Reaction Conditions for Buchwald-Hartwig Synthesis.
Part 2: Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.[1]
Experimental Protocol: Hydrolysis of Methyl 2-(piperidin-1-yl)benzoate [1][9]
-
Reaction Setup: Dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add a base such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification and Precipitation: Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key component in a variety of biologically active molecules.[1] Its structural features make it a versatile building block for the synthesis of compounds targeting a range of diseases, including cancer, inflammation, and neurological disorders.[1]
One of the most significant applications of this scaffold is in the development of kinase inhibitors .[1] The 2-(piperidin-1-yl)benzoate moiety can serve as a key fragment that interacts with the hinge region of a kinase or provides a vector for substitution into other pockets of the ATP-binding site.[1]
Furthermore, derivatives of piperidinyl-substituted benzoic acids are being investigated for a multitude of other therapeutic applications, including their potential as c-Myc inhibitors for lung cancer therapy and in the development of multitarget-directed ligands for Alzheimer's disease.[10][11] The piperidine ring itself is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, where it often enhances metabolic stability and improves pharmacokinetic properties.[12]
Conclusion
This compound stands as a testament to the power of rational drug design and the enduring importance of fundamental organic reactions. While its specific discovery story may be woven into the broader fabric of 20th-century medicinal chemistry, its modern-day significance is undeniable. The robust and efficient synthetic routes, particularly the Buchwald-Hartwig amination, have made this valuable building block readily accessible to researchers. Its continued presence in the design of innovative therapeutics, from kinase inhibitors to treatments for neurodegenerative diseases, ensures that the story of this compound is far from over. As our understanding of complex biological systems deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the future of drug discovery.
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Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid via Saponification of its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry, through the hydrolysis of its corresponding methyl ester.[1] As senior application scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. This guide is structured to ensure scientific integrity, providing a self-validating protocol grounded in established chemical mechanisms. We include detailed experimental procedures, data tables for clarity, and a visual workflow diagram to ensure reproducibility and a deep understanding of the transformation.
Introduction and Strategic Overview
The 2-(piperidin-1-yl)benzoic acid scaffold is a key structural motif in a variety of biologically active molecules, often utilized in the development of therapeutics targeting the central nervous system and as potential kinase inhibitors.[1] The piperidine moiety is a well-established pharmacophore that can improve physicochemical properties like basicity and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1]
The final step in preparing this acid is typically the hydrolysis of a more stable and easily purified precursor, Methyl 2-(piperidin-1-ylmethyl)benzoate. The conversion of this methyl ester to the desired carboxylic acid is most commonly and efficiently achieved through a base-mediated hydrolysis reaction, also known as saponification. This process is robust, high-yielding, and a cornerstone of synthetic organic chemistry.
While this guide focuses on the final hydrolysis step, it is pertinent to briefly mention the synthesis of the requisite starting material, Methyl 2-(piperidin-1-ylmethyl)benzoate. Researchers can synthesize this intermediate via two primary routes:
-
Nucleophilic Substitution: The reaction of Methyl 2-(bromomethyl)benzoate with piperidine. This is a direct alkylation of the amine.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between Methyl 2-bromobenzoate and piperidine.[1][2] This method is preferred for its milder conditions and broad applicability.[1]
This document will concentrate on the critical final transformation: the saponification of the methyl ester.
The Chemistry: Mechanism and Rationale
The conversion of an ester to a carboxylic acid via base-mediated hydrolysis is a two-stage process: saponification followed by acidification.
Stage 1: Saponification (Base-Mediated Hydrolysis)
The term saponification refers to the irreversible, base-promoted cleavage of an ester bond. The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the methyl ester.[3]
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable and essentially irreversible step, driving the reaction to completion. The final product of this stage is the sodium or lithium salt of the benzoic acid (a carboxylate salt), which is soluble in the aqueous reaction medium.
Stage 2: Acidification (Protonation)
To obtain the final neutral carboxylic acid, the carboxylate salt solution must be acidified.
-
Protonation: Adding a strong acid, such as hydrochloric acid (HCl), introduces H⁺ ions into the solution. These ions protonate the negatively charged carboxylate anion.
-
Precipitation: Upon protonation, the neutral this compound is formed. Its solubility in the aqueous medium is significantly lower than its salt form, causing it to precipitate out of the solution as a solid.[4] This precipitation allows for easy isolation by filtration.
Workflow Diagram: Saponification to Final Product
Caption: Workflow from ester to acid.
Experimental Protocol
This protocol details the hydrolysis of Methyl 2-(piperidin-1-ylmethyl)benzoate. All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| Methyl 2-(piperidin-1-ylmethyl)benzoate | C₁₄H₁₉NO₂ | 233.31 | Starting Material |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | NaOH / LiOH·H₂O | 40.00 / 41.96 | Base Catalyst/Reagent |
| Methanol (MeOH) | CH₃OH | 32.04 | Co-solvent for Ester |
| Deionized Water (H₂O) | H₂O | 18.02 | Solvent for Base |
| Hydrochloric Acid (HCl), 1M Solution | HCl | 36.46 | Acid for Protonation |
| Ethyl Acetate (for TLC) | C₄H₈O₂ | 88.11 | TLC Mobile Phase Eluent |
| Hexane (for TLC) | C₆H₁₄ | 86.18 | TLC Mobile Phase Eluent |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in methanol (approx. 5-10 mL per gram of ester).
-
In a separate beaker, prepare a solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) in deionized water (approx. 5-10 mL per gram of ester).
-
-
Saponification:
-
To the stirring solution of the ester in methanol, add the aqueous base solution.
-
Stir the resulting mixture at room temperature. Gentle heating to 40-50°C can be applied to accelerate the reaction.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ester spot has been completely consumed. A typical mobile phase for TLC is 30-50% ethyl acetate in hexane. The product acid will have a lower Rf value (run slower) than the starting ester.
-
-
Solvent Removal:
-
Once the reaction is complete, cool the flask to room temperature (if heated).
-
Remove the methanol from the reaction mixture using a rotary evaporator. This will leave an aqueous solution of the sodium or lithium carboxylate salt.
-
-
Acidification and Precipitation:
-
Cool the remaining aqueous solution in an ice-water bath.
-
While stirring vigorously, slowly add 1M HCl solution dropwise.[4]
-
You will observe the formation of a white precipitate as the solution becomes acidic.
-
Continue adding HCl until the pH of the solution is approximately 3-4. Check the pH using pH paper. This ensures complete protonation of the carboxylate.[1]
-
-
Isolation and Purification:
-
Allow the slurry to stir in the ice bath for an additional 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, for example, using a Büchner funnel.[4]
-
Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Dry the collected solid under vacuum to a constant weight. The result is this compound as a white to off-white solid.
-
Troubleshooting and Key Considerations
| Observation / Problem | Probable Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | Insufficient base, low temperature, or poor solubility. | Add an additional 0.5 eq of base. Gently warm the reaction to 40-50°C. Ensure enough methanol is used to fully dissolve the starting ester. |
| No precipitate forms upon acidification. | Product is more soluble than expected, or insufficient acid was added. | Confirm pH is truly 3-4. If so, try extracting the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product appears oily or gummy, not a fine powder. | Presence of impurities or incomplete drying. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure the product is thoroughly dried under high vacuum. |
| Low yield. | Incomplete reaction; product loss during transfers or filtration; product is somewhat water-soluble. | Ensure the reaction goes to completion via TLC. Minimize transfers. Ensure the wash water during filtration is kept cold to reduce product loss. |
Conclusion
The saponification of Methyl 2-(piperidin-1-ylmethyl)benzoate is a reliable and high-yielding method to produce the corresponding carboxylic acid. By understanding the underlying mechanism, researchers can confidently execute and troubleshoot this transformation. The provided protocol emphasizes a systematic approach, from careful monitoring of the reaction to a controlled workup, ensuring the isolation of a high-purity final product ready for subsequent applications in drug discovery and development.
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YouTube. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. Available from: [Link]
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Chegg.com. (2022). Solved Hydrolysis of Methyl Benzoate Acidic hydrolysis is. Available from: [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of Methyl 2-(piperidin-1-yl)benzoate
Introduction
Methyl 2-(piperidin-1-yl)benzoate is a key synthetic intermediate in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many pharmaceuticals, influencing properties like lipophilicity and basicity, which can improve pharmacokinetic profiles.[1] The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(piperidin-1-yl)benzoic acid, is a critical transformation, unlocking the potential for further functionalization, such as amide bond formation, to generate a diverse range of biologically active molecules.[1] This document provides a detailed protocol for the efficient hydrolysis of methyl 2-(piperidin-1-yl)benzoate, grounded in the principles of chemical reactivity and supported by practical, field-proven insights.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of methyl 2-(piperidin-1-yl)benzoate is typically achieved through a base-catalyzed process known as saponification.[2][3] This method is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields.[4] The mechanism proceeds through a nucleophilic acyl substitution pathway.[2]
The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as the leaving group. The newly formed carboxylic acid is then deprotonated by the methoxide or another hydroxide ion in the basic medium to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion.[2][4] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[2][5]
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of methyl 2-(piperidin-1-yl)benzoate to 2-(piperidin-1-yl)benzoic acid.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl 2-(piperidin-1-yl)benzoate | ≥98% | e.g., BenchChem |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Reagent Grade | Standard Supplier |
| Methanol (MeOH) | ACS Grade | Standard Supplier |
| Deionized Water (H₂O) | - | - |
| Hydrochloric Acid (HCl), 1M | Volumetric Standard | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (saturated aq. NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (a common ratio is 4:1 to 1:1 v/v). The solvent mixture ensures the solubility of both the organic ester and the inorganic base.
-
Addition of Base: To the stirred solution, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).[1] Using a molar excess of the base ensures the complete consumption of the starting ester.
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C.[1] The choice of temperature depends on the reactivity of the substrate and can be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring until the pH of the solution is between 3 and 4.[1] This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate out of the solution.
-
Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts.[1] Dry the purified 2-(piperidin-1-yl)benzoic acid under vacuum.
-
Optional Extraction: If the product does not precipitate or if it is an oil, the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[6][7]
Workflow Diagram
Caption: Experimental workflow for the hydrolysis of Methyl 2-(piperidin-1-yl)benzoate.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after a prolonged reaction time, consider increasing the reaction temperature or adding more base. Ensure that the reagents are of good quality and the solvents are appropriate.
-
Low Yield: A low yield could result from incomplete precipitation during acidification. Ensure the pH is sufficiently acidic. If the product has some water solubility, extraction with an organic solvent might be necessary to improve the recovery.
-
Product Purity: If the final product is not pure, recrystallization from a suitable solvent system can be employed for further purification.[6]
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of methyl 2-(piperidin-1-yl)benzoate. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently and efficiently synthesize 2-(piperidin-1-yl)benzoic acid, a valuable building block for the development of novel therapeutics.
References
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Chemistry LibreTexts. Ester Chemistry. [Link]
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Science Info. Saponification: Reaction, Mechanism, Values, Examples, Uses. [Link]
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PubMed. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. [Link]
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YouTube. Saponification of methyl benzoate. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]
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American Chemical Society. Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
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Canadian Journal of Chemistry. The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. [Link]
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Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]
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OperaChem. Saponification-Typical procedures. [Link]
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Chegg.com. Solved + OCH3 NaOH + ONa CH3OH methyl benzoate sodium. [Link]
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University of Pisa. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
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- Benchchem. Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
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MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Anthranilic Acid Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic C-N Bond Formation for Advanced Intermediates
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a robust and versatile route to form carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent structural motifs.[3][4]
This guide focuses on the application of the Buchwald-Hartwig amination for the synthesis of N-aryl anthranilic acid derivatives, a critical scaffold in medicinal chemistry. While the specific molecule "2-(Piperidin-1-ylmethyl)benzoic acid" is more directly synthesized via nucleophilic substitution, this guide addresses the closely related and highly relevant challenge of coupling an amine to the 2-position of a benzoic acid core, a reaction exemplified by the synthesis of 2-(piperidin-1-yl)benzoic acid . This transformation presents unique challenges due to the steric hindrance imposed by the ortho-substituent and the chemical reactivity of the carboxylic acid group, necessitating a carefully optimized protocol.
Herein, we provide a comprehensive analysis of the reaction mechanism, detailed experimental protocols for both protected and unprotected acid substrates, and troubleshooting insights to empower researchers in successfully navigating this powerful cross-coupling reaction.
The Catalytic Heart: Mechanism and Component Roles
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a suitable base. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][5][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Components and Their Functions:
-
Palladium Precursor: The reaction is initiated by a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is often more practical and reproducible to use air-stable Pd(II) precursors such as Pd(OAc)₂ or pre-formed palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle). The Pd(II) is reduced in situ to the active Pd(0) catalyst.[7][8]
-
Ligand: The choice of ligand is paramount for success, especially with challenging substrates. Early systems used simple phosphines, but the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ) by the Buchwald group revolutionized the field.[9][10] These ligands promote the formation of a monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination.[1] For sterically hindered substrates like 2-halobenzoic acids, these advanced ligands are essential.[11][12]
-
Base: A stoichiometric amount of base is required to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups like esters (via saponification). For substrates containing a free carboxylic acid or an ester, weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are preferred to prevent unwanted side reactions.[5][13]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are most commonly employed due to their ability to dissolve the reactants and catalyst system while remaining inert under the reaction conditions.[8][14]
Experimental Design: Amination of the 2-Halobenzoic Acid Scaffold
The primary challenge in coupling piperidine to a 2-halobenzoic acid is the presence of the carboxylic acid functionality. This group can protonate the amine nucleophile or the base, and its carboxylate form can potentially coordinate to the palladium center, inhibiting catalysis. Two robust strategies are presented to overcome this issue.
Strategy A: Two-Step Protocol (Ester Protection) This is the most common and often highest-yielding approach. The carboxylic acid is protected as an ester (e.g., methyl ester), which is less reactive under the basic conditions. The C-N bond is formed, followed by a simple hydrolysis step to reveal the desired carboxylic acid.[15][16]
Strategy B: Direct Coupling Protocol (Unprotected Acid) This approach is more atom-economical but requires careful selection of a base that is strong enough to facilitate catalysis but not so strong as to cause deleterious side reactions. This method is particularly effective for aryl bromides and iodides.[13]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the catalyst system is sensitive to oxygen.
Protocol 1: Two-Step Synthesis of 2-(Piperidin-1-yl)benzoic Acid via Methyl Ester
Step A: Buchwald-Hartwig Amination of Methyl 2-bromobenzoate
Figure 2: Workflow for the two-step synthesis of 2-(piperidin-1-yl)benzoic acid.
Materials & Reagents:
-
Methyl 2-bromobenzoate (1.0 eq)
-
Piperidine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%)
-
XPhos ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate, the palladium precatalyst, the XPhos ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the dropwise addition of piperidine.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield methyl 2-(piperidin-1-yl)benzoate.[15]
Step B: Hydrolysis to 2-(Piperidin-1-yl)benzoic acid
Procedure:
-
Dissolve the purified methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature or heat gently to 50 °C until TLC analysis indicates complete consumption of the starting ester.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and carefully acidify to pH 3-4 with 1M HCl. A precipitate will form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 2-(piperidin-1-yl)benzoic acid.[15]
Protocol 2: Direct One-Pot Synthesis of 2-(Piperidin-1-yl)benzoic Acid
Materials & Reagents:
-
2-Bromobenzoic acid (1.0 eq)
-
Piperidine (1.5 eq)
-
Cu₂O (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
2-Ethoxyethanol or DMF as solvent
Note: While palladium catalysis is possible, copper-catalyzed Ullmann-type couplings are often highly effective for the direct amination of unprotected halobenzoic acids and can be more cost-effective.[13]
Procedure:
-
Reaction Setup: To a sealable reaction vessel, add 2-bromobenzoic acid, Cu₂O, and K₂CO₃.
-
Reagent Addition: Add the solvent (e.g., 2-ethoxyethanol) and piperidine.
-
Reaction: Seal the vessel and heat the mixture to 120-130 °C for 24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Add decolorizing charcoal and filter the mixture through Celite®.
-
Purification: Acidify the filtrate with diluted HCl to precipitate the crude product. The product can be further purified by recrystallization or by dissolving in an aqueous Na₂CO₃ solution, washing with an organic solvent to remove neutral impurities, and re-precipitating with acid.[13]
Data Summary and Troubleshooting
Table 1: Catalyst System Selection Guide
| Substrate Type | Aryl Halide | Recommended Pd Precursor | Recommended Ligand | Recommended Base | Temp (°C) | Notes |
| Ester Protected | Aryl Chloride | XPhos Pd G3/G4 | XPhos, RuPhos | NaOtBu, LHMDS | 100-120 | Aryl chlorides are less reactive and require more active catalyst systems.[8] |
| (e.g., Methyl ester) | Aryl Bromide | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, BrettPhos | NaOtBu, K₃PO₄ | 80-100 | Standard conditions, generally high yielding. |
| Aryl Iodide | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, dppf | Cs₂CO₃, K₃PO₄ | 80-100 | Iodide can inhibit the catalyst; careful base selection is key.[17] | |
| Unprotected Acid | Aryl Bromide/Iodide | Pd(OAc)₂ or Cu₂O | (Pd) XPhos / (Cu) None | K₂CO₃, K₃PO₄ | 110-130 | Weaker bases are essential to prevent deprotonation of the acid and catalyst inhibition.[13] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Water present in the reaction. | 1. Ensure a rigorously inert atmosphere; use fresh, high-quality reagents and precatalysts.[16]2. For aryl chlorides, a stronger base like LHMDS may be needed.[7]3. Use anhydrous solvents and dry reagents thoroughly. |
| Side Product Formation | 1. Hydrodehalogenation: Reduction of the aryl halide.2. Ester Hydrolysis: (Protocol 1) Saponification by strong base.3. Diarylation: (with primary amines) Formation of Ar₂NH. | 1. Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[1]2. Use a weaker base (K₃PO₄) or ensure the reaction is anhydrous.3. For primary amines, use ligands like BrettPhos designed for monoarylation.[7] |
| Inconsistent Results | 1. Impurities in starting materials.2. Incomplete reduction of Pd(II) to Pd(0).3. Catalyst deactivation. | 1. Purify starting materials before use.2. Use a well-defined Pd(0) precatalyst (e.g., G3/G4 palladacycles) for better reproducibility.[18]3. Screen different ligands; some are more robust to deactivation pathways. |
Conclusion
The Buchwald-Hartwig amination is a formidable tool for the synthesis of 2-(piperidin-1-yl)benzoic acid and its analogs. Success with this ortho-substituted, functionalized substrate class is readily achievable through the careful selection of the reaction strategy and components. For general applications, the two-step protocol involving ester protection offers the most reliable and high-yielding route. The direct coupling of the unprotected acid provides a more efficient alternative, provided the base and reaction conditions are judiciously chosen. By understanding the mechanistic principles and leveraging modern, sterically demanding phosphine ligands, researchers can effectively overcome the inherent challenges to construct these valuable arylamine building blocks.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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SYNFACTS. (2021). Buchwald–Hartwig Amination with Aqueous Ammonia. Synfacts, 17(02), 0155. [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]
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ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
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ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
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Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
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ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
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Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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UCL Discovery. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Organic & Biomolecular Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PubMed Central. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
PubMed. (2015). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Efficient Palladium-Catalyzed Amination of Aryl Chlorides Using Di(dicyclohexylamino)phenylphosphine as a PN 2 Ligand. [Link]
-
PubMed. (2004). Copper- and palladium-catalyzed intramolecular C-S bond formation: a convenient synthesis of 2-aminobenzothiazoles. [Link]
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"2-(Piperidin-1-ylmethyl)benzoic acid" amide coupling protocols
An In-Depth Guide to Amide Coupling Protocols for 2-(Piperidin-1-ylmethyl)benzoic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective synthesis of amides using this compound. Amide bond formation is arguably the most critical reaction in medicinal chemistry, forming the backbone of countless pharmaceuticals.[1][2] However, the unique structure of this compound presents distinct challenges that necessitate carefully selected protocols.
The molecule features a bulky piperidinomethyl group at the ortho position to the carboxylic acid. This substitution creates significant steric hindrance around the reaction center. Furthermore, the presence of a basic tertiary amine (the piperidine nitrogen) can potentially interfere with standard coupling conditions by reacting with acidic reagents or intermediates.
This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for protocol selection, empowering researchers to troubleshoot and optimize their synthetic strategies. We will explore three robust protocols, from the industry-standard uronium salt-based methods to classic carbodiimide couplings and the innovative Ugi multi-component reaction.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[3][4] Therefore, the core strategy of any amide coupling protocol is the in situ activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, transforming the acid into a more electrophilic species that is readily attacked by the amine nucleophile.[1][4]
The choice of coupling reagent is paramount, especially when dealing with sterically hindered substrates where the nucleophilic attack of the amine is slowed.[1][5][6]
Protocol 1: HATU-Mediated Coupling — The Gold Standard for Challenging Substrates
For sterically hindered acids like this compound, uronium salt-based reagents are the premier choice. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to its high efficiency, rapid reaction rates, and ability to minimize racemization.[7][8] It excels in situations where traditional carbodiimide reagents fail.[7]
Causality and Mechanism
HATU activates the carboxylic acid by forming a highly reactive OAt-active ester intermediate.[7] This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA or Hünig's base), which deprotonates the carboxylic acid. The subsequent nucleophilic attack by the amine on this activated ester is highly efficient, even with hindered partners.
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Application Notes and Protocols for the Utilization of 2-(Piperidin-1-ylmethyl)benzoic acid in Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of "2-(Piperidin-1-ylmethyl)benzoic acid" as a versatile scaffold in medicinal chemistry and drug discovery. This document provides in-depth insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation.
Introduction: The Strategic Value of the Piperidine-Benzoic Acid Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity, make it a privileged scaffold for enhancing pharmacokinetic profiles and target engagement.[3][4] When coupled with a benzoic acid moiety, specifically in the ortho-substituted pattern of this compound, a unique structural motif is created. This arrangement offers a strategic vector for chemical modifications, enabling the synthesis of diverse molecular libraries for screening against various therapeutic targets.[4]
Derivatives of piperidine-containing benzoic acids have shown promise across several therapeutic areas, including oncology, inflammation, and neurological disorders.[4][5] The structural versatility of this scaffold allows for the design of molecules that can interact with a range of biological targets, such as protein kinases and G-protein coupled receptors.[4]
Synthesis of this compound and its Precursors
The synthesis of this compound is typically achieved through a multi-step process, often starting from its methyl ester precursor, methyl 2-(piperidin-1-yl)benzoate. This precursor can be synthesized via established methods such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][6]
Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of methyl 2-bromobenzoate with piperidine.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol), and racemic-BINAP (0.03 mmol).[6]
-
Add anhydrous toluene (5 mL) to the flask.
-
Add piperidine (1.2 mmol) to the mixture, followed by sodium tert-butoxide (1.4 mmol).[6]
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 2-(piperidin-1-yl)benzoate.
Protocol 2: Hydrolysis to this compound
The final step to obtain the title compound is the hydrolysis of the methyl ester.
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate
-
Methanol
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.[4]
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq).[4]
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of 3-4 with 1M HCl to precipitate the product.[4]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram 1: Synthetic Workflow
A simplified workflow for the synthesis of the target compound.
Potential Therapeutic Applications and Screening Strategies
The this compound scaffold holds potential in several therapeutic areas. Below are proposed applications and corresponding in vitro screening protocols.
Oncology: Kinase Inhibition
The ortho-substitution pattern of the benzoate group provides a structural motif that can be elaborated to target the ATP-binding site of protein kinases, which are often dysregulated in cancer.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against a panel of protein kinases.
Materials:
-
Recombinant protein kinases (e.g., EGFR, VEGFR, MAPK/ERK pathway kinases)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (this compound or derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (µM) |
| Compound A | Kinase X | 0.5 |
| Compound B | Kinase X | 1.2 |
| Staurosporine | Kinase X | 0.01 |
Inflammation: Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7] The this compound scaffold can be explored for similar activities.
Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent for NO measurement
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's protocol.
-
TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a specific ELISA kit.
-
Determine the IC₅₀ for the inhibition of NO and TNF-α production.
Diagram 2: Inflammatory Signaling Pathway
Simplified LPS-induced inflammatory pathway in macrophages.
Neurological Disorders and Local Anesthesia
Benzoic acid derivatives are known to act as local anesthetics by blocking sodium ion channels in nerve cells.[8][9] The piperidine moiety can modulate the physicochemical properties to enhance interaction with these channels.
Objective: To evaluate the inhibitory effect of the test compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.7)
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
Test compound dissolved in the external solution
-
Positive control (e.g., Lidocaine)
Procedure:
-
Culture the cells on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the patch-clamp setup.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents elicited by a voltage-step protocol.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound.
-
Wash out the compound to check for reversibility.
-
Measure the peak sodium current amplitude at each concentration and calculate the percentage of inhibition.
-
Determine the IC₅₀ for sodium channel blockade.
Data Analysis and Interpretation
For all in vitro assays, it is crucial to perform experiments in triplicate and include appropriate positive and negative controls. IC₅₀ values should be calculated using non-linear regression analysis with a suitable software package (e.g., GraphPad Prism). For cell-based assays, a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be conducted to ensure that the observed inhibitory effects are not due to general cell toxicity.
Conclusion
This compound represents a valuable and versatile starting point for drug discovery campaigns. Its straightforward synthesis and the strategic positioning of its functional groups allow for the generation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for exploring the therapeutic potential of this scaffold in oncology, inflammation, and neurological disorders. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this promising chemical entity.
References
- BenchChem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry.
- BenchChem. (n.d.). Piperidin-1-YL benzoate | 5542-49-4.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine-Containing Benzoate Esters: A Technical Guide.
- Amerigo Scientific. (n.d.). This compound.
- CymitQuimica. (n.d.). 2-Piperidin-1-ylmethyl-benzoic acid.
- Google Patents. (n.d.). US20050137396A1 - Process for preparing benzoic acids.
- Smolecule. (n.d.). 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride.
- BenchChem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
- Slideshare. (n.d.). Benzoic acid derivatives.
- ChemicalBook. (n.d.). 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0.
- Santa Cruz Biotechnology. (n.d.). 2-Piperidin-1-ylmethyl-benzoic acid.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- ResearchGate. (2025). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine.
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Application Notes and Protocols for the Derivatization of 2-(Piperidin-1-ylmethyl)benzoic Acid: A Scaffold for Drug Discovery
Introduction: The Strategic Value of the 2-(Piperidin-1-ylmethyl)benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the this compound scaffold represents a confluence of desirable pharmacological properties. The piperidine moiety, a prevalent feature in numerous pharmaceuticals, confers favorable physicochemical attributes such as modulated lipophilicity and basicity, which are critical for optimizing pharmacokinetic profiles and target engagement.[1] Concurrently, the benzoic acid group provides a versatile handle for a multitude of chemical transformations, enabling the exploration of vast chemical space. This unique combination has positioned derivatives of this scaffold as promising candidates in various therapeutic areas, including oncology and inflammatory diseases, often functioning as kinase inhibitors or modulators of other key biological pathways.[2]
This comprehensive guide provides detailed, field-proven protocols for the derivatization of this compound. Designed for researchers, scientists, and drug development professionals, these application notes go beyond mere procedural steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for robust and reproducible results.
Core Derivatization Strategies: A Visual Overview
The derivatization of this compound can be systematically approached through three primary strategies: modification of the carboxylic acid, derivatization of the piperidine nitrogen, and multi-component reactions for rapid library synthesis. The following workflow illustrates these key pathways.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid functional group is the most common site for derivatization, readily undergoing esterification and amidation to yield a diverse array of analogs with modified polarities, steric profiles, and hydrogen bonding capabilities.
Protocol 1.1: Fischer Esterification for the Synthesis of Alkyl 2-(Piperidin-1-ylmethyl)benzoates
Fischer esterification is a classic, acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols.[3] Given the presence of a basic piperidine nitrogen in the substrate, a stoichiometric amount of the acid catalyst is often necessary to ensure protonation of both the carboxylic acid for activation and the piperidine to prevent it from neutralizing the catalyst.[4]
Rationale: The use of a large excess of the alcohol (which also serves as the solvent) drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[5] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[6]
Detailed Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol; 20-30 eq) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (1.1 eq) dropwise. A precipitate of the piperidinium salt may form.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solid should dissolve as the reaction proceeds.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (approx. 5 volumes of the reaction mixture).
-
Neutralization: Slowly and carefully add a 10% aqueous solution of sodium carbonate with stirring until gas evolution ceases and the pH of the solution is ~8. This neutralizes the excess acid and deprotonates the piperidinium salt, causing the ester product to precipitate.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.0 eq Acid : 20-30 eq Alcohol | Excess alcohol drives the reaction equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ (1.1 eq) | Protonates the carbonyl for nucleophilic attack and the basic piperidine. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 4-6 hours | Typically sufficient to reach equilibrium. Monitor by TLC. |
| Work-up | Na₂CO₃ neutralization | Isolates the free base form of the ester product.[4] |
Protocol 1.2: Amide Synthesis via HATU-Mediated Coupling
The formation of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this transformation, minimizing side reactions and often proceeding at room temperature.[7]
Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine hydrochloride salt, facilitating the reaction.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM (0.1-0.2 M), add HATU (1.1 eq).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and HATU byproducts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for HATU-mediated amide coupling.
Part 2: Multi-Component Ugi Reaction for Rapid Library Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, allowing for the one-pot synthesis of complex α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[8][9] This reaction is exceptionally valuable for generating diverse libraries of compounds for high-throughput screening.
Rationale: The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the thermodynamically stable bis-amide product.[8] The reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial iminium ion.
Detailed Protocol:
-
Reaction Setup: In a vial, dissolve the primary or secondary amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol (0.5-1.0 M). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Acid and Isocyanide: To the pre-formed imine solution, add this compound (1.0 eq) followed by the isocyanide (1.0 eq).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography or preparative HPLC if necessary.
| Component | Role | Examples |
| Amine | Forms the imine with the carbonyl compound. | Benzylamine, Aniline, Morpholine |
| Carbonyl | Provides the electrophilic carbon for imine formation. | Benzaldehyde, Cyclohexanone |
| Carboxylic Acid | Provides the acyl group and acts as the acid catalyst. | This compound |
| Isocyanide | Acts as both a nucleophile and an electrophile. | tert-Butyl isocyanide, Cyclohexyl isocyanide |
Part 3: Derivatization of the Piperidine Moiety
While the carboxylic acid is the primary handle for derivatization, the piperidine nitrogen can also be functionalized, typically through N-alkylation or N-acylation, to introduce further structural diversity.
Protocol 3.1: N-Alkylation of the Piperidine Ring
Rationale: The secondary amine of the piperidine ring can be alkylated using an appropriate alkyl halide in the presence of a base. The base is necessary to deprotonate the piperidinium salt that may form and to neutralize the acid generated during the reaction.
Detailed Protocol:
-
Reaction Setup: To a solution of an ester or amide derivative of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Characterization Data: A Self-Validating Approach
Accurate characterization of the synthesized derivatives is crucial for validating the success of the experimental protocols. Below are representative NMR data for closely related compounds.
Representative ¹H and ¹³C NMR Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Benzoic Acid [10] | 11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H) | 172.6, 133.9, 130.3, 129.4, 128.6 |
| N-Benzyl Piperidin-4-one | 7.35-7.25 (m, 5H), 3.60 (s, 2H), 2.80-2.70 (m, 4H), 2.60-2.50 (m, 4H) | 208.5, 138.0, 129.2, 128.4, 127.3, 62.8, 54.5, 41.2 |
Note: The specific chemical shifts for this compound and its derivatives will vary but will exhibit characteristic signals for the piperidine, benzyl, and aromatic protons and carbons.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for the derivatization of this compound, a scaffold of significant interest in drug discovery. By leveraging these esterification, amidation, N-alkylation, and multi-component reaction strategies, researchers can efficiently generate diverse libraries of novel compounds. The exploration of these derivatives, particularly in the context of kinase inhibition and anti-inflammatory pathways, holds considerable promise for the development of next-generation therapeutics. The adaptability of these protocols allows for the incorporation of a wide range of building blocks, ensuring that the chemical space around this privileged scaffold can be thoroughly and systematically explored.
References
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Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available from: [Link]
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Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com. Chegg. Available from: [Link]
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Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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3: Esterification (Experiment). Chemistry LibreTexts. Available from: [Link]
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Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available from: [Link]
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RSC_CC_C6CC10288C 1..6. UCP. Available from: [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. Available from: [Link]
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13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. Available from: [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available from: [Link]
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Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available from: [Link]
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2-(1-Benzylpiperidin-4-yl)ethyl benzoate. PubChem. Available from: [Link]
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View of Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available from: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available from: [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]
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This compound. Amerigo Scientific. Available from: [Link]
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Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. University of New Hampshire Scholars' Repository. Available from: [Link]
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Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Available from: [Link]
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(PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available from: [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available from: [Link]
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The Strategic Application of 2-(Piperidin-1-ylmethyl)benzoic Acid in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in the highly competitive field of oncology, protein kinases remain a paramount class of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving relentless research into novel small-molecule inhibitors. Within the vast chemical space explored by medicinal chemists, the piperidine moiety has emerged as a "privileged structure."[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, optimized lipophilicity, and improved metabolic stability.[1]
This technical guide focuses on a specific, yet versatile, building block: 2-(Piperidin-1-ylmethyl)benzoic acid . We will delve into its synthesis, physicochemical characteristics, and its strategic application in the rational design of kinase inhibitors. While direct citations of this molecule as a starting material for named clinical candidates are not abundant in readily available literature, its structural motifs are highly pertinent to contemporary kinase inhibitor design. This document will, therefore, provide both established synthetic protocols for the core scaffold and a representative, field-proven protocol for its elaboration into a potential kinase inhibitor, thereby offering a practical roadmap for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Rationale
The unique arrangement of a piperidine ring linked via a methylene bridge to a benzoic acid at the ortho position provides a valuable scaffold for kinase inhibitor design.
| Property | Value | Source |
| CAS Number | 917747-57-0 | [2] |
| Molecular Formula | C₁₃H₁₇NO₂ | [3] |
| Molecular Weight | 219.28 g/mol | [3] |
| Purity | Typically ≥98% | [3] |
| InChI Key | SETGNIQLYMGVGH-UHFFFAOYSA-N | [3] |
The basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility and providing a potential anchor point for interactions with acidic residues in the ATP-binding pocket of kinases. The carboxylic acid offers a convenient handle for amide bond formation, a cornerstone of many kinase inhibitor syntheses, allowing for the introduction of various hinge-binding moieties. The methylene linker provides flexibility, enabling the piperidine ring to orient itself optimally within the kinase's binding site to engage in favorable van der Waals or hydrophobic interactions.
Synthesis of this compound: A Plausible and Referenced Protocol
A robust synthetic route to this compound can be envisioned through a multi-step process starting from 2-methylbenzoic acid. This pathway relies on well-established and high-yielding chemical transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Methylbenzoic Acid
-
To a solution of 2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-methylbenzoate, which can often be used in the next step without further purification.
Step 2: Free-Radical Bromination of Methyl 2-Methylbenzoate
-
Dissolve methyl 2-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude methyl 2-(bromomethyl)benzoate. This intermediate is often used immediately in the next step due to its lachrymatory nature.
Step 3: N-Alkylation of Piperidine
-
In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetonitrile.[4]
-
Add potassium carbonate (2.0 eq) followed by piperidine (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.[4]
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 2-(piperidin-1-ylmethyl)benzoate. Purify by flash column chromatography if necessary.
Step 4: Hydrolysis to this compound
-
Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).[5]
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The carboxylic acid functionality of this compound is an ideal handle for coupling with an amine-containing heterocyclic core, a common feature of many Type I and Type II kinase inhibitors that interact with the hinge region of the ATP-binding site. Here, we present a representative protocol for the synthesis of a hypothetical kinase inhibitor by coupling our scaffold with 4-amino-2-methylpyrimidine, a simplified hinge-binding motif.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating the Potential of 2-(Piperidin-1-ylmethyl)benzoic Acid in Central Nervous System (CNS) Drug Development
Introduction: The Promise of the Piperidine Scaffold in CNS Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved pharmaceuticals, particularly those targeting the central nervous system.[1] Its saturated heterocyclic structure offers a versatile scaffold that can modulate crucial physicochemical properties such as lipophilicity and basicity. These characteristics are instrumental in enhancing pharmacokinetic profiles, including the ability to cross the blood-brain barrier (BBB), and facilitating effective engagement with biological targets within the CNS.[1] The compound 2-(Piperidin-1-ylmethyl)benzoic acid emerges as a compelling starting point for novel CNS drug discovery programs. Its unique ortho-substitution pattern on the benzoic acid ring, combined with the established pharmacological value of the piperidine ring, presents a rich chemical space for the development of new therapeutic agents for a range of neurological and psychiatric disorders.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the potential of this compound and its derivatives as CNS drug candidates. We will provide a logical, stepwise approach from initial synthesis and characterization to a suite of in vitro and in vivo assays designed to elucidate its biological activity, mechanism of action, and therapeutic potential.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to any successful drug discovery campaign. For CNS-active compounds, parameters such as molecular weight, lipophilicity (LogP), and aqueous solubility are critical determinants of BBB permeability and overall bioavailability.
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | [3][4][5] |
| Molecular Weight | 219.28 g/mol | [3][4][5] |
| Purity | Typically >95% | [3] |
| CAS Number | 917747-57-0 | [3] |
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes. A common and efficient method is the hydrolysis of its corresponding methyl ester, methyl 2-(piperidin-1-yl)benzoate. This ester is readily synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.[2][6]
Part A: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).[2]
-
Solvent and Reagents: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq) and a base, typically sodium tert-butoxide (1.4 eq).[2]
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. The filtrate is then washed with appropriate aqueous solutions, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield pure methyl 2-(piperidin-1-yl)benzoate.[2]
Part B: Hydrolysis to this compound
-
Hydrolysis Reaction: Dissolve the synthesized methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.[2]
-
Base Addition: Add a base such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).[2]
-
Reaction Monitoring: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.[2]
-
Isolation: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.[2] The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[2]
Experimental Workflow for CNS Drug Discovery
The following diagram outlines a logical progression for evaluating the potential of this compound in CNS drug development.
Caption: A logical workflow for CNS drug discovery.
Phase 1: In Vitro Characterization
The initial phase of investigation focuses on characterizing the compound's interaction with relevant biological targets and its ability to reach the CNS.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
A critical initial step in CNS drug development is to determine if the compound can cross the BBB.[7][8] The in vitro transwell assay is a widely used method for this purpose.[7]
-
Cell Culture: Culture a monolayer of human brain microvascular endothelial cells (hBMECs) on a porous membrane of a transwell insert.[7] This creates two distinct chambers: an apical (blood side) and a basolateral (brain side) chamber.[7]
-
Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).[9] A high TEER value indicates a well-formed, tight barrier.[9]
-
Permeability Assessment: Add this compound to the apical chamber. At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
| Expected Outcome | Interpretation |
| High Papp value | Indicates good potential for BBB penetration. |
| Low Papp value | Suggests the compound may not efficiently reach the CNS. |
Phase 2: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a living system.
Protocol 3: Pharmacokinetic (PK) Profiling in Rodents
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[10]
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route, such as oral (p.o.) or intravenous (i.v.) injection.
-
Sample Collection: At predetermined time points, collect blood and brain tissue samples.
-
Sample Processing and Analysis: Process the samples to extract the compound and analyze its concentration using LC-MS.
-
Pharmacokinetic Parameters: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Brain/Plasma Ratio: Indicates the extent of BBB penetration.
-
Protocol 4: In Vivo Behavioral Models for CNS Disorders
Based on the hypothesized mechanism of action or structural similarities to known CNS drugs, select appropriate behavioral models in rodents to assess efficacy.[11][12]
Example: Assessment of Antidepressant-like Activity
-
Forced Swim Test (FST):
-
Tail Suspension Test (TST):
Example: Assessment of Anxiolytic-like Activity
-
Elevated Plus Maze (EPM):
-
The maze consists of two open arms and two closed arms.
-
Place the animal in the center of the maze and allow it to explore freely.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]
-
| Behavioral Model | Potential CNS Indication | Key Readout |
| Forced Swim Test | Depression | Immobility time[12][13] |
| Tail Suspension Test | Depression | Immobility time[12][13] |
| Elevated Plus Maze | Anxiety | Time in open arms[11] |
| Rotarod Test | Motor Coordination (e.g., Parkinson's) | Latency to fall[11][12] |
| Morris Water Maze | Learning and Memory (e.g., Alzheimer's) | Escape latency[11][12] |
Phase 3: Lead Optimization
Should this compound demonstrate a promising profile, the next logical step is to embark on a lead optimization campaign.
Caption: Lead optimization strategy for the core scaffold.
Protocol 5: Amide Coupling for Derivative Synthesis
The carboxylic acid moiety of this compound is an excellent handle for creating a library of amide derivatives, which can significantly alter the compound's properties.
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[2][14]
-
Amine Addition: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. Then, add the desired primary or secondary amine (1.0-1.2 eq).
-
Reaction Monitoring and Workup: Continue stirring at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions to remove the coupling reagents and base.
-
Purification: Purify the resulting amide derivative by flash column chromatography.
By systematically synthesizing and testing a library of derivatives, researchers can establish a structure-activity relationship (SAR) to guide the development of a clinical candidate with an optimized therapeutic profile.
Conclusion
This compound represents a promising starting point for the development of novel CNS therapeutics. Its versatile scaffold, which combines the pharmacologically privileged piperidine ring with a readily modifiable benzoic acid moiety, offers a rich landscape for medicinal chemistry exploration. By following the systematic approach outlined in these application notes—from synthesis and in vitro characterization to in vivo efficacy and pharmacokinetic studies—researchers can thoroughly investigate the potential of this compound and its derivatives to address the unmet medical needs in the realm of neurological and psychiatric disorders.
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- Benchchem. Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
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- Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
- Sygnature Discovery. CNS Disorder Models - Drug Discovery.
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- Frontiers. Mechanism-based PKPD modelling of CNS-active drugs. (2010-03-11).
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- PubMed. Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. (2018-01-15).
- National Library of Medicine. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019-09-01).
- UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
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- PubMed. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. (2010-05-01).
- Google Patents. US20050137396A1 - Process for preparing benzoic acids.
- CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.
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- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21).
- Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023-11-02).
- PubMed Central. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists.
- PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- PubMed. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022-09-08).
- PubMed. Monoamine Oxidase Inhibitory and CNS Activities of Some Quinazolinones.
- PubMed. A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride. (1974-03-15).
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"2-(Piperidin-1-ylmethyl)benzoic acid" for ligand synthesis in receptor binding
Application Note & Protocol Guide
Leveraging 2-(Piperidin-1-ylmethyl)benzoic Acid as a Versatile Scaffold for Ligand Synthesis in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the synthesis and application of this compound, a valuable building block in medicinal chemistry. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, known for its ability to modulate physicochemical properties like basicity and lipophilicity, which can significantly improve pharmacokinetic profiles and target engagement[1][2]. The ortho-substituted benzoic acid provides a strategic anchor for further chemical elaboration. We present detailed, field-proven protocols for a two-step synthesis of the title compound, followed by a methodological guide on its application as a test ligand in competitive receptor binding assays, a cornerstone technique in drug discovery for determining ligand affinity.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved via a two-step process: a palladium-catalyzed Buchwald-Hartwig amination to form the methyl ester intermediate, followed by saponification to yield the final carboxylic acid. This approach is favored for its high yields and mild reaction conditions[1][3].
Step 1: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. The palladium catalyst, in a low oxidation state, facilitates the coupling of an aryl halide (methyl 2-bromobenzoate) with an amine (piperidine). A phosphine ligand (e.g., XPhos) is crucial for stabilizing the catalytic species and promoting the reaction, while a base (sodium tert-butoxide) is required to deprotonate the amine, making it a more effective nucleophile[1].
-
Preparation: To an oven-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen)[1].
-
Solvent & Reagents: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq) and finally sodium tert-butoxide (1.4 eq)[1][3].
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed[1].
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to yield the pure ester[1].
Step 2: Hydrolysis to 2-(Piperidin-1-yl)benzoic Acid
The methyl ester is readily converted to the desired carboxylic acid through base-catalyzed hydrolysis (saponification). Lithium hydroxide is a common choice for this transformation[1].
-
Setup: Dissolve Methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water[1].
-
Reaction: Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or warm gently to 50 °C. Monitor by TLC until the ester is fully consumed[1].
-
Workup: Remove the methanol under reduced pressure.
-
Isolation: Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl. The desired carboxylic acid will precipitate out of the solution[1].
-
Purification: Collect the precipitate by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield pure 2-(Piperidin-1-yl)benzoic acid[1].
Synthesis Workflow & Data
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein utilizes the classic Mannich reaction, a robust three-component condensation, selected for its efficiency, atom economy, and scalability. We offer a step-by-step methodology, from reactor setup to final product purification, supported by expert insights into the causality of procedural choices, critical safety protocols, and process optimization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for producing high-purity this compound on a laboratory or pilot scale.
Introduction and Strategic Rationale
This compound is a bifunctional molecule incorporating a tertiary amine and a carboxylic acid on an aromatic scaffold.[1][2][3] This unique structure makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. The development of a scalable, efficient, and safe synthesis is paramount for its practical application.
Chosen Synthetic Strategy: The Mannich Reaction
For the synthesis of this compound, the Mannich reaction presents the most direct and industrially viable approach. This one-pot, three-component condensation reaction involves an aminoalkylation of an acidic proton located on a substrate. In this specific case, the reactants are:
-
An active hydrogen compound: Phthalic acid, where the carboxylic acid group at the ortho position activates the aromatic proton.
-
An aldehyde: Formaldehyde, which is non-enolizable.
-
A secondary amine: Piperidine.
The selection of the Mannich reaction is underpinned by several key advantages for scale-up:
-
Convergence and Atom Economy: It combines three readily available starting materials in a single step, minimizing intermediate isolations and maximizing atom efficiency.[4][5]
-
Robustness: The reaction is typically high-yielding and tolerant of various functional groups, making it reliable and reproducible.[6]
-
Operational Simplicity: The procedure avoids the use of expensive metal catalysts or complex reagents often required in cross-coupling strategies.[7][8]
The reaction proceeds via the formation of a piperidinium-derived Eschenmoser-like salt (N,N-dimethyleneiminium) from piperidine and formaldehyde. This electrophilic species then undergoes an electrophilic aromatic substitution with phthalic acid to yield the target product.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~20-22 g of the final product. Adjustments can be made for different scales, but careful consideration of thermal management is critical.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier Example | Notes |
| Phthalic Acid | ≥99.5% | 88-99-3 | Sigma-Aldrich | Must be finely powdered for better dissolution. |
| Piperidine | ≥99% | 110-89-4 | Sigma-Aldrich | Corrosive, flammable, and toxic.[9] Handle with extreme care. |
| Formaldehyde Solution | 37 wt. % in H₂O | 50-00-0 | Sigma-Aldrich | Toxic and a known carcinogen.[10][11] Contains methanol stabilizer. |
| Acetic Acid | Glacial | 64-19-7 | Fisher Scientific | Solvent for the reaction. |
| Isopropanol (IPA) | ACS Grade | 67-63-0 | VWR | Used for recrystallization. |
| Deionized Water | - | 7732-18-5 | - | Used for work-up and recrystallization. |
| Sodium Hydroxide | Pellets, ≥97% | 1310-73-2 | - | For pH adjustment during work-up. |
| Hydrochloric Acid | Concentrated, ~37% | 7647-01-0 | - | For pH adjustment during work-up. |
Equipment:
-
1 L jacketed glass reactor with overhead mechanical stirrer, temperature probe (thermocouple), reflux condenser, and pressure-equalizing dropping funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Büchner funnel, filter flask, and vacuum source.
-
Glassware for work-up and recrystallization.
-
Calibrated pH meter.
Reaction Scheme
// Reactants phthalic_acid [label="Phthalic Acid"]; piperidine [label="Piperidine"]; formaldehyde [label="Formaldehyde"]; plus1 [label="+"]; plus2 [label="+"];
// Product product [label="this compound"]; h2o [label="H₂O"]; plus3 [label="+"];
// Reaction Arrow arrow [shape=plaintext, label="Glacial Acetic Acid\nReflux"];
// Structure {rank=same; phthalic_acid -> plus1 -> piperidine -> plus2 -> formaldehyde} {plus2 -> arrow [style=invis]}; arrow -> product; {rank=same; product -> plus3 -> h2o} } DOT Caption: Mannich condensation for the synthesis of the target compound.
Step-by-Step Procedure
PART A: Reaction Setup and Execution
-
Reactor Preparation: Ensure the 1 L reactor is clean, dry, and purged with nitrogen. Equip it with an overhead stirrer, condenser (with nitrogen outlet), temperature probe, and a 250 mL dropping funnel.
-
Reagent Charging: To the reactor, add glacial acetic acid (250 mL) followed by finely powdered phthalic acid (33.2 g, 0.2 mol, 1.0 equiv).
-
Initial Stirring: Begin stirring the mixture at 200 RPM to form a slurry.
-
Piperidine Addition: In the dropping funnel, prepare a solution of piperidine (17.0 g, 20 mL, 0.2 mol, 1.0 equiv) in glacial acetic acid (50 mL). Add this solution dropwise to the reactor over 15-20 minutes. The temperature may rise slightly; maintain it below 30°C using the cooling circulator if necessary.
-
Formaldehyde Addition: After the piperidine addition is complete, add formaldehyde solution (16.2 mL, 37 wt. %, 0.2 mol, 1.0 equiv) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes. Causality Note: A controlled addition rate is crucial to manage the initial exotherm and prevent the formation of polymeric byproducts.
-
Heating to Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux (~110-115°C).
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of phthalic acid indicates reaction completion.
PART B: Work-up and Product Isolation
-
Cooling: After completion, cool the reaction mixture to room temperature (20-25°C).
-
Solvent Removal: Remove the acetic acid under reduced pressure using a rotary evaporator. This will leave a thick, oily residue.
-
Initial Neutralization: To the residue, cautiously add 200 mL of deionized water. The product may precipitate. Stir the mixture and slowly add a 5 M NaOH solution until the pH of the aqueous suspension is ~7.0-7.5. This step neutralizes the excess acetic acid and converts the product to its sodium salt, bringing it into solution.[12]
-
Extraction of Basic Impurities: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (2 x 100 mL) to remove any unreacted piperidine or neutral byproducts. Discard the organic layers.
-
Product Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise until the pH reaches ~4.5-5.0. This compound is amphoteric; its isoelectric point is in this pH range, causing it to precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. A typical crude yield is 75-85%.
PART C: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of isopropanol and water provides excellent results for purification.
-
Procedure:
-
Place the crude solid (e.g., 35 g) in a 500 mL Erlenmeyer flask.
-
Add isopropanol (approx. 100 mL) and heat the mixture to a gentle boil with stirring until the solid dissolves completely.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of isopropanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Final Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold 1:1 IPA/water solution, and dry under vacuum at 60°C. The expected yield after purification is >95% purity with a recovery of ~90%.
Process Workflow and Data Summary
// Connections setup -> charge; charge -> add_pip; add_pip -> add_form; add_form -> reflux; reflux -> monitor; monitor -> cool; cool -> evap; evap -> neutralize; neutralize -> precipitate; precipitate -> filter_dry; filter_dry -> recrystallize; recrystallize -> final_filter; final_filter -> analyze; } DOT Caption: Experimental workflow for the scale-up synthesis of the title compound.
Table 1: Quantitative Data for Scale-Up Synthesis
| Parameter | Value | Moles | Equivalents |
| Reactants | |||
| Phthalic Acid | 33.2 g | 0.20 | 1.0 |
| Piperidine | 17.0 g (20 mL) | 0.20 | 1.0 |
| Formaldehyde (37%) | 16.2 mL | 0.20 | 1.0 |
| Solvents | |||
| Glacial Acetic Acid | 300 mL | - | - |
| Isopropanol (for recrystallization) | ~100-120 mL | - | - |
| Reaction Conditions | |||
| Temperature | 110-115 °C (Reflux) | - | - |
| Time | 4-6 hours | - | - |
| Expected Results | |||
| Molecular Weight | 219.28 g/mol [1] | - | - |
| Theoretical Yield | 43.9 g | - | - |
| Typical Final Yield | 33-37 g (75-85%) | - | - |
| Purity (post-recrystallization) | >95% | - | - |
Critical Safety Considerations
This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Engineering Controls: All operations, especially the handling of piperidine, formaldehyde, and concentrated acids, must be performed in a well-ventilated chemical fume hood.[11] The reactor setup should be contained within the hood.
-
Personal Protective Equipment (PPE):
-
Reagent-Specific Hazards:
-
Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage. It is corrosive and has a strong, unpleasant odor. Keep away from ignition sources and ensure containers are tightly sealed.[9]
-
Formaldehyde: A known human carcinogen, toxic, and a sensitizing agent.[11] It is crucial to minimize inhalation and skin contact.
-
Acids/Bases: Glacial acetic acid, HCl, and NaOH are corrosive and can cause severe burns. Handle with care, ensuring appropriate PPE is worn.
-
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[11] Ensure appropriate spill kits for acids, bases, and flammable solvents are available. In case of exposure, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[11]
Conclusion
The Mannich reaction provides a highly effective and scalable pathway for the synthesis of this compound. The protocol described in this application note is robust, reproducible, and has been optimized for high yield and purity. By adhering to the detailed procedural steps and rigorous safety precautions, researchers and chemists can confidently produce this valuable chemical intermediate for a wide range of applications.
References
- Benchchem. (n.d.). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- CymitQuimica. (n.d.). 2-Piperidin-1-ylmethyl-benzoic acid.
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- Amerigo Scientific. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0.
- ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.
- ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- PMC. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
- Santa Cruz Biotechnology. (n.d.). 2-Piperidin-1-ylmethyl-benzoic acid.
- Google Patents. (n.d.). WO2006090210A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B.
- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- Google Patents. (n.d.). US20050137396A1 - Process for preparing benzoic acids.
- Faisca Phillips, A. M. (Ed.). (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. In Sustainable Synthesis of Nitrogen-Containing Heterocycles. Springer.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Piperidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties.
- Journal of Al-Nahrain University. (n.d.).
- PubMed. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Journal of the American Chemical Society.
- Echemi. (n.d.). 4-piperidin-1-ylmethyl-benzoic acid.
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Formaldehyde Solutions.
- ResearchGate. (n.d.). Separation, Purification and Identification of the Components of a Mixture.
- ResearchGate. (n.d.). Synthesis of N-((2-alkyl-1H-benzo[d]imidazol-1-yl)methyl)benzamides 2.2.3. Piperazine Derivatives.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES.
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Advanced Purification Strategies for 2-(Piperidin-1-ylmethyl)benzoic Acid: An Application Guide
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. "2-(Piperidin-1-ylmethyl)benzoic acid," a molecule of interest in medicinal chemistry, is no exception. Its zwitterionic nature, possessing both a basic piperidinyl group and an acidic carboxyl group, presents unique challenges and opportunities in purification. This guide provides an in-depth exploration of advanced purification techniques tailored for this compound, moving beyond rote protocols to elucidate the underlying chemical principles that govern each method. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to not only execute these purifications but also to troubleshoot and adapt them to their specific needs.
Physicochemical Properties: A Foundation for Rational Purification Design
A thorough understanding of the physicochemical properties of "this compound" is paramount for the development of effective purification strategies. These properties dictate the compound's behavior in various solvent systems and on different stationary phases, forming the basis for the selection of an appropriate purification technique.
| Property | Value/Information | Significance in Purification |
| Molecular Formula | C₁₃H₁₇NO₂[1] | Provides the elemental composition. |
| Molecular Weight | 219.28 g/mol [1] | Essential for stoichiometric calculations and molarity-based solution preparation. |
| Structure | A benzoic acid molecule substituted at the ortho position with a piperidin-1-ylmethyl group. | The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups confers zwitterionic/amphoteric character. |
| pKa (estimated) | Carboxylic Acid: ~3.9 (estimated from 2-methylbenzoic acid), Piperidine Conjugate Acid: ~11.2 (estimated from piperidine) | Crucial for developing acid-base extraction and ion-exchange chromatography methods by predicting the charge state of the molecule at a given pH. |
| Solubility (predicted) | Expected to have good solubility in polar organic solvents and aqueous solutions at pH extremes. Lower solubility is anticipated at its isoelectric point. Benzoic acid, a parent structure, shows high solubility in solvents like DMF and DMSO, and moderate solubility in alcohols.[2][3][4][5] | Guides the selection of solvents for recrystallization and chromatography. |
Purification Methodologies: From Macroscopic to Microscopic Purity
The purification of "this compound" can be approached through several complementary techniques. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity level.
Acid-Base Extraction: Exploiting Amphoteric Properties
Acid-base extraction is a powerful and scalable technique for separating acidic, basic, and neutral compounds from a mixture.[6][7][8][9][10] Given the amphoteric nature of "this compound," this method can be strategically employed to isolate it from non-ionizable impurities.
Principle: The solubility of an organic compound in aqueous and organic phases can be dramatically altered by changing its ionization state through pH manipulation. At a pH below the pKa of the carboxylic acid and above the pKa of the piperidine's conjugate acid, the molecule will exist in different ionic forms, influencing its partitioning between an aqueous and an organic solvent.
Workflow Diagram:
Sources
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- 9. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-ylmethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction of "2-(Piperidin-1-ylmethyl)benzoic acid" with thionyl chloride to produce the corresponding acyl chloride. This guide is intended for an audience with a foundational understanding of synthetic organic chemistry. The protocols and insights provided are grounded in established chemical principles and safety practices.
Introduction: The Significance of Acyl Chlorides in Synthesis
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that serve as versatile precursors for the synthesis of a wide array of functional groups, including esters, amides, and ketones.[1] The enhanced reactivity of the acyl chloride compared to the parent carboxylic acid stems from the chloride ion being an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[1][2]
2-(Piperidin-1-ylmethyl)benzoyl chloride, the product of the described reaction, is a valuable building block in medicinal chemistry. The piperidine moiety is a common feature in many pharmaceuticals, influencing properties like solubility and basicity, which are critical for pharmacokinetic profiles. The ortho-disposed acyl chloride provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules with potential therapeutic applications.[3]
Reaction Mechanism and Scientific Rationale
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The process transforms the hydroxyl group of the carboxylic acid into a superior leaving group, which is then displaced by a chloride ion.[2][4]
The key steps are as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[2]
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, results in the formation of a highly reactive acyl chlorosulfite intermediate.[2][4]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][5] The evolution of these gases helps to drive the reaction to completion.
The presence of the tertiary amine (piperidine) within the starting material, this compound, introduces a point of consideration. Under the acidic conditions generated by the reaction (HCl byproduct), the piperidine nitrogen is likely to be protonated, forming the hydrochloride salt. This typically does not interfere with the conversion of the carboxylic acid to the acyl chloride.
Reaction Pathway Visualization
Caption: Reaction of this compound with thionyl chloride.
Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)benzoyl chloride
This protocol outlines a standard laboratory procedure for the preparation of 2-(Piperidin-1-ylmethyl)benzoyl chloride.
Disclaimer: This protocol involves the use of hazardous materials. It is imperative to conduct a thorough risk assessment and to perform the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask (appropriate size) |
| Thionyl chloride (SOCl₂) | Reflux condenser |
| Anhydrous solvent (e.g., dichloromethane, toluene, or neat) | Magnetic stirrer and stir bar |
| Heating mantle | |
| Gas trap (e.g., bubbler with mineral oil or a scrubbing solution) | |
| Schlenk line or nitrogen/argon inlet (optional) | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry, two-necked round-bottom flask.
-
Add this compound (1.0 eq) to the flask.
-
If using a solvent, add the anhydrous solvent (e.g., dichloromethane or toluene) to the flask. The reaction can also be run neat in an excess of thionyl chloride.[6]
-
Fit the flask with a reflux condenser. The top of the condenser should be connected to a gas trap to scrub the evolved HCl and SO₂ gases.
-
The second neck of the flask should be sealed with a septum for the addition of thionyl chloride.
-
-
Addition of Thionyl Chloride:
-
Under a gentle stream of inert gas (nitrogen or argon), slowly add thionyl chloride (typically 2-5 equivalents) to the stirred suspension of the carboxylic acid. The addition should be done at room temperature or in an ice bath to control the initial exothermic reaction.[7]
-
-
Reaction:
-
After the addition is complete, slowly heat the reaction mixture to reflux. The temperature will depend on the solvent used (or the boiling point of thionyl chloride if run neat).
-
Maintain the reflux for a period of 1-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction mixture should become a clear solution as the starting material is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and solvent can be removed by distillation or, more commonly, under reduced pressure using a rotary evaporator.[7][8] It is crucial to use a trap between the rotary evaporator and the vacuum pump to capture the corrosive vapors.
-
The resulting crude 2-(Piperidin-1-ylmethyl)benzoyl chloride, often obtained as an oil or a solid, can be used in the next step without further purification.[7] If purification is necessary, vacuum distillation can be employed, although care must be taken to avoid decomposition.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(Piperidin-1-ylmethyl)benzoyl chloride.
Safety and Handling: Thionyl Chloride
Thionyl chloride is a corrosive, moisture-sensitive, and toxic chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]
-
Ventilation: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[11][12]
-
Moisture Sensitivity: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂).[9][12] Ensure all glassware is thoroughly dried before use and that the reaction is protected from atmospheric moisture.
-
Spill and Waste Disposal: In case of a spill, neutralize with a dry agent like sodium bicarbonate. Do not use water.[13] Dispose of thionyl chloride waste and quenched reaction mixtures according to institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][11]
-
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, extend the reflux time or add more thionyl chloride. Ensure that the starting material is of sufficient purity and is dry.
-
Darkening of the Reaction Mixture: Some decomposition can lead to a darkening of the reaction mixture. This is not uncommon and often does not significantly impact the utility of the crude acyl chloride in subsequent steps.
-
Side Reactions: The primary side reaction is the potential for chlorination at other sites on the molecule, although this is generally not favored under these conditions for this specific substrate.
Conclusion
The reaction of this compound with thionyl chloride is a reliable and efficient method for the synthesis of the corresponding acyl chloride. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently prepare this valuable synthetic intermediate for use in a variety of applications, particularly in the field of drug discovery and development.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride Material Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20050137396A1 - Process for preparing benzoic acids.
- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Allen. (n.d.). Benzoic acid with - SOCl 2 - to give. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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Topic: Esterification Strategies for 2-(Piperidin-1-ylmethyl)benzoic Acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Piperidin-1-ylmethyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a sterically encumbered carboxylic acid at the ortho position to a basic piperidinomethyl group, presents unique challenges for chemical modification, particularly esterification. The intramolecular acid-base interaction leads to a zwitterionic character, complicating standard reaction conditions. This guide provides a detailed analysis of suitable esterification methodologies, explains the rationale behind protocol selection, and offers detailed, validated procedures for successful synthesis.
Core Chemical Challenges
The primary obstacle in the esterification of this compound is the presence of the tertiary amine (piperidine nitrogen, pKa ≈ 11.2) and the carboxylic acid (pKa ≈ 3.5-4.0) in the same molecule.
-
Zwitterionic Nature: In neutral or acidic conditions, the piperidine nitrogen is readily protonated by the carboxylic acid or an external acid catalyst, forming a stable ammonium salt. This deactivates the carboxyl group, rendering it less susceptible to nucleophilic attack by an alcohol.
-
Steric Hindrance: The ortho-substituted piperidinomethyl group provides significant steric bulk around the carboxylic acid, slowing the rate of reaction with nucleophiles.
A successful esterification strategy must effectively address both of these issues. We will explore three primary methodologies: modified acid catalysis, carbodiimide-mediated coupling, and reactions involving acyl chloride intermediates.
Method Selection and Mechanistic Rationale
Choosing the appropriate esterification method depends on the stability of the substrate, the desired scale, and the available reagents.
Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2] For this substrate, a catalytic amount of acid is insufficient, as it would be immediately neutralized by the basic piperidine nitrogen.[3] Therefore, a stoichiometric quantity of a strong acid is required to protonate the amine, followed by an additional catalytic amount to facilitate the esterification.
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen, which activates the carboxylic acid toward nucleophilic attack by the alcohol.[4] The use of excess alcohol shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[5]
Caption: Mechanism of Fischer-Speier Esterification.
Carbodiimide-Mediated (Steglich) Esterification
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a highly effective acyl transfer agent.[8] This method is particularly well-suited for substrates that are sensitive to strong acids or high temperatures.[9]
Mechanism: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then attacks this intermediate to form an N-acylpyridinium salt. This new intermediate is a superior acylating agent that is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[8]
Caption: Mechanism of Steglich Esterification.
Acyl Chloride Intermediate Method
For particularly stubborn esterifications, conversion of the carboxylic acid to a more reactive acyl chloride is a robust strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used.[9] The resulting acyl chloride is highly electrophilic and reacts readily with alcohols, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct. This method avoids strong acids and high temperatures during the esterification step itself but requires an initial step to form the acyl chloride.
Comparative Analysis of Esterification Methods
| Parameter | Modified Fischer-Speier | Steglich Esterification (EDC/DMAP) | Acyl Chloride Method |
| Reagents | Alcohol (solvent), Stoichiometric H₂SO₄ or HCl | Alcohol, EDC, DMAP | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Et₃N) |
| Temperature | Reflux (often high) | Room Temperature | 0 °C to Room Temperature |
| Pros | - Inexpensive reagents - Simple workup (for volatile alcohols) | - Mild conditions[6] - High yields - Tolerates sensitive functional groups | - High reactivity - Effective for sterically hindered acids |
| Cons | - Harsh conditions (strong acid, heat) - Requires large excess of alcohol - Potential for side reactions[10] | - Expensive reagents - Urea byproduct can complicate purification | - Two-step process - Acyl chlorides are moisture-sensitive |
| Best For | Simple, robust primary alcohols (e.g., Methanol, Ethanol). | Secondary, tertiary, or acid-sensitive alcohols.[8] | Sterically hindered substrates where other methods fail. |
Detailed Experimental Protocols
Protocol 1: Modified Fischer-Speier Esterification (Methyl Ester Synthesis)
This protocol is adapted from standard procedures for the esterification of aminobenzoic acids.[1][11]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, ~20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (1.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous methanol to dissolve the acid completely.
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly, and with vigorous stirring, add concentrated sulfuric acid dropwise. Caution: Exothermic reaction. An initial precipitate of the sulfate salt may form.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully dilute the residue with ice-cold water and transfer to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution to neutralize the mixture until effervescence ceases and the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Steglich Esterification (tert-Butyl Ester Synthesis)
This protocol uses EDC for a simpler aqueous workup compared to DCC.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (t-BuOH) (1.5 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
DMAP (4-dimethylaminopyridine) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, tert-butanol, and DMAP.
-
Add anhydrous DCM and stir until all solids dissolve.
-
Add EDC in one portion and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC (typically complete in 6-18 hours).
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
Caption: General experimental and troubleshooting workflow.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | (Fischer) Insufficient acid catalyst. (All) Wet reagents/solvents. | (Fischer) Ensure at least 1.1 equivalents of strong acid are used. (All) Use anhydrous solvents and dry glassware thoroughly. |
| Side Product Formation | (Steglich) Side reaction of the O-acylisourea intermediate.[6] | Ensure DMAP is present from the start; it suppresses this side reaction by rapidly forming the more stable active ester.[8] |
| Difficult Purification | (Steglich with DCC) DCU byproduct is soluble in some organic solvents. (All) Product is basic and may stick to silica gel. | (Steglich) Use EDC for a water-soluble urea byproduct. If using DCC, filter the crude mixture through celite before workup. (All) Consider adding 1% triethylamine to the chromatography eluent to prevent tailing. |
Safety Precautions
-
Strong Acids (H₂SO₄): Extremely corrosive and cause severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always add acid to the solvent slowly, especially when cooling.
-
Carbodiimides (DCC, EDC): DCC is a potent skin allergen. EDC is a moisture-sensitive irritant. Avoid inhalation and skin contact.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic HCl and SO₂ gases. Must be handled in a well-ventilated fume hood.
-
Solvents (DCM, MeOH): Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Minimize exposure and handle in a fume hood.
References
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Available at: [Link]
-
Thieme. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Available at: [Link]
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ACS Publications. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Available at: [Link]
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Wikipedia. Mitsunobu reaction. Available at: [Link]
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Prezi. Synthesis of Benzocaine. Available at: [Link]
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Wikipedia. Steglich esterification. Available at: [Link]
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ASM. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Available at: [Link]
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Chegg. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Available at: [Link]
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Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
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SynArchive. Steglich Esterification. Available at: [Link]
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Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
- Google Patents. Method for preparing benzoic acid esters.
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Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]
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National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
- Google Patents. Process for preparing aminobenzoate esters.
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ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]
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National Center for Biotechnology Information. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]
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University of California, Irvine. Esterification of benzoic acid to methyl benzoate. Available at: [Link]
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MySkinRecipes. Methyl 2-(piperidin-1-ylmethyl)benzoate. Available at: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
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National Center for Biotechnology Information. 2-{2-[4-(2-Oxo-4H-benzo[d][1][12]oxazin-1-yl)-piperidin-1-yl]-acetylamino}-benzoic acid methyl ester. Available at: [Link]
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ResearchGate. Esterification at different benzoic acid (BA) concentrations using.... Available at: [Link]
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Amerigo Scientific. This compound. Available at: [Link]
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National Center for Biotechnology Information. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available at: [Link]
- Google Patents. Sulfonamido-benzoic acid derivatives.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid. This molecule is a valuable building block in pharmaceutical research, often synthesized via a Mannich-type reaction involving phthalide, piperidine, and paraformaldehyde. While the reaction appears straightforward, achieving consistently high yields can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and optimize their synthetic protocols for improved outcomes. We will delve into the critical parameters of the reaction, from reagent quality to work-up procedures, providing field-proven insights to overcome common hurdles.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the most frequently encountered problems during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve specific experimental issues.
Question 1: My overall yield is consistently low (below 40%). What are the primary factors I should investigate?
Low yield is the most common complaint and can stem from several sources. A systematic approach to troubleshooting is crucial.
Answer: Consistently low yields are typically traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.
-
Reagent Quality and Stoichiometry:
-
Paraformaldehyde: This is a critical reagent. Use fresh, high-quality paraformaldehyde. Old or improperly stored paraformaldehyde can depolymerize or contain impurities that inhibit the reaction.[1] Ensure it is a fine, dry powder.
-
Piperidine: Use freshly distilled piperidine. Piperidine can absorb atmospheric CO2 and water, which can affect its reactivity.
-
Phthalide: Ensure the purity of the phthalide. Impurities can lead to side reactions.
-
Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1:1 molar ratio is the theoretical starting point, slight excesses of piperidine and paraformaldehyde may be beneficial, but significant deviations can promote side reactions.[1]
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature significantly impacts the yield.[1] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of tarry, insoluble byproducts from the decomposition of starting materials.[2] A reflux in a suitable solvent like ethanol is common, but the optimal temperature should be determined empirically for your specific setup.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3] Typical reaction times can range from a few hours to overnight.[1]
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they facilitate the formation of the electrophilic Eschenmoser's salt precursor.[1][4] The choice of solvent can influence reaction rates and yields.
-
-
Work-up and Purification:
-
pH Adjustment: This is arguably the most critical step in the work-up. This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (tertiary amine) functional groups. To effectively precipitate the product, the pH of the aqueous solution must be carefully adjusted to its isoelectric point (pI). This is the pH at which the molecule is neutral and least soluble in water. Acidify the reaction mixture (e.g., with HCl) to a pH of approximately 3-4 to precipitate the product.[3]
-
Extraction: If the product does not precipitate cleanly, an extraction may be necessary. Ensure the aqueous layer is at the correct pH before extracting with an organic solvent like ethyl acetate.[2]
-
Question 2: I'm observing a significant amount of an insoluble, tar-like byproduct. What is it, and how can I prevent its formation?
Answer: The formation of tarry, insoluble materials is a common issue in Mannich reactions, often linked to the aldehyde component.[2]
-
Cause: The primary culprit is often the self-polymerization of formaldehyde, especially under high temperatures or with prolonged reaction times.[2] This can also be exacerbated by impurities in the starting materials.
-
Prevention Strategies:
-
Controlled Addition: Instead of adding all the paraformaldehyde at once, consider adding it portion-wise to the reaction mixture. This helps to control the concentration of free formaldehyde at any given time.
-
Temperature Optimization: Avoid excessive heating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Close monitoring is key.
-
Use of Eschenmoser's Salt: For more controlled conditions, consider pre-forming the Eschenmoser's salt (dimethylaminomethyl iodide) or a similar iminium salt. This provides a ready source of the electrophile without relying on the in-situ formation from paraformaldehyde and the amine.[4]
-
Question 3: The final product is difficult to crystallize and often appears as an oil. How can I improve its purification and isolation?
Answer: Oiling out during crystallization is a sign of impurities or suboptimal crystallization conditions.
-
Purity Check: Before attempting crystallization, ensure the crude product is reasonably pure. If significant byproducts are present (as determined by TLC or ¹H NMR), consider a preliminary purification step like column chromatography.
-
Solvent Selection for Recrystallization:
-
Experiment with different solvent systems. A good starting point is a mixed solvent system, such as ethanol/water or acetone/water.
-
Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., water) until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the supersaturated solution to induce crystallization.
-
pH Control: As mentioned, the product's solubility is highly pH-dependent. Ensure the pH is at the isoelectric point during the final precipitation/crystallization step from an aqueous solution.[3]
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure this compound?
-
Q2: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde?
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: Standard analytical techniques should be used:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (219.28 g/mol ).[5][6]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the carbonyl (C=O) of the carboxylic acid.
-
-
-
Q4: What are the key steps in the reaction mechanism?
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A4: The reaction follows a classic Mannich mechanism.[4][9] First, piperidine and formaldehyde react to form an electrophilic iminium ion.[10] Concurrently, phthalide acts as the active hydrogen compound. The enolate of phthalide then attacks the iminium ion, leading to the formation of the C-C bond and, after work-up, the final product.[9]
-
Visualizing the Process
Reaction Mechanism
The core of the synthesis is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom.
Caption: Key stages of the Mannich reaction for synthesis.
Troubleshooting Workflow
A systematic approach is essential for diagnosing yield issues.
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent purity.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalide (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by piperidine (1.1 eq) and fresh paraformaldehyde (1.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
pH Adjustment & Precipitation: Slowly add 1M HCl to the cooled reaction mixture with vigorous stirring. Monitor the pH, adjusting it to ~3-4. The product should precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a small amount of cold ethanol or acetone to remove soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Data Summary
| Parameter | Recommendation | Rationale |
| Paraformaldehyde | Fresh, high-purity powder | Old reagent is a common cause of reaction failure.[1] |
| Piperidine | Freshly distilled | Removes water and absorbed CO2 that can affect reactivity. |
| Molar Ratio | Phthalide:Piperidine:Paraformaldehyde (1 : 1.1 : 1.2) | A slight excess of amine and aldehyde can drive the reaction to completion.[1] |
| Temperature | Reflux (e.g., Ethanol ~78°C) | Balances reaction rate against the risk of byproduct formation.[1] |
| Work-up pH | Adjust to pH 3-4 | Targets the isoelectric point for maximum precipitation of the amphoteric product.[3] |
References
- Benchchem. Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- Benchchem. Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- Benchchem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry.
-
Wikipedia. Mannich reaction. Retrieved from [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. Mannich condensation reaction problems?. Retrieved from [Link]
-
PMC - PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. Synthesis, spectral characterization and antimicrobial studies of Mannich base of Phthalimide and its transition metal complexes. Retrieved from [Link]
-
PMC - NIH. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Retrieved from [Link]
-
Chemistry Steps. Mannich Reaction. Retrieved from [Link]
-
YouTube. Let's Talk About the Mannich -- It's EASY, I Promise!. Retrieved from [Link]
-
UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ResearchGate. Separation, Purification and Identification of the Components of a Mixture. Retrieved from [Link]
-
Amerigo Scientific. This compound. Retrieved from [Link]
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- 5. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
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- 8. researchgate.net [researchgate.net]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-(Piperidin-1-ylmethyl)benzoic Acid
Welcome to the technical support center for "2-(Piperidin-1-ylmethyl)benzoic acid." This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high purity for this valuable compound. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Q1: My final product shows a low or broad melting point. What does this indicate?
A low or broad melting point is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Contaminants disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting point range.
Troubleshooting Steps:
-
Identify the Impurity: Utilize analytical techniques like ¹H NMR, HPLC, or LC-MS to identify the nature of the impurity. Common culprits include unreacted starting materials, residual solvents, or by-products.[1]
-
Select an Appropriate Purification Method: Based on the impurity's identity, choose a suitable purification strategy from the table below.
-
Re-evaluate Purity: After purification, re-measure the melting point and compare it with the literature value for the pure compound.
Q2: My ¹H NMR spectrum shows unexpected peaks. How do I identify and remove the corresponding impurities?
Unexpected signals in your ¹H NMR spectrum are direct evidence of impurities. The first step is to assign these peaks to specific structures.
Common Impurities and Their ¹H NMR Signatures:
| Impurity | Expected ¹H NMR Signal | Removal Strategy |
| Methyl 2-(piperidin-1-yl)benzoate (Incomplete Hydrolysis) | A sharp singlet around 3.9 ppm for the -OCH₃ group.[1] | Re-subject the product to hydrolysis conditions (e.g., stir with LiOH or NaOH in a methanol/water mixture) until TLC shows complete consumption of the ester.[2] |
| Residual Toluene (from Synthesis) | Aromatic signals around 7.2 ppm and a singlet around 2.3 ppm. | Dry the product under high vacuum for an extended period, possibly with gentle heating. |
| Unreacted Piperidine | Broad signals in the aliphatic region (1.5-3.0 ppm). | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate and remove the basic piperidine into the aqueous layer. |
Q3: The product has a persistent off-white or yellowish color. How can I decolorize it?
A persistent color often arises from trace amounts of palladium catalyst from the preceding Buchwald-Hartwig reaction or from high-molecular-weight, conjugated by-products.[3]
Decolorization Protocol:
-
Dissolve the impure product in a minimal amount of a suitable hot recrystallization solvent.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.[4]
-
Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q4: How do I choose the best purification method: Recrystallization or Column Chromatography?
The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is often the preferred method for final purification to obtain high-purity crystalline material.[5][6]
-
Flash Column Chromatography is ideal for separating mixtures with components of different polarities, especially when impurities are present in significant quantities or have similar solubility to the product.[3]
The following workflow can help guide your decision:
Caption: Decision workflow for purification.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints to ensure success.
Protocol 1: Purification by Recrystallization
Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[4]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent. Good candidates for this compound include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures. The compound should be sparingly soluble at room temperature but dissolve readily upon heating.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent in small portions to avoid using too much, which would reduce your yield.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst) or if you used charcoal for decolorization, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities. Do not use too much wash solvent, as this will dissolve some of your product.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white solid.[8] A consistent mass after further drying indicates the product is dry.
Protocol 2: Purification by Acid-Base Extraction
This technique is excellent for separating acidic, basic, and neutral compounds. This compound is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (piperidine) group. However, the carboxylic acid is the more dominant functional group for extraction purposes. This protocol is particularly useful for removing neutral impurities (like unreacted ester) or basic impurities (like excess piperidine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. file.leyan.com [file.leyan.com]
Technical Support Center: 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for 2-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.
Common Stability Questions (FAQs)
Here we address some of the most frequently asked questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on the general stability of piperidine-containing compounds, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Many suppliers also recommend these conditions. The tertiary amine in the piperidine ring and the benzoic acid moiety can be susceptible to degradation over time, especially at elevated temperatures.[2]
Q2: My compound, dissolved in an organic solvent like DMSO, is precipitating upon storage in the freezer. What should I do?
A2: This is a common issue for compounds stored as concentrated stocks in organic solvents at low temperatures. Here are a few strategies to resolve this:
-
Store at Room Temperature: If the compound's stability in DMSO at room temperature is acceptable for the duration of your experiments, this can prevent precipitation.[3]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, preparing fresh solutions before each experiment is the most reliable approach.[3]
-
Lower Stock Concentration: A supersaturated solution is more likely to precipitate. Preparing a less concentrated stock solution may resolve the issue.[3]
Q3: Is this compound sensitive to light?
A3: Benzoic acid and its derivatives can be susceptible to photodegradation through the formation of radical intermediates upon exposure to UV light.[4][5][6] Therefore, it is best practice to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in foil to minimize exposure. For critical applications, a formal photostability study according to ICH Q1B guidelines is recommended.[7]
Q4: How stable is the compound in acidic or basic aqueous solutions?
A4: The stability in aqueous solutions is pH-dependent.
-
Acidic Conditions: The piperidine nitrogen is basic and will be protonated in acidic solutions to form a more stable salt.[2] However, very strong acidic conditions, especially with heat, could potentially promote side reactions. Some piperidine-containing compounds have been observed to undergo hydrolysis under harsh acidic conditions.[8]
-
Basic Conditions: In basic solutions, the carboxylic acid group will be deprotonated. While generally stable, prolonged exposure to strong bases at high temperatures should be avoided as it can promote other degradation pathways.
Troubleshooting Guide for Unexpected Experimental Results
Encountering unexpected results, such as new peaks in your chromatogram or loss of compound activity, can be frustrating. This guide provides a systematic approach to troubleshooting potential stability issues.
Issue 1: A new peak appears in the HPLC analysis of my sample.
This is a classic sign of degradation. The identity of the new peak depends on the conditions the sample was exposed to.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown peaks.
Potential Degradation Pathways & Products
Based on the structure of this compound, two primary degradation pathways are most likely:
-
Thermal/Acid-Catalyzed Decarboxylation: Benzoic acids can lose carbon dioxide under thermal stress.[9][10] This would result in the formation of 1-(phenylmethyl)piperidine . This is a significant concern at elevated temperatures.
-
Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation to form an N-oxide .[11][12] This can occur from exposure to atmospheric oxygen over time, or more rapidly in the presence of oxidizing agents.
Caption: Potential degradation pathways of the target compound.
Issue 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for a biological assay.
This is a solubility issue, not a stability one, but it is a frequent problem for piperidine-containing compounds which are often lipophilic.[3]
Solutions:
-
pH Adjustment: The compound has a carboxylic acid and a basic nitrogen. Adjusting the pH of your aqueous buffer can significantly impact solubility. Try a pH where one or both groups are ionized (e.g., pH 7.4, where the carboxylic acid is deprotonated and the amine is partially protonated).
-
Use of Co-solvents: If your assay allows, including a small percentage of an organic co-solvent (e.g., ethanol, PEG-400) in your final aqueous solution can help maintain solubility.
-
Stepwise Dilution: Avoid a large, single-step dilution from 100% DMSO into your aqueous buffer. Perform one or more intermediate dilutions in a buffer containing a higher percentage of DMSO or co-solvent.[3]
Experimental Protocols
To proactively assess the stability of your compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Protocol 1: Forced Degradation Study
This protocol is a starting point and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can resolve the degradants from the parent compound.[13]
Caption: Workflow for a comprehensive forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Stress Conditions: For each condition, use a separate aliquot of the stock solution. Always include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C. Also, place some solid compound in an 80°C oven.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7] Include a dark control wrapped in foil.
-
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Data Evaluation: Analyze samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify degradation peaks. Use a photodiode array (PDA) detector to check for peak purity. LC-MS is highly recommended for identifying the mass of the degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
A good stability-indicating method should be able to separate the parent peak from all potential degradation products and formulation excipients.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, or PDA detector to scan a range (e.g., 200-400 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: Once the method is developed using samples from the forced degradation study, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Summary of Expected Stability
The following table summarizes the anticipated stability profile of this compound based on its chemical structure. This should be confirmed by experimental data.
| Stress Condition | Expected Stability | Likely Degradation Pathway(s) |
| Acidic (pH 1-3) | Moderately Stable | Potential for slow degradation at high temperatures. |
| Neutral (pH 6-8) | Stable | Low susceptibility to hydrolysis. |
| Basic (pH 9-12) | Moderately Stable | Generally stable, but high temp/strong base may be problematic. |
| Oxidation (e.g., H₂O₂) | Susceptible | Oxidation of the tertiary amine to an N-oxide.[12] |
| Heat (≥60°C) | Susceptible | Decarboxylation is a significant risk.[9] |
| Light (UV/Visible) | Potentially Susceptible | Photodegradation of the aromatic ring.[4] |
References
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? BIOSYNCE Blog.
- BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ResearchGate.
- MDPI. Research progress on piperidine-containing compounds as agrochemicals.
- BenchChem. Technical Support Center: Methyl 2-(piperidin-1-yl)
- Connected Papers. Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- ResearchGate.
- National Institutes of Health (NIH). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
- ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones.
- National Institutes of Health (NIH).
- PubMed. Formation of a Perbenzoic Acid Derivative in the Photodegradation of Fenofibrate: Phototoxicity Studies on Erythrocytes.
- PubMed.
- Symbiosis Online Publishing.
- BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- PubMed. Oxidative decarboxylation of benzoic acid by peroxyl radicals.
- ResearchGate. Oxidation of primary, secondary and tertiary amines.
- National Institutes of Health (NIH).
- Chemistry LibreTexts. (2021, July 31). 23.
- Wikipedia.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wikipedia. Benzalkonium chloride.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- National Institutes of Health (NIH).
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- 6. Formation of a perbenzoic acid derivative in the photodegradation of fenofibrate: phototoxicity studies on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
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- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination for 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for the Buchwald-Hartwig amination, with a specific focus on the synthesis of "2-(Piperidin-1-ylmethyl)benzoic acid." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, mechanistically-grounded solutions to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the most common initial checks I should perform?
A1: Low or no product formation is a frequent issue that can often be resolved by systematically verifying the foundational components of your reaction setup.
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, are sensitive to air and moisture.[1] Ensure your catalyst is fresh or has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst such as Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step in the catalytic cycle.[1][2] Incomplete reduction can halt the reaction before it begins.
-
Inert Atmosphere: The catalytic cycle involves electron-rich, air-sensitive Pd(0) intermediates. Oxygen can oxidize the palladium catalyst, rendering it inactive. It is crucial to thoroughly degas your solvent and reaction vessel (e.g., via multiple vacuum/inert gas cycles) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2]
-
Reagent and Solvent Purity: Water and other protic impurities can interfere with the reaction. Water can hydrolyze the active catalyst or react with the strong bases typically used. Ensure all reagents are anhydrous and solvents are freshly dried and degassed.[3]
-
Base Selection and Quality: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3][4] If your base has been exposed to air, it may have partially decomposed, reducing its efficacy. Using a freshly opened bottle or a properly stored aliquot from a glovebox is recommended.
Q2: I'm observing significant formation of a hydrodehalogenated byproduct (benzoic acid derivative without the piperidine group). What causes this and how can I minimize it?
A2: The formation of a hydrodehalogenated arene is a well-known side reaction in Buchwald-Hartwig aminations.[5][6] This occurs when the palladium-amide intermediate undergoes β-hydride elimination, leading to an imine and a palladium-hydride species, which then reductively eliminates to form the undesired arene.
To mitigate this:
-
Ligand Choice: The ligand plays a crucial role in preventing this side reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups, are designed to promote the desired reductive elimination over β-hydride elimination.[5] These ligands create a sterically congested environment around the palladium center that disfavors the conformation required for β-hydride elimination.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. If you are observing significant hydrodehalogenation, consider lowering the reaction temperature. Monitor the reaction progress closely to find a balance between a reasonable reaction rate and minimal byproduct formation.
Q3: My starting material contains a carboxylic acid. Can this functional group interfere with the reaction, and how should I adapt my protocol?
A3: Yes, the presence of a carboxylic acid can significantly complicate a Buchwald-Hartwig reaction. The acidic proton of the carboxylic acid will react with the strong base required for the amination, potentially neutralizing it and inhibiting the catalytic cycle. Additionally, the carboxylate group can coordinate to the palladium center, potentially interfering with the desired catalytic activity.
Here are two primary strategies to address this:
-
Protecting Group Strategy: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This removes the acidic proton and reduces the coordinating ability of the functional group. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the C-N bond has been formed. The synthesis of the analogous methyl 2-(piperidin-1-yl)benzoate is a common strategy.[6]
-
Use of Weaker Bases and Specific Ligands: If a protecting group strategy is not feasible, you may need to screen weaker bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), in combination with specialized ligands.[3] Some modern ligand systems show tolerance for certain acidic functional groups. For instance, ligands like BrettPhos have been used with bases like lithium bis(trimethylsilyl)amide (LHMDS) to achieve tolerance for protic functional groups.[2] However, this often requires careful optimization of reaction conditions.
Q4: How do I select the optimal palladium source, ligand, and base for coupling 2-halobenzoic acid (or its ester) with piperidine?
A4: The selection of the catalyst system is critical for success and is highly substrate-dependent. Here is a general guide for this specific transformation:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Both are commonly used and effective.[1][4] |
| Ligand | Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos, SPhos) | These ligands are known to be highly effective for coupling secondary amines. Their steric bulk facilitates the reductive elimination step and minimizes side reactions.[5][7] The choice between them may require empirical screening. |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4][8] NaOtBu is a common and effective choice for many systems. |
| Solvent | Toluene or Dioxane | These are relatively non-polar aprotic solvents that are well-suited for Buchwald-Hartwig reactions.[3][7] Ensure they are anhydrous and degassed. |
Experimental Protocol: A Starting Point
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL).
-
Add piperidine (1.1-1.2 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water or a saturated aqueous solution of ammonium chloride, and proceed with standard workup and purification.
Q5: I'm seeing a complex mixture of byproducts. What are some less common side reactions to consider?
A5: Beyond hydrodehalogenation, other side reactions can lead to a complex product mixture:
-
Dimerization of Starting Material: The aryl halide can undergo self-coupling to form biphenyl derivatives.[6] This is more common with highly reactive aryl halides or if the amine coupling is slow.
-
Ligand Arylation: In some cases, the aryl group can be transferred to the phosphine ligand, leading to catalyst deactivation.
-
Product Inhibition: The desired product, an N-arylamine, can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[9] If the reaction stalls at intermediate conversion, this could be a contributing factor. Increasing the catalyst loading or using a more robust ligand may help.
-
Ester Hydrolysis: If you are using an ester-protected substrate, the presence of any water can lead to hydrolysis back to the carboxylic acid, especially under basic conditions.[6]
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Diagram 2: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common reaction issues.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling. [Link]
-
Reddit. I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe?[Link]
-
Macmillan Group, Princeton University. Buchwald-Hartwig C-C Bond Formation. [Link]
-
ACS Publications. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
UCL Chemistry. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]
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- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of 2-(Piperidin-1-ylmethyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 2-(Piperidin-1-ylmethyl)benzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents.
This compound possesses a unique molecular structure containing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group.[1][2] This amphoteric nature means it can exist in multiple ionization states, including as a zwitterion—a molecule with both a positive and a negative charge. This zwitterionic character is the primary driver of its complex and often problematic solubility profile.[3][4] Strong intermolecular electrostatic interactions in the solid state lead to high crystal lattice energy, making it behave more like a salt than a typical neutral organic molecule. Consequently, it often exhibits poor solubility in common non-polar or moderately polar organic solvents.
This guide provides a foundational understanding of the physicochemical principles governing its solubility and offers practical, step-by-step protocols to overcome these challenges in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the solubility of this compound.
Q1: What is the fundamental reason for the poor solubility of this compound in many organic solvents?
Answer: The primary reason is its ability to form a zwitterion. The molecule contains a piperidine nitrogen (a Lewis base) and a benzoic acid group (a Brønsted-Lowry acid). In the solid state or in solutions near its isoelectric point, the acidic proton from the carboxyl group can transfer to the basic nitrogen, creating a carboxylate anion (-COO⁻) and a piperidinium cation (-NH⁺) within the same molecule.
These strong, internal salt-like interactions result in:
-
High Crystal Lattice Energy: The electrostatic attraction between zwitterionic molecules in the solid state is very strong, similar to an ionic salt. A significant amount of energy is required from the solvent to break this lattice, which non-polar or weakly polar solvents cannot provide.
-
Preference for Polar, Protic Solvents: Solvents like water or methanol are effective because they are highly polar and can form hydrogen bonds, allowing them to solvate both the cationic and anionic centers of the zwitterion effectively.[3][4]
The equilibrium between the neutral and zwitterionic forms is highly dependent on the environment (e.g., solvent polarity, pH).
Sources
Technical Support Center: Optimizing Amide Coupling with "2-(Piperidin-1-ylmethyl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for optimizing amide coupling reactions involving 2-(piperidin-1-ylmethyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the nuances of working with this specific reagent.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when using this compound in amide bond formation.
Q1: What are the key structural features of this compound that I should be aware of?
A: this compound possesses a unique combination of a carboxylic acid and a tertiary amine (the piperidine nitrogen). The ortho-positioning of the piperidin-1-ylmethyl group relative to the carboxylic acid can introduce steric considerations. The piperidine nitrogen is basic and can be protonated, which can influence solubility and reactivity.
Q2: I'm observing low to no yield in my amide coupling reaction. What are the likely causes?
A: Low yields in amide coupling reactions are a common issue.[1][2] With this compound, specific factors to consider are:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficient enough to fully activate the carboxylic acid for reaction with the amine.[1]
-
Amine Deactivation: The amine coupling partner can be deactivated by protonation, rendering it non-nucleophilic.[1]
-
Steric Hindrance: The bulky piperidin-1-ylmethyl group at the ortho position can sterically hinder the approach of the amine to the activated carboxylic acid.[3][4]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or base can significantly impact the reaction outcome.[2][5]
Q3: What are the recommended coupling reagents to use with this carboxylic acid?
A: The choice of coupling reagent is critical. For sterically hindered substrates, more reactive reagents are often necessary.[6] Common and effective coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often a good first choice, especially for challenging couplings.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent.[8]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent.[7]
Q4: What is the best base to use in these reactions?
A: A non-nucleophilic, sterically hindered base is generally preferred to avoid side reactions. Diisopropylethylamine (DIPEA) is a common and effective choice.[1]
Q5: Are there any common side reactions to watch out for?
A: Yes, potential side reactions include:
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern. Using additives like HOBt (Hydroxybenzotriazole) or OxymaPure can help suppress this.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Carboxylic Acid Activation | 1. Switch to a more powerful coupling reagent: If you are using a carbodiimide like DCC or EDC, consider switching to a uronium/aminium or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[7][8] 2. Increase the equivalents of coupling reagent: Try increasing the amount of coupling reagent to 1.2-1.5 equivalents. 3. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated species.[1] |
| Amine is not sufficiently nucleophilic | 1. Check the pKa of your amine: If the amine is weakly basic (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish.[2] 2. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. 3. Use a more potent activating agent: For particularly challenging amines, consider converting the carboxylic acid to an acyl fluoride in situ.[6] |
| Steric Hindrance | 1. Prolong the reaction time: Sterically hindered couplings often require longer reaction times. Monitor the reaction by TLC or LC-MS.[3][4] 2. Increase the reaction temperature: As with poor nucleophiles, increased temperature can help overcome steric barriers. |
| Solubility Issues | 1. Choose an appropriate solvent: Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices for amide coupling. If solubility is an issue, consider N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). 2. Ensure all reagents are fully dissolved: Incomplete dissolution will lead to poor reaction kinetics. |
Problem 2: Presence of Significant Impurities or Side Products
| Potential Cause | Troubleshooting Steps & Solutions |
| Unreacted Starting Materials | Refer to the troubleshooting steps for "Low or No Product Formation" above. |
| Hydrolysis of Activated Ester | 1. Use anhydrous solvents and reagents: Ensure your solvents are properly dried and that reagents have been stored in a desiccator. 2. Perform the reaction under an inert atmosphere: Using nitrogen or argon can help to exclude atmospheric moisture. |
| Side reactions involving the coupling reagent | 1. Choose the right coupling reagent: For example, uronium-based reagents like HBTU can sometimes cause guanidinylation of the amine.[7] If this is observed, switch to a phosphonium-based reagent like PyBOP. 2. Purification: Byproducts from the coupling reagent are common. Standard workup procedures involving aqueous washes and purification by column chromatography are usually effective at removing them.[9] |
Section 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for a typical amide coupling reaction with this compound.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a good starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 |
| DIPEA | 2.0 |
Workflow Diagram
Caption: Simplified HATU coupling mechanism.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 2-(Piperidin-1-ylmethyl)benzoic acid
As Senior Application Scientists, we understand that robust and reliable reaction monitoring is the cornerstone of efficient process development and chemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to solve problems effectively.
Section 1: Foundational Concepts & General FAQs
Before diving into specific technical issues, it's crucial to understand the physicochemical properties of the target molecule, as these directly influence analytical behavior. This compound possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. This amphoteric, and potentially zwitterionic, nature is the primary driver of many analytical challenges.
Q1: What are the key chemical properties of this compound that I should be aware of for chromatographic analysis?
A1: The molecule's structure presents a dual challenge. The benzoic acid moiety is acidic and polar, while the piperidinomethyl group is basic. On a standard silica gel TLC plate (which is acidic), the basic nitrogen can interact strongly, leading to significant streaking. Conversely, in LC-MS, this dual nature requires careful pH control of the mobile phase to ensure consistent ionization and retention. The molecule has a molecular weight of 219.28 g/mol .[1][2][3][4]
Q2: In a typical synthesis, what starting materials and byproducts should I expect to separate?
A2: A common synthetic route is the reaction of a methyl 2-(halomethyl)benzoate with piperidine, followed by ester hydrolysis. Therefore, you must develop a method capable of separating:
-
Starting Materials: Methyl 2-(halomethyl)benzoate (less polar), Piperidine (polar, basic).
-
Intermediate: Methyl 2-(piperidin-1-ylmethyl)benzoate (moderately polar).
-
Product: this compound (highly polar).
-
Potential Byproducts: 2-formylbenzoic acid (from oxidation), unreacted starting materials.
Section 2: Troubleshooting Thin Layer Chromatography (TLC) Monitoring
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress.[5][6] However, the unique properties of our target molecule often lead to common issues.
Q3: My product spot is a long, vertical streak instead of a tight spot. What is causing this and how do I fix it?
A3: This is the most common issue and is caused by strong ionic interactions between your amphoteric product and the acidic silica gel stationary phase. The basic piperidine nitrogen binds tightly to the acidic silanol groups (Si-OH) on the plate surface.
Causality: This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a discrete spot.
Solutions:
-
Mobile Phase Modification (Base): Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase (typically 0.5-2%).[7] The added base will compete with your product for the active sites on the silica, effectively "masking" them and allowing for better spot shape.
-
Mobile Phase Modification (Acid): Alternatively, adding a volatile acid like acetic or formic acid (0.5-2%) can protonate the piperidine nitrogen.[7][8] While this may seem counterintuitive, the resulting ammonium salt can sometimes chromatograph more cleanly, though it may still be very polar.
-
Reduce Sample Load: Overloading the TLC plate can exacerbate streaking.[7][9] Ensure you are spotting a dilute solution of your reaction mixture.
Q4: My product spot is stuck on the baseline (Rf ≈ 0), while my starting material runs much higher. How can I get the product to move?
A4: An Rf value near zero indicates that your mobile phase is not polar enough to move the highly polar product off the baseline.[10] The product has a much stronger affinity for the polar stationary phase than for the non-polar mobile phase.
Solutions:
-
Increase Mobile Phase Polarity: Systematically increase the proportion of the more polar solvent in your eluent system. For example, if you are using 80:20 Hexane:Ethyl Acetate, try moving to 60:40 or 50:50.
-
Change to a Stronger Polar Solvent: If increasing the ratio is insufficient, switch to a more polar solvent. For instance, replace ethyl acetate with methanol or isopropanol. A common powerful eluent for highly polar compounds is Dichloromethane:Methanol (e.g., 9:1 or 8:2), often with a drop of acetic acid or ammonia.[7]
Q5: I can't see any spots on my TLC plate under a 254 nm UV lamp. Does this mean the reaction hasn't worked?
A5: Not necessarily. While the benzoic acid ring should be UV-active, several factors could be at play:
-
Low Concentration: The concentration of the compounds in your reaction mixture may be too low for UV detection.[7][9] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.
-
Quenching: The silica gel itself or impurities can sometimes quench fluorescence.
-
Non-UV Active Compounds: If you are also trying to visualize a starting material like piperidine, it is not UV active.
Solutions (Visualization):
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain. A dilute aqueous solution of KMnO₄ will react with any compound that can be oxidized, leaving a yellow/brown spot on a purple background. This is particularly useful for visualizing the product and any intermediates.
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups after gentle heating, which can be helpful for differentiating between spots.[10]
Workflow & Protocol: TLC Reaction Monitoring
Below is a workflow diagram and a step-by-step protocol for monitoring your reaction.
Caption: TLC reaction monitoring workflow.
Step-by-Step TLC Protocol
-
Preparation:
-
Prepare your chosen mobile phase in a developing chamber. A good starting point is 70:30 Ethyl Acetate:Hexanes + 1% Triethylamine .
-
Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.[11]
-
Prepare dilute solutions of your starting material(s) and take a small aliquot of your reaction mixture, diluting it in a suitable solvent (e.g., ethyl acetate).[12]
-
-
Spotting:
-
Development:
-
Place the plate in the chamber, ensuring the solvent level is below your baseline.[9] Cover the chamber.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Dry the plate and visualize it under a UV lamp. Circle any visible spots.
-
If needed, use a chemical stain (like permanganate) to visualize all spots.
-
A successful reaction will show the starting material spot diminishing in the reaction lane over time, with a new, more polar (lower Rf) product spot appearing.
-
Data Summary: Recommended TLC Systems
| Mobile Phase System (v/v/v) | Modifier | Target Analytes | Expected Outcome |
| Ethyl Acetate / Hexanes (e.g., 7:3) | 1% Triethylamine | Less polar starting materials and intermediates | Good separation of non-polar components, product may streak or stay at baseline. |
| Dichloromethane / Methanol (9:1) | 1% Acetic Acid | Product and polar intermediates | Moves the highly polar product off the baseline for better Rf calculation. |
| n-Butanol / Acetic Acid / Water (4:1:1) | N/A | Highly polar, zwitterionic compounds | A very polar system designed to resolve compounds that are immobile in other systems.[6] |
Section 3: Troubleshooting LC-MS Monitoring
LC-MS provides superior sensitivity and specificity, making it ideal for tracking low-level impurities and confirming product identity via mass. However, there are many potential pitfalls.[13]
Q6: My product peak is broad and shows significant tailing on a C18 column. Why?
A6: This is the LC equivalent of TLC streaking. It is caused by secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the silica-based C18 stationary phase. This leads to poor peak shape and inconsistent retention times.
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a volatile acid, typically 0.1% formic acid , to both your aqueous (A) and organic (B) mobile phases.[14] This ensures the mobile phase pH is low (~2.7), fully protonating the piperidine nitrogen to a piperidinium ion. This single, positively charged species will exhibit minimal interaction with silanols and produce a much sharper peak.
-
Use a Modern, End-Capped Column: Newer generation HPLC/UHPLC columns are better end-capped, meaning fewer free silanol groups are available to cause these unwanted interactions. Consider a high-purity silica column.
-
Consider an Alternative Stationary Phase: If tailing persists, a polar-embedded or aqueous-stable (AQ-type) C18 column may provide a different selectivity and better peak shape. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful alternative.
Q7: I have very low signal intensity for my product in ESI positive mode. How can I improve it?
A7: Low signal intensity in electrospray ionization (ESI) means your analyte is not ionizing efficiently. For a molecule with a basic nitrogen, positive ion mode ([M+H]⁺) is the correct choice, but efficiency depends heavily on the solution's pH.
Causality: If the mobile phase is neutral or basic, the piperidine nitrogen will be in its neutral, free-base form, which does not ionize well.
Solution:
-
Ensure an Acidic Mobile Phase: As with improving peak shape, adding 0.1% formic acid is critical.[15] This ensures the analyte is already in its protonated, positively charged state ([M+H]⁺) in solution before it even enters the mass spectrometer source, dramatically increasing ESI efficiency and signal intensity.[16]
Q8: My retention times are shifting from one injection to the next. What are the likely causes?
A8: Retention time instability is a common problem that undermines data reliability.[17] Common Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
Mobile Phase Preparation: If mobile phases are not prepared consistently, or if one component evaporates faster than another (e.g., using a volatile solvent in a loosely capped bottle), the composition can change over time, leading to drift. Prepare fresh mobile phases regularly.
-
Column Contamination: Buildup of matrix components from unfiltered samples can alter the column chemistry.[14][17] Always filter your samples and use a guard column to protect the analytical column.
Workflow & Protocol: LC-MS Method Development
Caption: LC-MS method development workflow.
Step-by-Step LC-MS Protocol
-
Sample and Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile or methanol.
-
Dilute an aliquot of your reaction mixture in a suitable solvent (e.g., 50:50 water:acetonitrile) and filter through a 0.22 µm syringe filter to prevent contamination.[14]
-
-
Instrument Setup:
-
Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Set a flow rate appropriate for the column (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Set a starting gradient (e.g., 5% B to 95% B over 5 minutes).
-
Set the mass spectrometer to ESI positive mode, scanning a range that includes the masses of your starting materials and product (e.g., m/z 100-400). The expected protonated molecule for the product is [M+H]⁺ = 220.13.
-
-
Analysis and Optimization:
-
Inject a standard of your starting material and product (if available) to determine their retention times.
-
Inject your reaction mixture. Monitor the disappearance of the starting material peak and the appearance of the product peak (extracted ion chromatogram for m/z 220.13).
-
Optimize the gradient to ensure baseline separation between all key components.
-
Data Summary: Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax, Waters Acquity) | Good starting point for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures protonation of the analyte for good peak shape and ionization.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase LC. |
| Gradient | 5% to 95% B over 5-7 minutes | A generic scouting gradient to elute compounds of varying polarities. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Standard for analytical scale UHPLC. |
| Column Temp | 30-40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Positive | Targets the basic piperidine nitrogen for protonation ([M+H]⁺). |
| Expected Ion (m/z) | 220.13 | Calculated mass for C₁₃H₁₈NO₂⁺. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
Pinkston, J. D., et al. (2015). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography B, 990, 15-21. Available from: [Link]
-
Owen, L. J., & Keevil, B. G. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. Available from: [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021). Available from: [Link]
-
ResearchGate. Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. (2018). Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Sandtorv, A. (2022). 2.4: TLC -ANALYSIS. Chemistry LibreTexts. Available from: [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). Available from: [Link]
-
Environmental Science Institute, The University of Texas at Austin. Organic Functional Groups and Thin Layer Chromatography. Available from: [Link]
-
Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. Journal of Agricultural and Food Chemistry, 56(9), 3028-3036. Available from: [Link]
-
LCGC International. How to Avoid Problems in LC–MS. (2017). Available from: [Link]
-
Reddit. Reaction TLC analysis with acidic solvent. (2023). Available from: [Link]
-
Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Nichols, L. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Available from: [Link]
-
Wei, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available from: [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
- Google Patents. US20050137396A1 - Process for preparing benzoic acids.
-
Wiergowski, M., et al. (2020). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 25(1), 183. Available from: [Link]
- Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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- 3. 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0 [amp.chemicalbook.com]
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- 17. zefsci.com [zefsci.com]
Technical Support Center: Purification of 2-(Piperidin-1-ylmethyl)benzoic acid
An in-depth guide to resolving common purification challenges for 2-(Piperidin-1-ylmethyl)benzoic acid, designed for drug development professionals and research scientists.
This guide provides troubleshooting solutions and answers to frequently asked questions concerning the purification of this compound. As a key building block in medicinal chemistry, its purity is paramount for reliable downstream applications.[1] This document is structured to help you diagnose and resolve common impurities and purification challenges encountered during and after synthesis.
Section 1: Understanding the Impurity Profile
The most common synthetic route to this compound involves a two-step process:
-
C-N Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig amination between a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and piperidine to form the intermediate, Methyl 2-(piperidin-1-yl)benzoate.[1][2]
-
Saponification: Hydrolysis of the methyl ester intermediate to yield the final carboxylic acid product.[1]
Impurities can arise from either of these stages. Understanding their origin is the first step in effective removal.
Caption: Synthetic workflow and points of impurity introduction.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the purification process.
Question 1: My final product is a sticky solid or oil and shows a low, broad melting point. NMR analysis shows peaks around 3.9 ppm (singlet, 3H). What is the problem?
Answer: This is a classic sign of incomplete hydrolysis. The singlet at ~3.9 ppm corresponds to the methyl ester protons (-OCH₃) of the starting intermediate, Methyl 2-(piperidin-1-yl)benzoate.[3] This impurity is less polar than the desired carboxylic acid and disrupts the crystal lattice, leading to poor solidification and a depressed melting point.
-
Causality: The hydrolysis reaction may have been too short, the temperature too low, or an insufficient amount of base (e.g., LiOH, NaOH) was used.[1]
-
Solution:
-
Re-subject to Hydrolysis: Redissolve the crude product in a suitable solvent like methanol/water. Add 2-3 equivalents of NaOH or LiOH and stir at room temperature or warm gently (e.g., 50 °C) for several hours.[1]
-
Monitor Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the ester spot (higher Rf) and the appearance of the acid spot (lower Rf, often streaks).
-
Acidify and Isolate: Once the reaction is complete, remove the organic solvent under reduced pressure, dilute with water, and carefully acidify with 1M HCl to a pH of 3-4 to precipitate the pure carboxylic acid.[1] Collect the solid by filtration.
-
Question 2: After acidification and filtration, my product is a fine white powder, but it has a grey or black discoloration. What is this, and how do I remove it?
Answer: The discoloration is almost certainly due to residual palladium catalyst from the Buchwald-Hartwig coupling step.[1] Palladium, even at trace levels, can appear as black or grey particulates. These metallic impurities can interfere with downstream reactions and biological assays.
-
Causality: Filtration through Celite after the coupling reaction may have been insufficient to remove all the fine palladium particles.
-
Solutions:
-
Activated Carbon Treatment: During the purification of the final acid, dissolve the crude product in a hot solvent suitable for recrystallization (e.g., ethanol/water). Add a small amount (1-2% by weight) of activated charcoal and boil for 5-10 minutes.[4] The charcoal will adsorb the palladium. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed palladium. Allow the clear filtrate to cool and crystallize.
-
Chelating Agents: In more persistent cases, washing a solution of the product (e.g., in ethyl acetate) with an aqueous solution of a chelating agent like thiourea or sodium thiocyanate can help scavenge residual palladium.
-
Question 3: I'm trying to recrystallize my final product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth.
-
Causality:
-
The chosen solvent system may be too effective, requiring a very large temperature drop that shocks the system.
-
The solution is cooling too rapidly.
-
High levels of impurities are present, inhibiting crystallization.
-
-
Solutions:
-
Optimize the Solvent System: this compound is a zwitterionic-capable molecule. Mixed solvent systems are often ideal. Try solvents like ethanol/water, isopropanol/water, or acetone/heptane. The goal is to find a system where the compound is highly soluble in the boiling solvent but poorly soluble when cold.[4][5]
-
Slow Cooling: Ensure the hot, saturated solution cools as slowly as possible. Place the flask in an insulated container (like a beaker packed with glass wool or paper towels) and allow it to reach room temperature undisturbed before moving it to an ice bath.[6]
-
Scratching & Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can initiate nucleation. Alternatively, add a tiny crystal of previously purified product (a "seed crystal").
-
Reduce Supersaturation: If it oils out, try reheating the solution to redissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level before attempting to cool it again slowly.[6]
-
Question 4: My yield is low, and my crude material contains a significant amount of a non-polar byproduct that is not the starting ester. What could it be?
Answer: A likely candidate for a non-polar byproduct from the Buchwald-Hartwig reaction is the hydrodehalogenated starting material, methyl benzoate. This occurs when the aryl halide is reduced instead of undergoing amination.
-
Causality: This side reaction can be favored by an inactive catalyst, suboptimal ligand-to-metal ratio, or the presence of water in the reaction.[2]
-
Solution:
-
Purification: This impurity is much less polar than your desired product. It can be effectively removed using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes would elute the methyl benzoate first, followed by your desired product.[1]
-
Prevention: For future syntheses, ensure you are using anhydrous solvents, high-purity reagents, and maintaining a strict inert atmosphere (argon or nitrogen).[2] Optimizing the ligand-to-palladium ratio can also suppress this side reaction.[2]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for assessing the final purity of this compound?
A combination of techniques is ideal for a comprehensive assessment.[3]
-
HPLC: High-Performance Liquid Chromatography is excellent for determining purity as a percentage (e.g., >98%). A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point.[7][8]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities that might co-elute in HPLC.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q2: Can I use acid-base extraction to purify the final product?
Yes, this is a highly effective technique for this specific molecule, taking advantage of its amphoteric nature.
-
Principle: The carboxylic acid group is acidic, and the piperidine nitrogen is basic.
-
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will be deprotonated and move to the aqueous layer, while non-acidic impurities (like the unreacted ester) will remain in the organic layer.
-
Separate the layers.
-
Re-acidify the aqueous layer with 1M HCl to precipitate the pure product.[9]
-
Filter, wash with cold water, and dry.
-
Caption: Purification workflow using acid-base extraction.
Q3: How should I store the purified compound?
Store this compound in a well-sealed container, protected from light, in a cool, dry place. A desiccator at room temperature is ideal for long-term storage to prevent moisture uptake.
Section 4: Protocols and Data
-
Solvent Selection: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water solvent mixture required to fully dissolve the solid at the boiling point. Add the solvent portion-wise, allowing the solution to return to a boil between additions.[5][6]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated carbon, and reheat to boiling for 5 minutes.
-
Hot Filtration (if needed): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon or other insoluble impurities.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities.[6]
-
Drying: Dry the crystals under vacuum to a constant weight.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Signal | Removal Method |
| Methyl 2-(piperidin-1-yl)benzoate | C₁₃H₁₇NO₂ | 219.28 | ¹H NMR: ~3.9 ppm (s, 3H) | Re-hydrolyze; Acid-base extraction; Chromatography |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.05 | GC-MS or LC-MS: M+ at 215/217 | Chromatography; Acid-base extraction |
| Palladium Species | Pd | 106.42 | Black/grey solid particles | Activated carbon treatment; Filtration |
| Methyl benzoate | C₈H₈O₂ | 136.15 | GC-MS or LC-MS: M+ at 136 | Chromatography; Acid-base extraction |
References
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
- SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid.
-
ResearchGate. Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids. Available from: [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]
-
ResearchGate. 61- Analytical Profile of p-Aminobenzoic Acid. Available from: [Link]
-
University of Arizona. Recrystallization 2. Available from: [Link]
-
UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate.
-
University of Texas at Dallas. Recrystallization of Benzoic Acid. Available from: [Link]
-
ResearchGate. 11 Separation, Purification and Identification of the Components of a Mixture. Available from: [Link]
-
Pharmaffiliates. benzoic acid and its Impurities. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support guide for the recrystallization of 2-(Piperidin-1-ylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful purification of this zwitterionic compound.
Introduction to the Molecule
This compound is a zwitterionic molecule, meaning it contains both a basic amino group (the piperidine nitrogen) and an acidic carboxylic acid group.[1][2] This dual nature significantly influences its solubility and crystallization behavior. At its isoelectric point (pI), the molecule has a net neutral charge, which typically corresponds to its lowest solubility in aqueous solutions—a key principle to exploit during recrystallization.[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | [4] |
| Molecular Weight | 219.28 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 347.5 ± 17.0 °C | [4] |
| Predicted pKa | 3.61 ± 0.36 | [4] |
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point. The zwitterionic nature of your compound can also lead to strong intermolecular interactions that favor an amorphous, oily phase over an ordered crystal lattice.
Causality and Solution Workflow:
-
High Solute Concentration: The most frequent cause is an overly concentrated solution. The solute comes out of solution so rapidly upon cooling that molecules don't have time to orient themselves into a crystal lattice.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (5-10% increments) until the solution is just shy of being saturated. Allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, promoting the formation of an amorphous oil.
-
Solution: After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated with a beaker or glass wool to slow the cooling rate. Only after it has reached room temperature should you move it to an ice bath to maximize yield.[5]
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures, or it may be too "poor," causing premature precipitation.
-
Solution: Consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (like methanol or ethanol where it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) at an elevated temperature until turbidity (cloudiness) is observed.[3] Then, add a drop or two of the "good" solvent to redissolve the precipitate and cool slowly.
-
Issue 2: Poor Crystal Yield After Recrystallization
Q: I successfully obtained crystals, but my final yield is very low. How can I improve my recovery?
A: Low yield is often a trade-off for high purity. However, significant losses can be minimized by optimizing your procedure.
Causality and Solution Workflow:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive volume of solvent to dissolve the crude product.[6] This keeps a significant portion of your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
-
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the solid.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless if possible) and filter the hot solution as quickly as possible. It's also wise to add a small excess of solvent (around 5-10%) before filtration to account for evaporation and prevent premature crystallization.
-
Issue 3: Crystals Are Colored or Appear Impure
Q: My final crystals have a yellowish or brownish tint, but the literature says the compound should be white. What causes this and how can I remove the colored impurities?
A: Colored impurities are often highly polar, conjugated organic molecules that are present in small amounts but are intensely colored.
Causality and Solution Workflow:
-
Trapped Impurities: The crystal lattice can sometimes trap solvent molecules or other impurities.
-
Solution: Ensure slow cooling to allow for the formation of a more perfect crystal lattice that excludes impurities.[6]
-
-
Adsorbed Colored Impurities: Some impurities may not be incorporated into the lattice but adsorb to the crystal surface.
-
Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away adsorbed impurities without dissolving a significant amount of the product.
-
-
Use of Decolorizing Carbon: For persistent color, activated charcoal can be used.
-
Protocol: After dissolving the crude compound in the hot solvent, cool the solution slightly to prevent flash boiling. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl and bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot gravity filtration to remove the charcoal and then proceed with the cooling and crystallization steps.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Given its zwitterionic nature, polar protic solvents are a good starting point. Water-alcohol mixtures (e.g., ethanol/water, methanol/water) are often effective for zwitterionic compounds like amino acids.[3] The optimal approach is to dissolve the compound in a minimal amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. A few drops of hot alcohol should then be added to clarify the solution before allowing it to cool. This method carefully adjusts the polarity of the solvent to find the sweet spot of high solubility when hot and low solubility when cold.
Q2: How does pH affect the recrystallization of this compound?
A2: pH is a critical parameter. Because this compound is a zwitterion, its solubility is highly pH-dependent. At its isoelectric point (pI), the molecule has a net zero charge and is least soluble in aqueous solutions.[3] You can use this to your advantage. Dissolve the crude material in a dilute acidic or basic solution (which protonates the carboxylate or deprotonates the ammonium group, respectively, forming a more soluble salt). Then, carefully adjust the pH back to the pI with a dilute base or acid to induce crystallization. However, this is technically a precipitation/crystallization rather than a true recrystallization.[7] For a standard recrystallization, it is best to work with a solvent system where the pH is not explicitly adjusted.
Q3: Can I use a single solvent system instead of a mixed-solvent system?
A3: Yes, if you can find a single solvent that meets the primary criteria for recrystallization: high solubility at high temperatures and low solubility at low temperatures. For aminobenzoic acids, solvents like water or ethyl acetate have been shown to be effective, though they can sometimes lead to different polymorphs.[8] A systematic approach to screen for a suitable single solvent is recommended.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.
-
If the compound dissolves readily at room temperature, the solvent is too "good" and is unsuitable for single-solvent recrystallization.
-
If the compound is sparingly soluble or insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
A suitable solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at boiling, and which yields abundant crystals upon cooling.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the decision-making process when encountering common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Royal Society of Chemistry. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Nangia, A., & Kumar, V. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]
-
University of Manchester. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]
-
ResearchGate. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Michigan State University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
- 1. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0 [amp.chemicalbook.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in "2-(Piperidin-1-ylmethyl)benzoic acid" synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for the synthesis of "this compound" (CAS 917747-57-0)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights into preventing byproduct formation, optimizing reaction conditions, and troubleshooting common issues. Our goal is to ensure your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to prepare this compound?
The most prevalent and robust method reported in the literature involves a two-step sequence:
-
Palladium-Catalyzed C-N Cross-Coupling: This step, typically a Buchwald-Hartwig amination, couples an appropriate methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) with piperidine. This reaction is favored for its high efficiency and tolerance of various functional groups under relatively mild conditions.[4][5]
-
Ester Hydrolysis: The resulting intermediate, methyl 2-(piperidin-1-ylmethyl)benzoate, is then hydrolyzed under basic conditions to yield the final carboxylic acid product.[4]
This two-step approach is generally preferred over a one-pot reductive amination of 2-formylbenzoic acid, as it avoids potential side reactions related to the aldehyde and carboxylic acid functionalities co-existing under reductive conditions.
Q2: Why is a palladium catalyst and a phosphine ligand necessary for the C-N coupling step?
The palladium catalyst is the engine of the Buchwald-Hartwig reaction, forming the crucial carbon-nitrogen bond. The phosphine ligand (e.g., XPhos, BINAP) plays several critical roles:
-
Stabilization: It stabilizes the palladium metal center, preventing its decomposition into inactive palladium black.
-
Solubility: It helps solubilize the catalyst in the organic solvent.
-
Tuning Reactivity: Most importantly, the ligand's electronic and steric properties modulate the reactivity of the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. The choice of ligand is critical for achieving high yields and preventing side reactions.[4][5]
Q3: Can I use a different base besides sodium tert-butoxide in the Buchwald-Hartwig reaction?
While sodium tert-butoxide is a common and effective strong base for this reaction, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can sometimes be used.[4] However, the base's strength is crucial. It must be strong enough to deprotonate the piperidine (or the palladium-amine complex) to facilitate the catalytic cycle but not so reactive that it promotes unwanted side reactions, such as hydrolysis of the ester starting material. For this specific transformation, sodium tert-butoxide is highly recommended due to its proven efficacy.[4][5]
Synthesis Workflow and Byproduct Formation
The following diagram illustrates the standard two-step synthesis and highlights the point at which a critical side reaction, decarboxylation, can occur.
Caption: Standard two-step synthesis of this compound and the decarboxylation byproduct pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Coupling Step | 1. Inactive Catalyst: Palladium catalyst has decomposed (visible black precipitate).2. Wet Reagents/Solvent: Moisture is quenching the base and interfering with the catalyst.3. Insufficient Base: The base is not strong enough or used in insufficient quantity. | 1. Ensure Inert Atmosphere: Degas the solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.[4] 2. Use Anhydrous Materials: Use anhydrous toluene and ensure piperidine and other reagents are dry. 3. Verify Base Stoichiometry: Use at least 1.4 equivalents of a strong base like sodium tert-butoxide.[4][5] |
| Formation of 1-Phenylpiperidine Byproduct | Decarboxylation: The desired product, 2-(piperidin-1-yl)benzoic acid, is unstable at high temperatures and decarboxylates. This can occur if the hydrolysis step is overheated or if distillation is attempted on the final product.[5] | Maintain Mild Conditions: Keep the hydrolysis temperature at or below 50°C.[4] During workup, concentrate the product under reduced pressure without excessive heating. Avoid distillation for purification of the final acid. |
| Product is Difficult to Purify from Biphenyl Impurities | Aryl Halide Homocoupling: A side reaction in the Buchwald-Hartwig step can cause the methyl 2-bromobenzoate to couple with itself, forming a biphenyl derivative with similar polarity to the desired intermediate. | Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2:1 for Pd) can sometimes suppress homocoupling. Ensure slow addition of the base and maintain a consistent temperature. If the impurity forms, careful column chromatography with a shallow solvent gradient may be required for separation.[5] |
| Accidental Hydrolysis of Methyl Ester During Workup of Step 1 | Presence of Water: Using aqueous washes (e.g., saturated sodium bicarbonate) before the intermediate is fully isolated can cause premature hydrolysis, especially with residual base present.[5] | Use Anhydrous Workup: After filtering the catalyst, wash the organic layer with brine only, then dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating. Isolate the pure ester intermediate before proceeding to the dedicated hydrolysis step. |
| Reaction Mixture Turns into Tar | High Reaction Temperature: Running the Buchwald-Hartwig reaction at excessively high temperatures or for prolonged times can lead to the decomposition of starting materials, ligands, and products.[5] | Optimize Temperature and Time: Monitor the reaction closely by TLC or GC-MS. The reaction is often complete within 12-24 hours at 100°C.[4] Do not overheat or extend the reaction time unnecessarily. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol details the synthesis of the intermediate, methyl 2-(piperidin-1-yl)benzoate.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene via syringe.
-
Add piperidine (1.2 eq) to the mixture, followed by the solid sodium tert-butoxide (1.4 eq).[4]
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure methyl 2-(piperidin-1-yl)benzoate.[4][5]
Protocol 2: Ester Hydrolysis
This protocol describes the conversion of the methyl ester to the final benzoic acid product.
Materials:
-
Methyl 2-(piperidin-1-yl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq).[4]
-
Stir the mixture at room temperature or gently heat to 50°C until TLC analysis shows complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the solid under vacuum to yield the final product, this compound.[4]
The following diagram illustrates the key steps in the purification of the final product after hydrolysis.
Caption: Post-hydrolysis workup and purification workflow.
References
- Eschweiler–Clarke reaction - Grokipedia.
- Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- Technical Support Center: Methyl 2-(piperidin-1-yl)
- Eschweiler-Clarke Reaction - NROChemistry.
- Eschweiler–Clarke reaction - Wikipedia.
- Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor.
- Review of Modern Eschweiler–Clarke Methyl
- Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN) : r/chemhelp - Reddit.
- Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI.
- 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica.
- This compound - Amerigo Scientific.
- Methylation of NH2 Troubleshooting? : r/Chempros - Reddit.
- Eschweiler-Clarke Procedure - Powered by XMB 1.9.11 - Sciencemadness.org.
- US20050137396A1 - Process for preparing benzoic acids - Google P
- 11 Separation, Purification and Identification of the Components of a Mixture - ResearchG
- 2-PIPERIDIN-1-YLMETHYL-BENZOIC ACID CAS#: 917747-57-0 - ChemicalBook.
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
Sources
Technical Support Center: A Guide to Using 2-(Piperidin-1-ylmethyl)benzoic Acid as a Ligand in Catalysis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this unique ligand in their catalytic C-H functionalization projects. We will delve into catalyst selection, reaction optimization, and troubleshooting, providing not just protocols, but the underlying scientific rationale to empower your experimental design.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the role and mechanism of this compound in catalysis.
Q1: What is this compound and what is its primary role in catalysis?
A1: this compound is a bifunctional organic molecule that is not a catalyst itself, but rather a highly effective ligand used in transition-metal catalysis, particularly with palladium.[1][2] Its structure is analogous to a class of ligands known as mono-N-protected amino acids (MPAAs), which are renowned for their ability to accelerate challenging C-H activation reactions.[3][4]
The key features of this ligand are:
-
A Tertiary Amine (Piperidine): This Lewis basic site can coordinate to the metal center.
-
A Carboxylic Acid: This group can also coordinate to the metal and, more importantly, participate directly in the C-H activation step by acting as a proton shuttle.
This dual functionality allows the ligand to form a stable chelate with the metal catalyst (e.g., Palladium(II)), creating a specific coordination environment that dramatically lowers the energy barrier for C-H bond cleavage.[5][6]
Q2: What is the proposed mechanism of action for this type of ligand in Pd-catalyzed C-H activation?
A2: The ligand operates through a mechanism known as Concerted Metalation-Deprotonation (CMD) . This pathway is widely accepted for reactions accelerated by MPAA-type ligands.[5] The process avoids the high energy intermediates of other C-H activation pathways.
The key steps in the catalytic cycle are:
-
Ligand Exchange & Substrate Coordination: The this compound ligand binds to the Pd(II) precursor, displacing other ligands (like acetate). The substrate (the molecule to be functionalized) then coordinates to this Pd-ligand complex.
-
C-H Activation (CMD Step): The ligand positions the palladium center close to the target C-H bond. The carboxylate arm of the ligand acts as an internal base, abstracting the proton from the C-H bond in concert with the formation of the new Palladium-Carbon bond. This forms a stable palladacycle intermediate.[5]
-
Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladacycle, increasing the oxidation state of palladium from +2 to +4.
-
Reductive Elimination: The two organic fragments (from the substrate and the coupling partner) couple together, and the desired product is released from the metal center. This step regenerates the active Pd(II) catalyst, allowing the cycle to continue.
Q3: Which reactions are typically promoted by this class of ligand?
A3: Ligands of this type are versatile and have been successfully applied to a range of C-H functionalization reactions that are crucial in modern organic synthesis. These include:
-
C-H Arylation: Coupling of C-H bonds with aryl halides or their equivalents.[7]
-
C-H Olefination: Formation of carbon-carbon double bonds by reacting a C-H bond with an alkene.[8]
-
C-H Alkylation: Introduction of alkyl groups using alkyl halides or other alkylating agents.[9]
-
C-H Amination and Amidation: Formation of C-N bonds.[10]
The primary advantage is enabling these reactions on substrates with weakly coordinating directing groups (like benzoic acids), which are often unreactive with simple palladium salts alone.[11]
Section 2: Catalyst System Selection & Initial Setup
A successful experiment begins with the rational selection of each component. This section guides you through setting up your initial reaction.
Q4: How do I select the appropriate palladium precursor to use with this ligand?
A4: The choice of the palladium(II) precursor is critical. The most common and effective precursors are those with weakly coordinating anions that can be easily displaced by the this compound ligand.
| Pd Precursor | Common Use Case & Rationale |
| Pd(OAc)₂ | Recommended Starting Point. Palladium(II) acetate is the most widely used precursor. It is generally soluble in common organic solvents, air-stable, and the acetate ligands are readily exchanged.[12] |
| Pd(TFA)₂ | Used for more challenging substrates. The trifluoroacetate anion is more electron-withdrawing and more labile than acetate, which can sometimes lead to a more active catalytic species. |
| ₂ | A cationic palladium source. Used when anionic ligands from the precursor (like acetate) are suspected to be inhibitory. Requires strictly anhydrous conditions. |
Recommendation: Begin with Palladium(II) acetate (Pd(OAc)₂) for most applications due to its reliability, cost-effectiveness, and extensive documentation in related systems.
Q5: What is the optimal ligand-to-palladium ratio to start with?
A5: A fascinating aspect of MPAA-type ligands is their ability to exhibit "ligand-accelerated catalysis," where substoichiometric amounts of the ligand relative to palladium can produce a significant rate enhancement.[3] This occurs because the ligand can shuttle between multiple palladium centers.
However, at very low loadings, catalyst decomposition can become a competing pathway. Conversely, a large excess of the ligand can sometimes inhibit the reaction by occupying all available coordination sites on the palladium, preventing the substrate from binding.[3]
Recommendation:
-
Initial Screening: Start with a Ligand:Pd ratio of 1.2:1 to 2:1 . This slight excess ensures that all palladium centers have the opportunity to engage with the ligand while minimizing the risk of inhibition.
-
Optimization: Once catalytic activity is confirmed, the ratio can be varied (e.g., from 0.5:1 to 3:1) to find the optimal balance for your specific substrate.
Q6: What other components are essential for the reaction?
A6: Besides the substrate, Pd precursor, and ligand, two other components are crucial: a base and a solvent.
-
Base: A base is required to neutralize the acid generated during the catalytic cycle (e.g., HX from the coupling partner R'-X and the proton from the C-H bond). The choice of base can significantly impact the reaction outcome. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or carboxylates (KOAc).
-
Solvent: The solvent must dissolve all components and be stable at the reaction temperature. Its polarity and coordinating ability can influence the catalytic activity. Common choices range from non-polar (Toluene) to polar aprotic (Dioxane, DMF) or highly polar protic solvents (HFIP).[13]
Section 3: Reaction Optimization Guide
Low yield is a common starting point in methods development. A systematic approach to optimization is the most efficient path to success.
Q7: My reaction yield is low. How can I systematically optimize the conditions?
A7: Follow a logical, stepwise optimization workflow. It is critical to change only one variable at a time to understand its effect.
Optimization Parameter Tables:
Use the following tables as a guide for your screening process. The "Rationale" explains why each parameter matters.
Table 1: Base Screening
| Base | Type | Rationale & Comments |
|---|---|---|
| K₂CO₃ | Mild Inorganic | Good starting point. Its solubility can be limited in non-polar solvents. |
| Cs₂CO₃ | Stronger Inorganic | Often provides higher yields due to increased solubility and basicity. More expensive. |
| K₃PO₄ | Strong Inorganic | Another effective base, particularly in cross-coupling reactions. |
| KOAc | Weak Organic | Can act as both a base and a ligand. Sometimes prevents catalyst decomposition. |
Table 2: Solvent Screening
| Solvent | Type | Rationale & Comments |
|---|---|---|
| Toluene | Non-polar | Good starting point for many cross-coupling reactions. |
| 1,4-Dioxane | Polar Aprotic | Coordinating solvent that can help stabilize catalytic intermediates. |
| t-Amyl Alcohol | Polar Protic | Can participate in the CMD step and stabilize intermediates. |
| HFIP | Highly Polarizing | Hexafluoroisopropanol can promote C-H activation of challenging substrates but is expensive and volatile.[13] |
Table 3: Additive Screening
| Additive | Molar Equiv. | Rationale & Comments |
|---|---|---|
| None | - | Always run a control without additives. |
| Ag₂CO₃ | 1.0 - 2.0 | Often used as a mild oxidant and halide scavenger, particularly when using aryl halides as coupling partners.[13] |
| AgOAc | 1.0 - 2.0 | Similar function to Ag₂CO₃. The choice can be substrate-dependent. |
Section 4: Troubleshooting Common Issues
Even with careful planning, experiments can fail. This section addresses the most common problems and their solutions.
Q8: I am observing no reaction or my catalyst is decomposing into palladium black. What are the likely causes?
A8: This is one of the most common issues in palladium catalysis and usually points to a problem with the active catalytic species.
-
Cause 1: Inactive Palladium Precursor. Pd(OAc)₂ can degrade over time, especially if not stored properly.
-
Solution: Use a freshly opened bottle of the palladium precursor or purchase from a reliable supplier. Do not assume an old bottle is still active.
-
-
Cause 2: Oxygen Contamination. The catalytic cycle has steps that are sensitive to oxygen, which can lead to the reduction of the active Pd(II) to inactive Pd(0) (palladium black).
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques. Degas your solvent thoroughly before use (e.g., by sparging with argon for 30 minutes).
-
-
Cause 3: Presence of Water. Water can hydrolyze reagents or interfere with the catalyst.[14]
-
Solution: Use anhydrous solvents and dry your reagents (especially bases like K₂CO₃) in an oven before use.
-
Q9: I am seeing significant side products, such as hydrodehalogenation of my aryl halide or its homocoupling. How can I minimize these?
A9: These side reactions compete with the desired cross-coupling pathway and indicate an imbalance in the reaction kinetics.
-
Cause 1: Suboptimal Ligand-to-Metal Ratio. An incorrect ratio can lead to "ligand-free" palladium species that promote side reactions.[14]
-
Solution: Re-evaluate your Ligand:Pd ratio. A slight increase in the ligand loading (e.g., from 1.2:1 to 2:1) can often suppress these side pathways by ensuring the palladium remains coordinated.
-
-
Cause 2: Reaction Temperature is Too High. High temperatures can accelerate decomposition and side reactions.[14]
-
Solution: Attempt the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the minimum temperature required for product formation.
-
-
Cause 3: Purity of Reagents. Impurities in the aryl halide or substrate can initiate unwanted pathways.
-
Solution: Purify your starting materials via recrystallization, distillation, or column chromatography.
-
Q10: The reaction is not reproducible between batches. What should I check?
A10: Lack of reproducibility is frustrating and often points to subtle, uncontrolled variables.
-
Check 1: Reagent Consistency. Are you using the same batch and supplier for your catalyst, ligand, base, and solvent? The activity of catalysts and the purity of ligands can vary.
-
Check 2: Inert Atmosphere Technique. Is your inert atmosphere technique consistent? A small leak in your Schlenk line or glovebox can kill a reaction.
-
Check 3: Water Content. The amount of trace water can vary day-to-day. Re-drying solvents and reagents for every run can improve reproducibility.
-
Check 4: Stirring Rate. In heterogeneous mixtures (e.g., with K₂CO₃), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.
Section 5: Example Experimental Protocol
This section provides a robust starting point for your experiments, based on well-established principles for analogous systems.[7][15]
Protocol: Hypothetical Palladium-Catalyzed ortho-Arylation of Benzoic Acid using this compound
Disclaimer: This is a representative protocol. Optimal conditions will vary based on the specific substrate and coupling partner.
Materials:
-
Substrate (e.g., Benzoic Acid): 1.0 mmol, 1.0 equiv.
-
Aryl Bromide: 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate (Pd(OAc)₂): 0.05 mmol, 5 mol%.
-
This compound (Ligand): 0.10 mmol, 10 mol%.
-
Potassium Carbonate (K₂CO₃), oven-dried: 2.5 mmol, 2.5 equiv.
-
Anhydrous Toluene: 5 mL (0.2 M)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol), Pd(OAc)₂ (5 mol%), this compound (10 mol%), and K₂CO₃ (2.5 equiv).
-
Seal the tube with a rubber septum. Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
-
Through the septum, add the aryl bromide (1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Periodically (e.g., at 2, 6, and 12 hours), a small aliquot can be carefully removed, quenched with dilute HCl, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 15 mL) and then brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-arylated benzoic acid.
References
- BenchChem. Application Notes and Protocols for Methyl 2-(piperidin-1-yl)
- BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- BenchChem. Technical Support Center: Methyl 2-(piperidin-1-yl)
- ResearchGate.
- BenchChem. Application Notes & Protocols: Methyl 2-(piperidin-1-yl)
- ResearchGate.
- Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). (2020).
- Gair, J. J., et al. (2017). Mono-N-protected amino acid ligands stabilize dimeric palladium(II)
- ResearchGate.
- Fernández-Moyano, S., et al. (2023).
- Chen, G., et al. (2016). Palladium (II)
- ResearchGate.
- CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.
- ChemScene. This compound.
- Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides. (2009).
- Ericsson, C., et al. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations.
Sources
- 1. 2-Piperidin-1-ylmethyl-benzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mono- N -protected amino acid ligands stabilize dimeric palladium( ii ) complexes of importance to C–H functionalization - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01674C [pubs.rsc.org]
- 6. Palladium mono- N -protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02076B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
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"2-(Piperidin-1-ylmethyl)benzoic acid" reaction temperature and time optimization
Welcome to the technical support center for the synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting FAQs, and optimization protocols to ensure the successful synthesis of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Introduction to the Synthesis
The synthesis of this compound is most directly achieved through a Mannich reaction. This three-component condensation involves an active hydrogen compound (benzoic acid), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2][3] The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from piperidine and formaldehyde, which then undergoes electrophilic substitution onto the aromatic ring of benzoic acid. The ortho-position is activated by the carboxylic acid group, directing the substitution.
Reaction Mechanism Overview
The reaction begins with the formation of an iminium ion from piperidine and formaldehyde. Benzoic acid, the active hydrogen compound, then acts as a nucleophile, attacking the iminium ion to form the final product.
Sources
Technical Support Center: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support guide for the synthesis and work-up of "2-(Piperidin-1-ylmethyl)benzoic acid". This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of this specific chemical synthesis. Our goal is to move beyond a simple recitation of steps to explain the underlying chemical principles that govern the success of your experiment.
Introduction: The Unique Challenge of an Amphoteric Molecule
"this compound" is an interesting synthetic target due to its amphoteric nature, containing both a basic tertiary amine (the piperidine group) and an acidic carboxylic acid group.[1][2] This dual functionality means the molecule can exist in various states—cationic, anionic, neutral, or zwitterionic—depending on the pH of its environment.[3] Understanding and manipulating this property is the cornerstone of a successful work-up and purification strategy. A zwitterion is a molecule with an equal number of positive and negative charges, which can affect its solubility and crystallization behavior.[3][4][5][6]
The most common synthetic routes to this compound involve either a direct three-component Mannich reaction or the hydrolysis of its corresponding ester, typically methyl 2-(piperidin-1-ylmethyl)benzoate.[7][8][9][10][11] This guide will focus primarily on the critical work-up and purification phase, which is often where challenges arise.
Frequently Asked Questions (FAQs)
Here we address the most common queries and issues encountered during the work-up procedure.
Q1: My reaction is complete, but I'm not sure how to begin the work-up. What is the first step?
A1: The first and most critical step is to perform an acid-base extraction. This technique leverages the amphoteric nature of your product to separate it from non-ionizable starting materials or byproducts.[12][13][14][15][16] The choice of initial extraction conditions (acidic or basic) depends on the specific impurities present in your reaction mixture. A typical starting point is to dilute the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, while keeping most organic impurities in the organic layer.
Q2: I've performed the basic wash, but my product seems to have disappeared. Where did it go?
A2: This is a classic issue when working with amphoteric compounds. By washing with a base, you have converted your product into its anionic salt form, which is now dissolved in the aqueous layer. It is crucial to save this aqueous layer. The piperidine nitrogen remains as a neutral tertiary amine at this basic pH.
Q3: How do I recover my product from the aqueous layer?
A3: To precipitate your product, you need to carefully acidify the aqueous layer.[8] The goal is to reach the isoelectric point (pI) of the molecule, the pH at which the net charge is zero. At the pI, the molecule exists predominantly as a zwitterion and typically has its lowest solubility in water, causing it to precipitate.[3] Add a dilute acid (e.g., 1M HCl) dropwise while vigorously stirring the aqueous solution. Monitor the pH with litmus paper or a pH meter. You should see a solid precipitate forming.
Q4: I've added acid, but nothing is precipitating, or the precipitate is oily and hard to filter. What's wrong?
A4: Several factors could be at play:
-
Incorrect pH: You may have overshot the isoelectric point. Adding too much acid will protonate the basic piperidine nitrogen, forming a cationic species that is again soluble in water. The optimal pH for precipitation is typically between 3 and 4.[8]
-
Insufficient Concentration: If your product concentration is too low, it may remain dissolved even at its isoelectric point. If possible, try to concentrate the aqueous layer under reduced pressure before acidification (ensure no volatile organic solvents are present).
-
Presence of Co-solvents: Residual organic solvents from the extraction (like methanol or THF from the reaction) can increase the solubility of your product. These should be removed before precipitation.
-
Oiling Out: The product may be "oiling out" instead of crystallizing, which can happen if the temperature is too high or if impurities are present. Try cooling the mixture in an ice bath to encourage solidification.[12][14]
Q5: My final product is contaminated with a starting material that is also a benzoic acid derivative. How can I improve purity?
A5: If you have acidic impurities, a simple acid-base extraction might not be sufficient. In this case, recrystallization is the preferred method. The zwitterionic nature of your product can be an advantage here.[4][5] Experiment with different solvent systems. A common choice is a mixture of a protic solvent (like ethanol or methanol) and water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Work-up | 1. Product lost in the organic layer during basic extraction. 2. Incorrect pH for precipitation; product remains dissolved in the aqueous layer. 3. Incomplete hydrolysis if starting from the ester. | 1. Re-extract the initial organic layer with a fresh portion of the basic solution. 2. Carefully re-adjust the pH of the aqueous filtrate to the isoelectric point (pH 3-4). Check both acidic and basic ranges.[8] 3. Before work-up, confirm reaction completion via TLC or LC-MS. If incomplete, extend the reaction time or adjust conditions. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities inhibiting crystallization. 2. Precipitation occurred too quickly or at too high a temperature. 3. Residual solvent from the reaction or extraction. | 1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. 2. Re-dissolve the oil in the aqueous solution by adjusting the pH, then re-precipitate slowly at a lower temperature (ice bath).[12] 3. Ensure all organic solvents are removed via rotary evaporation before attempting precipitation. |
| Final Product Shows Broad Peaks in NMR | 1. Presence of both zwitterionic and neutral forms in the NMR solvent. 2. Contamination with inorganic salts from the work-up. | 1. Use a deuterated solvent that can better solvate ionic species, such as DMSO-d6 or MeOD. Adding a drop of DCl or NaOD can simplify the spectrum by shifting the equilibrium to a single charged species. 2. Wash the filtered solid thoroughly with cold deionized water to remove residual salts.[8] |
| Side Reaction: Formation of 1-phenylpiperidine | Decarboxylation of the product under harsh (e.g., high temperature) acidic or basic conditions during work-up.[7] | Avoid prolonged exposure to high temperatures and strong acids or bases during the work-up and purification steps. Perform extractions and precipitations at room temperature or below. |
Step-by-Step Work-up and Purification Protocol
This protocol assumes the synthesis was performed starting from the corresponding methyl or ethyl ester via hydrolysis.
Objective: To isolate and purify this compound from the reaction mixture.
Part 1: Initial Acid-Base Extraction
-
Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., methanol, THF), remove it under reduced pressure using a rotary evaporator.
-
Dilution: Re-dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently to release any CO₂ pressure.
-
Layer Separation: Allow the layers to separate. Crucially, collect and save the upper aqueous layer. This layer contains your product as its sodium salt.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first one. The organic layer, containing neutral or basic impurities, can now be discarded.
Part 2: Precipitation of the Product
-
Cooling: Place the combined aqueous extracts in an ice bath and stir with a magnetic stir bar. Cooling promotes better crystal formation and reduces the solubility of the product.[14]
-
Acidification: While stirring vigorously, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution periodically with pH paper.
-
Isolation: Continue adding acid until the pH is approximately 3-4.[8] A white precipitate of your product should form. Stop adding acid once precipitation is complete.
-
Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes. This process, known as digestion, allows smaller crystals to redissolve and re-form on larger crystals, improving filterability.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salt byproducts (e.g., NaCl).
-
Drying: Dry the purified solid under vacuum to a constant weight.
Visual Workflow of the Work-up Procedure
Caption: Workflow for the acid-base work-up procedure.
Logical Relationship of Molecular States during Work-up
The success of the work-up hinges on the pH-dependent state of the molecule.
Caption: pH-dependent states of the target molecule.
References
- Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications (RSC Publishing).
- Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib.
- Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. Benchchem.
- Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm (RSC Publishing).
- Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.
- Application Notes and Protocols: Scale-up Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
- Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry. Benchchem.
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate.
- ACID/BASE SEPARATION OF A MIXTURE. Harper College.
-
Zwitterion. Wikipedia. Available at: [Link]
- Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry.
-
Separation using acids and bases. Physics Forums. Available at: [Link]
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Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC - NIH. Available at: [Link]
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. Available at: [Link]
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This compound. Amerigo Scientific. Available at: [Link]
- Process for preparing benzoic acids. Google Patents.
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Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available at: [Link]
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Mannich Reaction. Organic Chemistry Portal. Available at: [Link]
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Mannich reaction. Wikipedia. Available at: [Link]
-
Mannich reaction – Knowledge and References. Taylor & Francis. Available at: [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. Google Patents.
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Technical Support Center: Degradation Pathways of 2-(Piperidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for "2-(Piperidin-1-ylmethyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. In the following sections, we will address common questions and provide troubleshooting strategies for your experiments, grounded in established chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary expected degradation pathways for this compound based on its chemical structure?
A1: The structure of this compound contains three key moieties susceptible to degradation: the benzoic acid group, the tertiary amine within the piperidine ring, and the benzylic C-N bond. Based on established chemical principles, we can predict several primary degradation pathways under forced stress conditions.[1]
-
Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, leading to the formation of an N-oxide . This is a very common metabolic and chemical degradation pathway for such structures.[2][3]
-
Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation, especially under thermal stress, to yield a benzene ring.[4][5] In this case, thermal degradation could lead to the formation of 1-benzylpiperidine .
-
Cleavage: The benzylic carbon-nitrogen bond is another potential point of lability. Oxidative or hydrolytic conditions could cleave this bond, potentially yielding 2-methylbenzoic acid and piperidine , or further oxidized products thereof.
These predicted pathways are visualized in the diagram below. It is crucial to experimentally confirm these pathways using a forced degradation study.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(Piperidin-1-ylmethyl)benzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery
Introduction: The Benzoic Acid Scaffold - A Privileged Starting Point
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The benzoic acid core is a quintessential example of such a scaffold.[1][2] Its aromatic ring provides a rigid platform for the precise spatial arrangement of functional groups, while the carboxylic acid moiety serves as a critical hydrogen bond donor and acceptor, often anchoring the molecule within a target's active site.[1]
The true power of the benzoic acid scaffold lies in its synthetic tractability and the profound impact of substitution on its biological activity.[1][3] The nature, position, and orientation of substituents on the benzene ring dictate the molecule's electronic profile, lipophilicity, and steric properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic behavior.[1] This guide focuses on a particularly intriguing derivative, 2-(Piperidin-1-ylmethyl)benzoic acid , and provides a comparative analysis against other key benzoic acid derivatives. Our objective is to elucidate the unique structural and functional attributes imparted by the ortho-piperidinomethyl group and to explore its potential in the rational design of novel therapeutics.
Featured Compound Profile: this compound
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₁₇NO₂[4]
-
Key Features: This molecule is characterized by a benzoic acid core with a piperidin-1-ylmethyl substituent at the ortho (C2) position. The piperidine ring, a saturated six-membered heterocycle, is a highly privileged fragment in drug design, known to enhance metabolic stability and modulate physicochemical properties like basicity and lipophilicity.[6][7] Its placement via a methylene linker at the position adjacent to the carboxylic acid creates a unique steric and electronic environment, suggesting potential for specific intramolecular interactions and distinct binding modes compared to other derivatives.
Synthesis Overview: The synthesis of this compound is typically achieved via a two-step process starting from a commercially available ortho-substituted benzoate. The most common and efficient route involves the synthesis of the methyl ester precursor, Methyl 2-(piperidin-1-yl)benzoate, followed by hydrolysis.
-
C-N Cross-Coupling: The key step is the formation of the carbon-nitrogen bond between the benzene ring and the piperidine nitrogen. The Buchwald-Hartwig amination is the preferred method, utilizing a palladium catalyst and a phosphine ligand to couple a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) with piperidine under basic conditions.[8] This reaction is favored for its high functional group tolerance and milder conditions compared to older methods like the Ullmann condensation.[8]
-
Ester Hydrolysis: The resulting methyl ester is then hydrolyzed to the final carboxylic acid product, typically using a strong base like sodium hydroxide or a strong acid.[9]
Biological Potential and Rationale: The unique architecture of this compound makes it a compelling scaffold for targeting complex biological systems. The piperidine moiety can significantly improve a compound's pharmacokinetic profile (ADME properties).[7][10] Furthermore, the ortho-substituted pattern provides a structural motif ideal for developing inhibitors of enzymes like protein kinases, which are pivotal in cell signaling pathways often dysregulated in cancer and inflammatory diseases.[8] The 2-(piperidin-1-yl)benzoate fragment can act as a key piece that interacts with specific regions of an enzyme's ATP-binding site, providing a foundation for building highly potent and selective inhibitors.[8]
Comparative Analysis: Structural and Functional Diversity
To understand the unique value of this compound, we compare it to other benchmark derivatives. The choice of substituent and its position dramatically alters the compound's profile.
-
Salicylic Acid (2-Hydroxybenzoic Acid): The classic non-steroidal anti-inflammatory drug (NSAID). The ortho-hydroxyl group is crucial for its activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is a small, polar, hydrogen-bonding group.
-
Anthranilic Acid (2-Aminobenzoic Acid): Another ortho-substituted derivative, serving as a precursor for several NSAIDs (e.g., mefenamic acid).[11] The amino group, like the hydroxyl group, is a hydrogen-bonding moiety but introduces basicity.
-
4-Aminobenzoic Acid (PABA): An isomer of anthranilic acid, this para-substituted derivative highlights the importance of substituent position. PABA is a well-established building block in medicinal chemistry but has a different biological role, notably in folate synthesis in bacteria.[12]
-
Cinnamic Acid: In this derivative, a propenoic acid side chain separates the carboxylic acid from the aromatic ring. This structural change has been shown to enhance antioxidant activity compared to corresponding benzoic acids, likely because the conjugated double bond helps stabilize the resulting radical.[13]
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | Benzoic acid with an ortho-piperidinomethyl group | C₁₃H₁₇NO₂ | 219.28 | Bulky, basic, non-polar piperidine ring at C2; flexible methylene linker. |
| Salicylic Acid | Benzoic acid with an ortho-hydroxyl group | C₇H₆O₃ | 138.12 | Small, polar, acidic hydroxyl group at C2; capable of strong H-bonding. |
| Anthranilic Acid | Benzoic acid with an ortho-amino group | C₇H₇NO₂ | 137.14 | Small, basic amino group at C2; acts as H-bond donor. |
| 4-Aminobenzoic Acid (PABA) | Benzoic acid with a para-amino group | C₇H₇NO₂ | 137.14 | Amino group at C4, electronically and sterically distant from the carboxyl group. |
| Cinnamic Acid | Phenylprop-2-enoic acid | C₉H₈O₂ | 148.16 | Carboxylic acid separated from the ring by a C=C double bond; planar side chain. |
Table 2: Comparative Biological Activity Profile
| Compound | Primary Biological Activity | Common Mechanism of Action | Therapeutic Area |
| This compound | Potential Kinase Inhibitor, CNS-active agents[8] | ATP-competitive inhibition of protein kinases; receptor modulation. | Oncology, Inflammation, Neurology[8] |
| Salicylic Acid | Anti-inflammatory, Analgesic[3] | Inhibition of COX-1 and COX-2 enzymes. | Inflammation, Pain management |
| Anthranilic Acid | Anti-inflammatory (as derivatives)[11] | Precursor to drugs that inhibit COX enzymes. | Inflammation, Pain management |
| 4-Aminobenzoic Acid (PABA) | Precursor in biosynthesis[12] | Intermediate in bacterial folate synthesis. | (Historically) Sunscreens, Bacteriostatic agents |
| Cinnamic Acid | Antioxidant[13] | Radical scavenging via stabilization through resonance.[13] | Nutraceuticals, Food preservation |
Key Experimental Protocols
Trustworthy data is built on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of this compound
This protocol details the Buchwald-Hartwig amination followed by ester hydrolysis.
Causality: This palladium-catalyzed method is chosen for its efficiency in forming the C-N bond under relatively mild conditions, which preserves the integrity of other functional groups. The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times. This step is crucial to remove oxygen which can poison the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq). The base is essential to deprotonate the amine and facilitate the catalytic cycle.
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to ensure completion and avoid side-product formation.
-
Workup & Purification (Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude methyl 2-(piperidin-1-yl)benzoate by flash column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.
-
Acidification & Isolation: Cool the solution and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~5-6 with 1M HCl. The product, this compound, will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Protocol 2: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Causality: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying the binding affinity of an inhibitor to a kinase. It directly measures displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct measure of binding (Kᵢ) rather than just enzymatic inhibition (IC₅₀).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Staurosporine) in a buffer solution containing 1% DMSO.
-
Kinase/Tracer Mixture: In a separate tube, prepare a solution containing the target kinase (e.g., a member of the MAPK family) and the corresponding Alexa Fluor™-labeled kinase tracer.
-
Antibody Solution: Prepare a solution of the terbium-labeled anti-tag antibody.
-
Assay Plate Preparation: In a low-volume 384-well plate, add the serially diluted test compounds.
-
Reaction Initiation: Add the kinase/tracer mixture to the wells, followed by the antibody solution.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (Alexa Fluor™) and 495 nm (Terbium).
-
Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value, from which the Kᵢ can be calculated.
Visualizing Relationships and Workflows
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Logic
Caption: Structure-Activity Relationship (SAR) logic for benzoic acid derivatives.
Simplified Kinase Signaling Pathway
Caption: Potential inhibition point in a generic RTK signaling cascade.
Discussion and Conclusion
This comparative analysis reveals that the substitution of the benzoic acid core is a powerful strategy for modulating biological activity. While small, hydrogen-bonding groups at the ortho-position, as seen in salicylic and anthranilic acid, are effective for targeting enzymes like COX, the introduction of the bulkier, more lipophilic, and basic piperidinomethyl group in This compound fundamentally alters the molecule's properties and potential applications.
The key differentiator is the piperidine moiety. Its ability to improve pharmacokinetic properties is a well-established principle in drug design.[7][10] More importantly, its size and conformational flexibility, combined with the ortho positioning, create a scaffold that can access binding pockets inaccessible to smaller derivatives. This makes it particularly well-suited for developing inhibitors against targets like protein kinases, where interactions with hydrophobic pockets adjacent to the primary binding site are often crucial for achieving high potency and selectivity.[8]
In contrast to the planar, radical-stabilizing side chain of cinnamic acid derivatives that favors antioxidant activity,[13] the sp³-rich, three-dimensional nature of the piperidine ring in our featured compound orients it toward specific protein-ligand interactions. The difference between ortho (anthranilic acid) and para (PABA) substitution further underscores the criticality of substituent placement, shifting the biological role from an anti-inflammatory precursor to a biosynthetic intermediate.
References
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- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
- Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm
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A Comparative Guide to the Biological Activity of 2-(Piperidin-1-ylmethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 2-(Piperidin-1-ylmethyl)benzoic Acid
The this compound core represents a privileged scaffold in medicinal chemistry. The amalgamation of a benzoic acid moiety, a flexible methylene linker, and a saturated piperidine ring offers a unique three-dimensional architecture with multiple points for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Derivatives of this scaffold have been investigated for a range of biological activities, primarily focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. The inherent flexibility of the scaffold allows for its adaptation to various biological targets, making it a promising starting point for the design of novel therapeutics.
Comparative Analysis of Biological Activities
While extensive research on a wide array of derivatives of the parent compound "this compound" is still emerging, a comparative analysis based on structurally analogous compounds, particularly those containing piperidine and benzamide functionalities, provides significant insights into their potential therapeutic applications.
Anticancer Activity
The piperidine moiety is a common feature in numerous anticancer agents, known to contribute to favorable pharmacological properties.[1] When incorporated into larger molecular frameworks, such as those related to this compound, it can play a crucial role in target engagement and cellular uptake. Studies on related piperidine-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.
Key Insights from Structurally Related Compounds:
-
Targeting Kinase Pathways: The 2-(piperidin-1-yl)benzoic acid scaffold is considered a key building block for the synthesis of kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The piperidine ring can be modified to interact with specific residues within the ATP-binding pocket of kinases, leading to their inhibition.
-
Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[2] This is a desirable mechanism of action for anticancer drugs as it minimizes the inflammatory response associated with other forms of cell death.
-
Structure-Activity Relationship (SAR): The substitution pattern on both the piperidine and the benzoic acid rings significantly influences anticancer potency. For instance, in related piperidine-morpholine compounds, modifications to the core structure dramatically alter their cytotoxic activity against human cancer cell lines.[1] Similarly, for other piperidine derivatives, specific substitutions have been shown to enhance activity against prostate, renal, and lung cancer cell lines.[2][3]
Comparative Performance Data (Hypothetical based on related structures):
| Derivative Classification | Target Cancer Cell Line | IC50 (µM) - Representative Data | Reference Compound | IC50 (µM) |
| Halogenated Benzamide | Breast (MCF-7) | 5-15 | Doxorubicin | ~1-2 |
| Nitro-substituted Benzamide | Lung (A549) | 10-25 | Cisplatin | ~3-5 |
| Methoxy-substituted Benzamide | Colon (HCT116) | 8-20 | 5-Fluorouracil | ~4-6 |
Note: The IC50 values presented are illustrative and based on data from structurally related benzamide and piperidine derivatives to provide a comparative context.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Benzamide derivatives, structurally related to the topic compounds, have shown promising anti-inflammatory properties.
Mechanistic Insights:
The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[4] NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators. Another potential mechanism is the inhibition of protein denaturation, a known cause of inflammation.[4]
Comparative Performance Data:
| Derivative Classification | Assay | % Inhibition (at 100 µg/mL) | Reference Compound | % Inhibition |
| N-Aryl Benzamide | Protein Denaturation | 60-80% | Diclofenac | ~85% |
| N-Heterocyclyl Benzamide | Protein Denaturation | 55-75% | Ibuprofen | ~80% |
Note: The percentage inhibition values are representative of data from related benzamide derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of new antimicrobial agents with novel mechanisms of action is urgently needed. The this compound scaffold offers a platform for the development of such agents.
Spectrum of Activity:
Derivatives of benzoic acid and compounds containing piperidine rings have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[5] The specific spectrum of activity is highly dependent on the nature of the substituents on the core scaffold.
Comparative Performance Data (MIC values):
| Derivative Classification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| Chloro-substituted Benzamide | 16-64 | 32-128 | Ciprofloxacin | 0.25-1 |
| Fluoro-substituted Benzamide | 8-32 | 16-64 | Gentamicin | 0.5-4 |
Note: The MIC (Minimum Inhibitory Concentration) values are illustrative and based on data from related substituted benzoic acid derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the standard experimental methodologies for assessing the biological activities discussed above.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[4]
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.[4]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin (or bovine serum albumin), phosphate-buffered saline (PBS, pH 6.4), and varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. A decrease in absorbance indicates inhibition of denaturation.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6]
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[6]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a potential mechanism of action and a typical experimental workflow.
Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.[4]
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of structurally related compounds strongly suggests potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The key to unlocking this potential lies in systematic structure-activity relationship studies, focusing on the targeted modification of the piperidine and benzoic acid rings to optimize potency and selectivity for specific biological targets.
Future research should focus on the synthesis and screening of a diverse library of this compound derivatives. High-throughput screening methods, coupled with detailed mechanistic studies, will be crucial in identifying lead compounds for further preclinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for embarking on this exciting area of drug discovery.
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- Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. (n.d.). MDPI.
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A Guide to the In-Vitro Efficacy Evaluation of 2-(Piperidin-1-ylmethyl)benzoic acid: A Comparative Framework
This guide provides a comprehensive framework for evaluating the in-vitro efficacy of "2-(Piperidin-1-ylmethyl)benzoic acid," a compound built upon a scaffold of significant interest in medicinal chemistry. While direct efficacy data for this specific molecule is not extensively published, its structural motifs are present in various biologically active agents, suggesting potential utility as an inhibitor of key cellular signaling pathways, particularly protein kinases.
This document outlines a logical, data-driven approach for researchers, scientists, and drug development professionals to characterize the compound's activity. We will detail robust in-vitro assays, propose relevant comparator compounds, and explain the scientific rationale behind these experimental choices to ensure a thorough and insightful evaluation.
Introduction: Rationale for a Focused In-Vitro Investigation
The this compound scaffold is a versatile starting point for the synthesis of therapeutic candidates. Its structural features offer potential interactions with various biological targets. Derivatives of similar scaffolds have been explored for their activity against protein kinases and as modulators of oncogenic transcription factors like c-Myc.[1][2][3] Given that dysregulated kinase activity is a hallmark of many cancers, a primary investigation into the kinase inhibitory potential of "this compound" is a logical starting point.
This guide, therefore, proposes a two-pronged in-vitro strategy:
-
Biochemical Screening: To determine direct inhibitory activity against a representative protein kinase.
-
Cell-Based Assays: To assess the compound's effect on the viability and proliferation of cancer cells, providing a broader context of its potential anti-cancer efficacy.
We will benchmark the performance of our topic compound against well-characterized inhibitors to provide a clear comparative context for its potency and selectivity.
Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors
To objectively assess the efficacy of "this compound," its performance must be compared against established standards. The choice of comparators should be directly relevant to the hypothesized mechanism of action.
Comparator Compounds:
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, broad-spectrum protein kinase inhibitor.[4][5][6][7] It serves as an excellent positive control in biochemical kinase assays to validate the assay's performance and provides a benchmark for high-potency inhibition.
-
10074-G5: A small-molecule inhibitor that specifically targets the dimerization of the c-Myc/Max transcription factors.[8] Given that derivatives of related scaffolds have shown c-Myc inhibitory activity, 10074-G5 is a relevant comparator for cell-based assays to explore potential mechanisms beyond direct kinase inhibition.
Data Presentation and Interpretation:
The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a kinase or cell viability by 50%. Data should be summarized in a clear, tabular format.
Table 1: Hypothetical Comparative Data for Kinase Inhibition (Biochemical Assay)
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | e.g., Src Kinase | To be determined |
| Staurosporine (Positive Control) | e.g., Src Kinase | ~ 6 |
Table 2: Hypothetical Comparative Data for Anti-Proliferative Activity (Cell-Based Assay)
| Compound | Cell Line | Assay | IC50 (µM) |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | CellTiter-Glo® | To be determined |
| 10074-G5 (Comparator) | A549 (Lung Cancer) | CellTiter-Glo® | To be determined |
| Doxorubicin (Positive Control) | A549 (Lung Cancer) | CellTiter-Glo® | ~ 0.1 - 1.0 |
Experimental Protocols and Methodologies
The following protocols are detailed to ensure robust and reproducible data generation. The experimental design incorporates self-validating systems, such as the inclusion of positive and negative controls.
Protocol 1: In-Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This assay directly measures the ability of a compound to inhibit a purified kinase enzyme. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, high-throughput method.[9][10]
Scientific Rationale: A biochemical assay is the first critical step to determine if the compound has direct inhibitory activity on a kinase, independent of cellular factors like membrane permeability or metabolism. The LanthaScreen® platform provides a sensitive and quantitative readout.
Workflow Diagram:
Caption: Workflow for a LanthaScreen® TR-FRET kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "this compound" in 100% DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for Staurosporine as a positive control and a DMSO-only negative control.
-
Intermediate Dilution: Create a 4X final concentration plate by diluting the DMSO stock into the appropriate kinase assay buffer.
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X compound dilutions to the assay wells.
-
Add 5 µL of a 2X kinase solution (e.g., Src kinase in 1X Kinase Buffer A) to each well.
-
Add 2.5 µL of a 4X solution of Fluorescein-labeled substrate and ATP (at the Km concentration for the specific kinase) to initiate the reaction. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a 2X Detection Mix containing EDTA (to stop the reaction) and a Terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the Terbium (donor) and Fluorescein (acceptor) wavelengths.
-
Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Anti-Proliferative Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to increased cytotoxicity or anti-proliferative effects of the compound.[11][12][13][14]
Scientific Rationale: While a biochemical assay shows direct target engagement, a cell-based assay is crucial to determine if the compound can enter cells and exert a biological effect. It provides a holistic view of the compound's potential as an anti-cancer agent. The CellTiter-Glo® assay is chosen for its high sensitivity, simplicity ("add-mix-measure" format), and suitability for high-throughput screening.[11][14]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of "this compound" and comparator compounds (e.g., 10074-G5, Doxorubicin) in culture medium. Add the desired final concentrations to the cells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Potential Target Pathway: c-Myc Signaling
As derivatives of similar scaffolds have been investigated as c-Myc inhibitors, it is plausible that "this compound" could modulate this critical oncogenic pathway. c-Myc is a transcription factor that regulates genes involved in cell proliferation, growth, and metabolism.[1][2][15] Its inhibition is a promising strategy for cancer therapy.
Signaling Pathway Diagram:
Caption: Simplified c-Myc signaling pathway in cancer.
Should the cell-based assays reveal significant anti-proliferative activity, further mechanistic studies, such as Western blotting for c-Myc target genes (e.g., ODC1, CAD) or co-immunoprecipitation assays to assess c-Myc/Max dimerization, would be warranted to investigate this potential mechanism.
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Dang, C. V. (2012). MYC on the Path to Cancer. Cell, 149(1), 22–35. Retrieved from [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). ASSAY and Drug Development Technologies, 5(2), 245–251. Retrieved from [Link]
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HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. (n.d.). Revvity. Retrieved from [Link]
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Gabay, M., Li, Y., & Felsher, D. W. (2014). The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature Reviews Cancer, 14(2), 99–108. Retrieved from [Link]
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Farrell, A. S., & Sears, R. C. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research, 67(9), 4001-4004. Retrieved from [Link]
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HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2009). Current Pharmaceutical Design, 15(7), 715–730. Retrieved from [Link]
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Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. Retrieved from [Link]
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Andersen, R. J., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 35-49. Retrieved from [Link]
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C-MYC Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Wang, Z. (2008). Current status of HTRF® technology in kinase assays. Expert Opinion on Drug Discovery, 3(12), 1461-1474. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2017). ResearchGate. Retrieved from [Link]
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Wolfer, A., et al. (2014). A Myc Activity Signature Predicts Poor Clinical Outcomes in Myc-Associated Cancers. Cancer Research, 74(5), 1490–1499. Retrieved from [Link]
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Quick Guide to AlphaScreen® SureFire®Assay Optimization. (n.d.). Manuals.plus. Retrieved from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
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Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. (2012). Agilent. Retrieved from [Link]
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Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2015). Journal of Proteome Research, 14(2), 707–717. Retrieved from [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. Retrieved from [Link]
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In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. (2009). Cancer Science, 100(10), 1968–1975. Retrieved from [Link]
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Modeling Myc Inhibition In Vitro [Presentation]. (2012). Slideshare. Retrieved from [Link]
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In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2012). Assay Guidance Manual. Retrieved from [Link]
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Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting. (2020). Journal of Biological Chemistry, 295(16), 5367–5380. Retrieved from [Link]
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Clausen, D. M., et al. (2010). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Journal of Pharmacology and Experimental Therapeutics, 335(3), 715–727. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of 2-(Piperidin-1-ylmethyl)benzoic acid: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural validation of "2-(Piperidin-1-ylmethyl)benzoic acid," a molecule featuring a flexible piperidine ring linked to a benzoic acid moiety. Our focus will be on the gold-standard method, single-crystal X-ray crystallography, while providing a critical comparison with other widely used spectroscopic techniques.
The Imperative of Unambiguous Structure: The Case of this compound
This compound (C₁₃H₁₇NO₂) is a compound of interest in medicinal chemistry, serving as a versatile scaffold.[1] The molecule's structure presents several key features that require precise characterization: the conformation of the piperidine ring (chair, boat, or twist-boat), the torsional angles between the piperidine, methylene bridge, and the benzoic acid group, and the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the piperidine nitrogen. These structural nuances can significantly influence the molecule's properties and biological activity. While various analytical methods can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional picture of the molecule in the solid state.[2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[2][4] The method relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.[2]
Experimental Protocol: A Plausible Workflow for this compound
Given the lack of a published crystal structure for this specific molecule, the following protocol represents a robust, field-proven workflow for obtaining and analyzing single crystals of this compound.
Part 1: Crystal Growth - The Critical First Step
The most challenging aspect of a successful X-ray crystallography experiment is often growing a high-quality single crystal. For a molecule like this compound, which possesses both polar (carboxylic acid) and non-polar (piperidine and benzene rings) regions, a systematic screening of crystallization conditions is essential.
Step-by-Step Crystallization Protocol:
-
Material Purification: Begin with highly pure (>98%) this compound. Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened. Good starting points include:
-
Polar protic solvents: Ethanol, Methanol
-
Polar aprotic solvents: Ethyl acetate, Acetone, Acetonitrile
-
Non-polar solvents: Toluene, Hexane (as an anti-solvent)
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol/ethyl acetate mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Part 2: Data Collection and Structure Refinement
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.[5]
Caption: Workflow for X-ray Crystallography.
Step-by-Step Data Analysis Protocol:
-
Crystal Mounting: A visually clear, well-formed crystal is selected and mounted on a loop at the end of a goniometer head, typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as "direct methods."
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, it is not always feasible or may not provide a complete picture of the molecule's behavior in solution. Other analytical techniques offer complementary information.
| Technique | Information Provided | Strengths | Weaknesses |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[2][3] | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, relative stereochemistry, conformational information in solution. | Provides information about the molecule's structure and dynamics in solution. Does not require crystallization.[1][6] | Does not provide precise bond lengths and angles. Can be complex to interpret for conformationally flexible molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides accurate molecular weight. Can provide some structural information through fragmentation analysis.[5][7][8] | Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomer differentiation can be challenging. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. Excellent for identifying characteristic functional groups (e.g., C=O, O-H, N-H).[9][10][11] | Provides limited information on the overall molecular structure and connectivity. |
In-depth Comparison
NMR Spectroscopy: For this compound, ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC would establish the connectivity between protons and carbons, confirming the link between the piperidine ring, the methylene bridge, and the benzoic acid.[6] Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, offering clues about the preferred conformation in solution.[5] However, for a flexible molecule, the observed NMR spectrum is an average of all conformations present, and defining a single, precise 3D structure is not possible.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would involve fragmenting the molecule and analyzing the resulting fragments to gain further structural insights. For instance, the fragmentation pattern could reveal the loss of the piperidine ring or the carboxylic acid group, supporting the proposed connectivity.[7][8] However, MS cannot distinguish between stereoisomers or provide detailed conformational information.
FT-IR Spectroscopy: FT-IR is a quick and effective method to confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3300-2500 cm⁻¹), the carbonyl C=O stretch (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-N stretches.[9][11] The position of the O-H stretch could also suggest the presence of intramolecular hydrogen bonding. While useful for a quick functional group analysis, FT-IR provides no information about the overall 3D structure.
Caption: Choosing the right analytical technique.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It is the only technique that can provide a high-resolution, unambiguous three-dimensional structure, which is critical for understanding its chemical and biological properties. While NMR, MS, and FT-IR are indispensable tools that provide complementary and essential information about the molecule's connectivity, molecular weight, and functional groups, they cannot replace the definitive structural insights offered by X-ray crystallography. For researchers and drug developers, a multi-technique approach is often the most robust strategy, with X-ray crystallography serving as the ultimate arbiter of the molecule's solid-state structure.
References
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Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]
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Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available from: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]
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Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institute of Standards and Technology. Available from: [Link]
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Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Advanced Research. Available from: [Link]
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Identification of Benzoic Acid by GC and Mass Spectrometry. Scribd. Available from: [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. Available from: [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]
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About Single X-ray Diffraction. University of Waterloo. Available from: [Link]
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Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available from: [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available from: [Link]
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¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available from: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]
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Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. Available from: [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. doc brown's advanced organic chemistry revision notes. Available from: [Link]
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The Unsung Hero of Kinase Research: A Guide to Using 2-(Piperidin-1-ylmethyl)benzoic Acid as a Negative Control
In the intricate world of kinase inhibitor discovery, the quest for potent and selective molecules is paramount. However, the true validation of a novel inhibitor's efficacy lies not only in its on-target activity but also in the meticulous exclusion of non-specific effects. This is where the often-overlooked negative control plays its critical role. This guide provides an in-depth comparison of a hypothetical potent kinase inhibitor, "Compound X," with its structurally analogous but biologically inactive counterpart, 2-(Piperidin-1-ylmethyl)benzoic acid , illustrating the indispensable value of a well-chosen negative control in generating robust and reliable experimental data.
The Rationale: Why a Structurally Similar Inactive Compound is the Gold Standard
The ideal negative control in a biological assay is a molecule that is structurally as close as possible to the active compound but lacks a key chemical feature essential for its biological activity. This principle is fundamental to establishing a clear structure-activity relationship (SAR). The use of a vehicle control (like DMSO) is standard practice, but it only controls for the effect of the solvent. A structurally related inactive compound, however, allows researchers to control for potential off-target effects, cytotoxicity, or assay interference that might be inherent to the chemical scaffold itself.
In this guide, we will explore a hypothetical scenario involving the potent and selective (hypothetical) "Kinase Y" inhibitor, Compound X . Its design incorporates a 4-aminopyrimidine moiety, a well-known hinge-binding motif in many kinase inhibitors, attached to the piperidinylmethylbenzoic acid scaffold. In contrast, This compound lacks this critical pyrimidine group, rendering it incapable of forming the key hydrogen bonds with the kinase hinge region necessary for potent inhibition.
Comparative Analysis: Compound X vs. This compound
| Feature | Compound X (Hypothetical Active Inhibitor) | This compound (Negative Control) |
| Structure | Contains a 4-aminopyrimidine group for kinase hinge binding. | Lacks the 4-aminopyrimidine group. |
| Mechanism of Action | ATP-competitive inhibitor of "Kinase Y". | Expected to have no significant inhibitory activity against "Kinase Y". |
| Predicted Activity | High potency (nanomolar IC50) in biochemical and cellular assays. | No significant inhibition at concentrations where Compound X is active. |
| Utility | To probe the function of "Kinase Y" and as a potential therapeutic lead. | To validate that the observed effects of Compound X are due to specific inhibition of "Kinase Y" and not due to the core scaffold. |
Experimental Validation: Protocols and Expected Outcomes
To rigorously validate Compound X and demonstrate the inert nature of its corresponding negative control, a multi-pronged experimental approach is essential. Below are detailed protocols for a biochemical kinase assay and a cell-based assay.
Biochemical Kinase Assay: In Vitro Inhibition of "Kinase Y"
A radiometric assay using ³²P-labeled ATP is a classic and direct method to measure kinase activity.[1][2][3]
Experimental Workflow:
Figure 1. Workflow for a radiometric biochemical kinase assay.
Detailed Protocol:
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing "Kinase Y" enzyme, its specific peptide substrate, and kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Serially dilute Compound X and this compound in DMSO. Add an equal volume of each dilution to the reaction wells. For the no-inhibitor control, add DMSO alone.
-
Reaction Initiation: Add [γ-³²P]ATP to the master mix to a final concentration that is approximately the Km of ATP for "Kinase Y". Add the ATP-containing master mix to the wells to start the reaction.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose membrane.
-
Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the amount of ³²P incorporated into the peptide substrate using a phosphorimager or by scintillation counting.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value for Compound X.
Expected Results:
| Compound | "Kinase Y" Inhibition IC50 (nM) |
| Compound X | 15 |
| This compound | > 100,000 |
| Staurosporine (Positive Control) | 5 |
This data would clearly demonstrate the potent and specific inhibition of "Kinase Y" by Compound X, while this compound shows no significant activity at high concentrations, confirming its suitability as a negative control.
Cell-Based Assay: Inhibition of "Kinase Y" Signaling in Cells
A Western blot-based assay can be used to assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of "Kinase Y" in a cellular context.[5][6]
Signaling Pathway Diagram:
Figure 2. A hypothetical signaling pathway involving "Kinase Y".
Detailed Protocol:
-
Cell Culture and Treatment: Culture a cell line known to have active "Kinase Y" signaling. Seed the cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of Compound X, this compound, or DMSO for a specified period.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for Western blotting.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the "Kinase Y" substrate. Subsequently, probe with an antibody for the total substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
Expected Results:
A Western blot would show a dose-dependent decrease in the phosphorylation of the downstream substrate with increasing concentrations of Compound X. In contrast, cells treated with this compound would show no significant change in substrate phosphorylation compared to the DMSO-treated control cells. This would confirm that Compound X is cell-permeable and effectively inhibits "Kinase Y" signaling in a cellular environment, while the negative control is inactive.
Conclusion: Ensuring Data Integrity with the Right Control
The rigorous use of a structurally related, inactive negative control like This compound is not merely a procedural formality; it is a cornerstone of scientific integrity in drug discovery. By demonstrating that the biological effects of a lead compound are a direct consequence of its specific molecular interactions and not an artifact of its chemical scaffold, researchers can have greater confidence in their findings. This approach strengthens the structure-activity relationship, validates the target, and ultimately paves the way for the development of more effective and safer therapeutics.
References
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). A rapid and versatile method for the determination of protein kinase activities and their inhibition.
- AAT Bioquest. (2023). What are the common methods available to detect kinase activities?
- JoVE. (2017).
- BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. BenchChem Website.
- Eto, M., Katsuki, S., Tanaka, Y., & Takeya, K. (2020). Kinase activity-tagged western blotting assay. BioTechniques, 68(1), 31-36.
- The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist Blog.
- Cell Signaling Technology. (n.d.). Akt Kinase Assay Kit (Nonradioactive) #9840. Cell Signaling Technology Website.
- EU-Openscreen. (2021). High-Throughput Screening Quality Control General Guidelines. EU-Openscreen Website.
- Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific Website.
- ACS Publications. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Badr, C. E., & Tannous, B. A. (2011). Bioluminescence imaging: progress and applications. Trends in Biotechnology, 29(12), 624-633.
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A Comparative Guide to 2-(Piperidin-1-ylmethyl)benzoic acid and its Commercially Available Analogs: A Proposal for Biological Evaluation
Introduction
The confluence of the piperidine ring and the benzoic acid scaffold in a single molecule presents a compelling starting point for the exploration of novel therapeutic agents. The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and provide a versatile scaffold for interacting with various biological targets.[1] Similarly, the benzoic acid group and its derivatives are integral components of numerous biologically active compounds, contributing to their binding and overall pharmacological profile. This guide focuses on "2-(Piperidin-1-ylmethyl)benzoic acid," a commercially available compound embodying this promising structural combination.[2][3][4]
While the specific biological activities of this compound have not been extensively reported in publicly available literature, its structural motifs suggest potential for a range of pharmacological effects, including anti-inflammatory, analgesic, and kinase-inhibitory activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a framework for the comparative biological evaluation of this compound against its commercially available analogs. We will delve into the selection of appropriate comparators, detail robust experimental protocols for head-to-head analysis, and propose a data-driven approach to elucidate the therapeutic potential of this intriguing molecule.
Structural Overview and Commercially Available Analogs
This compound (CAS: 917747-57-0) possesses a unique ortho-substitution pattern on the benzoic acid ring, which can influence its conformational flexibility and interaction with biological targets. To provide a meaningful comparative analysis, a selection of commercially available analogs has been identified. These analogs include positional isomers and derivatives with additional substitutions, for which some biological data has been reported.
| Compound Name | Structure | Reported Biological Activity/Potential |
| This compound | (Image of the chemical structure of this compound) | To be determined |
| 3-(Piperidin-1-ylmethyl)benzoic acid[5] | (Image of the chemical structure of 3-(Piperidin-1-ylmethyl)benzoic acid) | Positional isomer for SAR studies. |
| 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride | (Image of the chemical structure of 4-(Piperidin-1-ylmethyl)benzoic acid hydrochloride) | Positional isomer for SAR studies. |
| Antrafenine[6] | (Image of the chemical structure of Antrafenine) | Analgesic and anti-inflammatory.[6] |
| R 31833[7] | (Image of the chemical structure of R 31833) | Potent analgesic.[7] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid[8] | (Image of the chemical structure of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid) | Anti-inflammatory activity comparable to diclofenac.[8] |
Proposed Experimental Workflows for Comparative Evaluation
To comprehensively assess the biological potential of this compound relative to its analogs, a multi-tiered experimental approach is proposed. The following workflows are designed to provide robust and reproducible data, elucidating the compound's activity in key therapeutic areas.
Workflow for Assessing Anti-inflammatory and Analgesic Potential
This workflow aims to determine the in vivo efficacy of the test compounds in models of inflammation and pain.
Caption: Proposed workflow for in vivo evaluation of anti-inflammatory and analgesic activities.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound (e.g., this compound, analogs, or vehicle control) intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After 30 minutes (for i.p.) or 60 minutes (for p.o.), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
2. Hot Plate Test in Mice (Analgesic Activity)
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound or vehicle control and measure the reaction time at various time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each group.
Workflow for In Vitro Mechanistic Studies
This workflow is designed to investigate the potential molecular targets and signaling pathways modulated by the compounds.
Caption: Proposed workflow for in vitro mechanistic studies.
1. In Vitro Kinase Inhibition Assay
Given that many inflammatory and pain pathways are regulated by kinases, assessing the inhibitory potential of the compounds against a panel of relevant kinases (e.g., COX-2, MAP kinases) is crucial.
-
Procedure:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the recombinant kinase with the test compounds at various concentrations in the presence of substrate and ATP.
-
After the kinase reaction, measure the amount of ADP produced, which is inversely correlated with kinase activity.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound against each kinase.
2. NF-κB Signaling Pathway Assay
The NF-κB signaling pathway is a key regulator of inflammation. A reporter gene assay can be used to determine if the compounds modulate this pathway.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Procedure:
-
Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treat the cells with the test compounds at various concentrations for a specified period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the dose-dependent effect of the compounds on NF-κB activation.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| This compound | TBD | TBD |
| Analog 1 (e.g., Antrafenine) | Reported/Experimental | Reported/Experimental |
| Analog 2 | Reported/Experimental | Reported/Experimental |
| Vehicle Control | - | 0% |
| Positive Control (e.g., Indomethacin) | Standard Dose | Expected Inhibition |
Table 2: Comparative Analgesic Activity
| Compound | Dose (mg/kg) | % MPE (at 60 min) |
| This compound | TBD | TBD |
| Analog 1 (e.g., R 31833) | Reported/Experimental | Reported/Experimental |
| Analog 2 | Reported/Experimental | Reported/Experimental |
| Vehicle Control | - | 0% |
| Positive Control (e.g., Morphine) | Standard Dose | Expected MPE |
Table 3: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | TBD |
| Analog 1 | Kinase X | Reported/Experimental |
| Analog 2 | Kinase X | Reported/Experimental |
Table 4: Comparative Effect on NF-κB Signaling
| Compound | IC50 for NF-κB Inhibition (µM) |
| This compound | TBD |
| Analog 1 | Reported/Experimental |
| Analog 2 | Reported/Experimental |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the comprehensive biological evaluation of this compound and its commercially available analogs. By systematically applying the proposed in vivo and in vitro experimental workflows, researchers can generate the necessary data to elucidate the compound's pharmacological profile and potential therapeutic applications. The resulting comparative data will be instrumental in establishing structure-activity relationships within this chemical series and will guide future lead optimization efforts. The lack of existing biological data for this compound underscores the importance of this proposed investigation, which has the potential to uncover a novel and valuable scaffold for the development of new medicines.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Piperidin-1-ylmethyl)benzoic Acid: A Framework for Exploration
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-(piperidin-1-ylmethyl)benzoic acid scaffold represents a compelling starting point in drug discovery, integrating the well-established piperidine ring, a common feature in numerous CNS-active and other therapeutic agents, with a benzoic acid moiety, offering a key interaction point for various biological targets.[1] The inherent structural features of this molecule—a tertiary amine, a flexible methylene linker, an aromatic ring, and a carboxylic acid—provide multiple avenues for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Molecules incorporating this scaffold have been hypothetically linked to a range of biological pathways, including those involved in cancer, inflammation, and neurological disorders, potentially through interactions with protein kinases.[2]
This guide presents a comprehensive framework for elucidating the structure-activity relationship (SAR) of this compound. While extensive SAR data for this specific molecule is not yet publicly available, this document outlines a systematic approach to its exploration, drawing upon established principles of medicinal chemistry and citing analogous studies on related molecular frameworks. We will detail the strategic modifications, proposed synthetic routes, and key biological assays necessary to build a robust SAR model. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.
Core Scaffold and Rationale for SAR Exploration
The lead compound, this compound, serves as our chemical blueprint. Its constituent parts each offer a unique opportunity for modification to probe the chemical space and understand the molecular determinants of biological activity.
-
The Phenyl Ring (Aromatic Core): Substitution on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, influencing binding affinity and selectivity.
-
The Piperidine Ring (Basic Headgroup): The piperidine moiety is a key basic group that can engage in ionic interactions and hydrogen bonding. Its conformation and substitution can significantly impact target engagement.
-
The Carboxylic Acid (Acidic Tail): This group is a strong hydrogen bond donor and acceptor and can participate in crucial ionic interactions with biological targets. It also influences the overall physicochemical properties of the molecule, such as solubility and membrane permeability.
-
The Methylene Linker: The linker between the piperidine and benzoic acid moieties provides conformational flexibility, which can be critical for optimal positioning within a binding site.
Our hypothetical SAR exploration will systematically modify each of these regions to build a comprehensive understanding of their contribution to a desired biological effect, such as kinase inhibition or receptor modulation.
Systematic SAR Exploration: A Three-Pronged Approach
A logical and iterative approach to SAR is paramount. We propose a systematic exploration focusing on three key areas of the lead compound.
Phenyl Ring Substitution: Probing the Aromatic Core
Rationale: Introducing substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties. This can reveal key interactions with the target protein, such as hydrogen bonds, halogen bonds, or hydrophobic interactions.
Experimental Protocol: Synthesis of Phenyl-Substituted Analogs
A plausible synthetic route to phenyl-substituted analogs would involve the reaction of a substituted 2-bromobenzoic acid with piperidine, followed by appropriate functional group manipulations.
-
Reaction Setup: To a solution of the appropriately substituted methyl 2-bromobenzoate (1.0 eq) in an anhydrous solvent such as toluene, add piperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water, and add an excess of lithium hydroxide. Stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid, which can be collected by filtration.
Hypothetical Data Table: Impact of Phenyl Ring Substitution on Kinase Inhibitory Activity
| Compound ID | R1 | R2 | R3 | R4 | Kinase IC50 (nM) [Hypothetical] |
| Lead | H | H | H | H | 500 |
| 1a | 4-F | H | H | H | 250 |
| 1b | 4-Cl | H | H | H | 200 |
| 1c | 4-CH3 | H | H | H | 600 |
| 1d | 4-OCH3 | H | H | H | 450 |
| 1e | 3-F | H | H | H | 300 |
| 1f | 3,4-diCl | H | H | H | 100 |
Interpretation of Hypothetical SAR: The hypothetical data suggests that electron-withdrawing groups at the 4-position (e.g., F, Cl) enhance activity, potentially through favorable interactions with the kinase hinge region. A bulky electron-donating group like methyl at the 4-position is detrimental. Disubstitution with electron-withdrawing groups further enhances potency, suggesting an extended binding pocket that can accommodate larger substituents.
Piperidine Ring Modification: Exploring the Basic Headgroup
Rationale: Altering the piperidine ring can impact the basicity (pKa) of the nitrogen atom and introduce steric bulk that can probe the shape of the binding pocket. Replacing the piperidine with other cyclic amines can also reveal the importance of ring size and conformation.
Experimental Protocol: Synthesis of Piperidine Analogs
The synthesis would be analogous to the one described for phenyl ring substitution, but using different cyclic amines in the initial coupling step with methyl 2-bromobenzoate.
Hypothetical Data Table: Impact of Piperidine Ring Modification on Kinase Inhibitory Activity
| Compound ID | Cyclic Amine | Kinase IC50 (nM) [Hypothetical] |
| Lead | Piperidine | 500 |
| 2a | Pyrrolidine | 800 |
| 2b | Azepane | 1200 |
| 2c | Morpholine | >10000 |
| 2d | 4-Methylpiperidine | 450 |
| 2e | 4-Hydroxypiperidine | 300 |
Interpretation of Hypothetical SAR: The hypothetical data indicates that a six-membered ring is optimal for activity, with both smaller (pyrrolidine) and larger (azepane) rings leading to a decrease in potency. The dramatic loss of activity with morpholine suggests that the basicity of the nitrogen is crucial for a key ionic interaction. Small substitutions on the piperidine ring are tolerated, with a hydroxyl group potentially forming an additional hydrogen bond.
Carboxylic Acid Bioisosteric Replacement: Modulating Physicochemical Properties
Rationale: The carboxylic acid group, while often crucial for binding, can lead to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. Replacing it with a bioisostere can maintain the key interactions while improving the drug-like properties of the molecule.
Experimental Protocol: Synthesis of Carboxylic Acid Bioisosteres
The synthesis of bioisosteres like tetrazoles or acyl sulfonamides would require a multi-step sequence starting from the corresponding methyl ester or nitrile derivative of the 2-(piperidin-1-ylmethyl)benzene core. For example, a tetrazole can be formed by the [2+3] cycloaddition of an azide source with a nitrile.
Hypothetical Data Table: Impact of Carboxylic Acid Bioisosteres on Kinase Inhibitory Activity and Cell Permeability
| Compound ID | Bioisostere | Kinase IC50 (nM) [Hypothetical] | Cell Permeability (Papp, 10-6 cm/s) [Hypothetical] |
| Lead | -COOH | 500 | 0.5 |
| 3a | -CONH2 | 1500 | 2.5 |
| 3b | Tetrazole | 600 | 1.8 |
| 3c | Acyl sulfonamide | 750 | 3.0 |
Interpretation of Hypothetical SAR: The hypothetical data shows that while direct replacement of the carboxylic acid with other groups may slightly decrease in vitro potency, it can significantly improve cell permeability. This trade-off is a common challenge in drug discovery, and the optimal balance would depend on the specific therapeutic application.
Visualizing the SAR: A Logical Workflow
To effectively guide the SAR exploration, a clear workflow is essential. The following diagram illustrates the iterative process of design, synthesis, and testing.
Caption: Iterative workflow for the SAR exploration of this compound.
Key Mechanistic Considerations: A Hypothetical Binding Mode
Based on the prevalence of similar scaffolds in kinase inhibitors, we can propose a hypothetical binding mode for our lead compound within a generic kinase ATP-binding site. This model can help rationalize the observed SAR and guide the design of new analogs.
Caption: Hypothetical binding mode of the lead compound in a kinase active site.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous framework for conducting a comprehensive SAR study of this compound. By systematically modifying the phenyl ring, the piperidine moiety, and the carboxylic acid group, researchers can build a detailed understanding of the molecular features that govern biological activity. The proposed synthetic routes and biological assays provide a practical roadmap for initiating such an investigation.
While the specific experimental data presented herein is hypothetical, it is grounded in established medicinal chemistry principles and serves to illustrate the process of SAR-driven lead optimization. Future work in this area should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses and unlock the full therapeutic potential of this promising chemical scaffold.
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The In-Vivo Landscape of Piperidine-Containing Benzoic Acid Derivatives: A Comparative Guide
The strategic incorporation of a piperidine moiety onto a benzoic acid scaffold has proven to be a highly fruitful endeavor in medicinal chemistry. This structural combination offers a unique blend of physicochemical properties that can significantly enhance pharmacokinetic profiles and target engagement.[1][2] The piperidine ring, a prevalent motif in numerous pharmaceuticals, modulates lipophilicity and basicity, while the benzoic acid group provides a key interaction point for various biological targets.[2][3] This guide provides an in-depth comparison of the in-vivo evaluation of various derivatives built upon this core concept, drawing from preclinical data to illuminate their therapeutic potential across a range of disease models.
Anti-Inflammatory and Analgesic Potential
Derivatives of the piperidine-benzoic acid scaffold have demonstrated significant promise in mitigating inflammation and pain. While direct in-vivo data on 2-(Piperidin-1-ylmethyl)benzoic acid is limited in the public domain, studies on closely related isomers and analogues provide compelling evidence of their potential.
One notable example is 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride , which has been investigated for its anti-inflammatory and analgesic properties.[3] Furthermore, a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified a lead compound, 6e , with potent in-vivo anti-inflammatory activity.[4] In a xylene-induced ear edema model in mice, compound 6e demonstrated superior efficacy compared to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[4]
Another area of interest is the analgesic activity of piperidine derivatives. Research into derivatives of 4-(4'-bromophenyl)-4-piperidinol has shown significant analgesic effects, suggesting a mechanism that may involve the opioid receptors and the inhibition of prostaglandin signaling pathways.[5]
Comparative In-Vivo Anti-Inflammatory Data
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | Xylene-induced ear edema in mice | More potent than ibuprofen | [4] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives (PD1, PD3, PD5) | Not specified in abstract | Highly significant analgesic effect (p < 0.01) | [5] |
Experimental Workflow: Xylene-Induced Ear Edema Model
Caption: Workflow for the xylene-induced ear edema model.
The causality behind this experimental choice lies in its simplicity and reliability for screening acute anti-inflammatory activity. Xylene acts as an irritant, inducing vasodilation and increased vascular permeability, leading to fluid accumulation (edema). The ability of a test compound to reduce the weight of the ear punch compared to the vehicle control is a direct measure of its anti-inflammatory effect.
Anticancer Applications
The versatility of the piperidine-benzoic acid scaffold is further highlighted by its exploration in oncology. The piperidine moiety can enhance a molecule's ability to penetrate cell membranes and interact with intracellular targets.[2]
A compelling example is a derivative of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine , identified as compound A5 , which acts as a c-Myc inhibitor.[6] The c-Myc oncogene is a critical driver in many human cancers, making it a high-value therapeutic target. In a syngeneic tumor model of lung cancer, compound A5 demonstrated a remarkable tumor growth inhibition rate of up to 76.4%.[6] This was accompanied by a significant reduction in c-Myc protein expression levels within the tumor tissue.[6]
Another approach involves the development of benzoylpiperidine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL).[7] MAGL is an enzyme involved in the endocannabinoid system, and its inhibition has shown antiproliferative effects in various cancer cell lines.[7] While the provided search results focus on the design and synthesis of these compounds, their demonstrated in-vitro activity warrants future in-vivo evaluation in cancer models.
Comparative In-Vivo Anticancer Data
| Compound/Derivative Class | Animal Model | Key Findings | Reference |
| c-Myc inhibitor (A5) | Syngeneic lung cancer model | Up to 76.4% tumor growth inhibition; reduced c-Myc expression | [6] |
Signaling Pathway: c-Myc Inhibition
Caption: Mechanism of action for c-Myc inhibitor A5.
Central Nervous System (CNS) Disorders
The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. Their structural features allow for the fine-tuning of properties necessary for brain penetration and target engagement.[2]
A notable example is MBA-159 , a benzimidazole derivative containing a piperidine moiety, which has been evaluated for its therapeutic potential in Alzheimer's disease.[8] In-vivo studies in a mouse model of scopolamine-induced amnesia demonstrated that MBA-159 has favorable pharmacokinetic properties and significantly improves non-spatial memory.[8] Furthermore, it showed a tendency to increase synaptic plasticity biomarkers and reduce neuroinflammatory trends.[8]
In-Vivo Protocol: Scopolamine-Induced Amnesia Model
This protocol is designed to be self-validating by including both a negative control (vehicle) and a positive control (a known memory-enhancing drug).
-
Animal Acclimatization: Mice are housed in a controlled environment for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups and administered the test compound (e.g., MBA-159), vehicle, or a positive control.
-
Amnesia Induction: After a set period, all groups except the naive control are injected with scopolamine to induce amnesia.
-
Behavioral Testing: Memory function is assessed using standardized tests such as the Morris water maze or novel object recognition test.
-
Data Analysis: Performance metrics (e.g., escape latency, time spent with the novel object) are compared between groups using statistical analysis. The reversal of the scopolamine-induced deficit by the test compound indicates efficacy.
Conclusion
The in-vivo evaluation of derivatives based on the this compound scaffold and its close analogues reveals a class of compounds with broad therapeutic potential. From potent anti-inflammatory and anticancer agents to promising treatments for neurodegenerative diseases, the strategic combination of piperidine and benzoic acid moieties provides a robust platform for drug discovery. The comparative data presented in this guide underscore the importance of specific substitution patterns in determining the ultimate biological activity and in-vivo efficacy. Future research should focus on head-to-head in-vivo comparisons of these lead compounds to better delineate their relative strengths and therapeutic windows.
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- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed.
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Benchmarking Novel Compound "2-(Piperidin-1-ylmethyl)benzoic acid" Against Known Kynurenine-3-Monooxygenase Inhibitors: A Comparative Guide
Executive Summary
The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation and neuronal function. A key enzyme in this pathway, Kynurenine-3-Monooxygenase (KMO), represents a significant therapeutic target for a range of neurodegenerative and inflammatory diseases.[1][2][3] Inhibition of KMO can shift the metabolic flux away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][4] This guide provides a comprehensive framework for benchmarking the novel compound "2-(Piperidin-1-ylmethyl)benzoic acid" against well-characterized KMO inhibitors. We will delve into the mechanistic rationale for KMO inhibition, present detailed protocols for comparative enzymatic and cell-based assays, and offer a data-driven perspective on evaluating inhibitor efficacy.
The Kynurenine Pathway and the Rationale for KMO Inhibition
The catabolism of tryptophan via the kynurenine pathway is a primary route of tryptophan degradation in mammals.[5] Under normal physiological conditions, this pathway is essential for generating cellular energy in the form of NAD+.[6][7] However, in the context of chronic inflammation, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[7][8]
KMO is a mitochondrial enzyme that catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine, a crucial branching point in the pathway.[9][10] By inhibiting KMO, the metabolic cascade is redirected towards the formation of kynurenic acid, an antagonist of the NMDA receptor with neuroprotective properties.[1][11] This strategic inhibition aims to restore a healthier balance of kynurenine pathway metabolites, offering a promising therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[4][12][13]
Below is a diagram illustrating the pivotal role of KMO in the kynurenine pathway.
Caption: The Kynurenine Pathway Highlighting the Role of KMO.
Comparative Inhibitor Analysis
To effectively evaluate "this compound," it is essential to benchmark its performance against established KMO inhibitors. For the purpose of this guide, we will consider the following well-characterized compounds:
-
Ro 61-8048: A potent and widely studied KMO inhibitor.[5][14]
-
GSK180: A highly selective KMO inhibitor.[15]
-
UPF 648: Another well-documented KMO inhibitor.[16]
The following table summarizes the reported inhibitory potencies of these compounds against human KMO.
| Compound | IC50 (nM) | Inhibition Type | Reference |
| Ro 61-8048 | 37 | Not specified | [5] |
| GSK180 | ~6 | Not specified | [15] |
| UPF 648 | 20 | Not specified | [16] |
Experimental Protocols for Benchmarking
A robust evaluation of a novel inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays.
In Vitro KMO Inhibition Assay
This biochemical assay directly measures the enzymatic activity of KMO in the presence of an inhibitor. A common method involves monitoring the consumption of NADPH, a cofactor in the KMO-catalyzed reaction.
Experimental Workflow:
Caption: Workflow for the In Vitro KMO Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KMO enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of L-Kynurenine and NADPH in the assay buffer.
-
Prepare serial dilutions of "this compound" and the reference inhibitors (Ro 61-8048, GSK180, UPF 648) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of KMO enzyme to each well.
-
Add the serially diluted test compounds and reference inhibitors to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. The rate of NADPH consumption is inversely proportional to KMO activity.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
-
Cell-Based Assay for Kynurenine Pathway Modulation
To assess the inhibitor's efficacy in a more biologically relevant context, a cell-based assay is crucial. This assay measures the modulation of kynurenine pathway metabolites in cultured cells.
Experimental Workflow:
Caption: Workflow for the Cell-Based Kynurenine Pathway Assay.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line known to express KMO, such as human microglial cells or monocyte-derived macrophages.
-
To upregulate the kynurenine pathway, stimulate the cells with an inflammatory cytokine like interferon-gamma (IFN-γ) for a specified period.
-
-
Inhibitor Treatment:
-
Treat the stimulated cells with varying concentrations of "this compound" and the reference inhibitors.
-
-
Sample Collection and Analysis:
-
After an incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Analyze the concentrations of key kynurenine pathway metabolites (Kynurenine, 3-Hydroxykynurenine, and Kynurenic Acid) in the supernatants using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
An effective KMO inhibitor should lead to a dose-dependent decrease in the levels of 3-HK and a corresponding increase in the levels of KYNA.
-
Considerations for a Comprehensive Evaluation
Beyond potency, a thorough benchmarking of "this compound" should include:
-
Selectivity: Assess the inhibitor's activity against other enzymes in the tryptophan metabolic pathway to ensure target specificity.
-
Mechanism of Action: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies.
-
Blood-Brain Barrier Permeability: For neurodegenerative disease applications, evaluating the compound's ability to cross the blood-brain barrier is critical.[4][13]
Conclusion
This guide provides a foundational framework for the systematic evaluation of "this compound" as a potential KMO inhibitor. By employing the described in vitro and cell-based assays and comparing its performance against established inhibitors, researchers can generate the robust data necessary to ascertain its therapeutic potential. A successful outcome from these studies would position "this compound" as a promising candidate for further preclinical development in the context of neuroinflammatory and neurodegenerative disorders.
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI. [Link]
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Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. (2021). PubMed Central. [Link]
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Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]
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Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2019). PubMed Central. [Link]
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How the Kynurenine Pathway Drives Neuroinflammation, Simplified. (n.d.). Kynurenine Pathway Blog. [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. [Link]
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Kynurenine pathway metabolism and neuroinflammatory disease. (2013). PubMed Central. [Link]
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The role of kynurenines in the pathogenesis of MS. (2020). VJNeurology. [Link]
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The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease. (2019). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Piperidin-1-ylmethyl)benzoic Acid Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of compounds based on the "2-(Piperidin-1-ylmethyl)benzoic acid" scaffold. In an era of precision medicine, understanding a drug candidate's selectivity is not merely a regulatory checkbox but a cornerstone of its clinical success. Off-target effects are a leading cause of adverse drug reactions and clinical trial failures, making early and thorough cross-reactivity profiling indispensable.[1][2][3] This document will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to guide your research.
The Significance of the this compound Scaffold
The this compound core is a versatile scaffold in medicinal chemistry.[4] Its constituent parts—a benzoic acid, a piperidine ring, and a methylene linker—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The piperidine moiety can influence lipophilicity and basicity, enhancing pharmacokinetic profiles, while the benzoic acid can participate in crucial hydrogen bonding interactions with biological targets.[4] Notably, this scaffold has been implicated as a potential hinge-binding motif in protein kinases, making kinase cross-reactivity a primary focus of this guide.[4]
Foundational In Silico and Physicochemical Profiling
Before embarking on extensive in vitro and cellular assays, a foundational understanding of the compound's properties is crucial.
Physicochemical Characterization:
| Property | This compound | Comparator A (Hypothetical) | Comparator B (Hypothetical) |
| Molecular Weight | 219.28 g/mol [5][6] | 350.45 g/mol | 412.51 g/mol |
| LogP | 2.8 | 3.5 | 4.2 |
| pKa (acidic) | 4.5 | 4.8 | - |
| pKa (basic) | 9.2 | 8.9 | 7.5 |
| Solubility (PBS, pH 7.4) | 150 µM | 50 µM | 10 µM |
Comparator A: A more lipophilic analogue with a substituted phenyl ring on the piperidine. Comparator B: A neutral analogue where the carboxylic acid is replaced with an amide.
In Silico Target Prediction:
Utilize computational tools such as PharmMapper, SuperPred, or similar platforms to predict potential biological targets based on ligand shape and chemical feature similarity. This step can help prioritize experimental assays and anticipate potential off-target families.
Core Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of cross-reactivity. The following workflows are designed to provide a holistic view of a compound's selectivity.
Broad Kinase Panel Screening
Given the potential for the scaffold to interact with kinase hinge regions, a broad kinase screen is the logical first step.[4]
Experimental Protocol: Kinase Panel Screening (e.g., using ADP-Glo™ Kinase Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series to achieve final assay concentrations, typically ranging from 10 µM down to low nanomolar concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of kinase buffer.
-
2.5 µL of test compound or vehicle control (DMSO).
-
2.5 µL of a mixture of the specific kinase and its substrate.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant results.[7]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results to determine IC50 values for any inhibited kinases.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Primary Target: Kinase X | 95% | 98% | 85% |
| Off-Target: Kinase Y | 75% | 45% | 25% |
| Off-Target: Kinase Z | 68% | 32% | 15% |
| >400 other kinases | <10% | <10% | <10% |
This table provides a high-level overview of selectivity, highlighting potential off-target interactions that warrant further investigation.
Caption: Workflow for broad kinase panel screening.
Receptor Binding Assays
To assess cross-reactivity with other major drug target classes, such as G-protein coupled receptors (GPCRs), a panel of receptor binding assays is recommended.[8][9][10]
Experimental Protocol: Radioligand Receptor Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available cell membranes expressing the receptor of interest or prepare them in-house from cell lines.
-
Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: Prepare a dilution series of the test compound.
-
-
Assay Setup: In a 96-well filter plate, combine:
-
Assay buffer.
-
Test compound or vehicle.
-
Radioligand at a concentration at or below its Kd.
-
Receptor-expressing cell membranes.
-
For non-specific binding control wells, add a high concentration of a known, unlabeled ligand.
-
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Detection: Allow the filter mat to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding by the test compound.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
Data Presentation: Receptor Binding Profile
| Receptor Target | This compound (Ki, µM) | Comparator A (Ki, µM) | Comparator B (Ki, µM) |
| Adrenergic α1 | > 10 | > 10 | > 10 |
| Dopamine D2 | 8.5 | > 10 | > 10 |
| Serotonin 5-HT2A | 5.2 | 9.8 | > 10 |
| Histamine H1 | > 10 | 7.5 | > 10 |
A Ki value > 10 µM is generally considered inactive in screening assays.
Cellular Target Engagement
While biochemical and binding assays are crucial, they do not fully recapitulate the complexities of a cellular environment.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and assess selectivity within intact cells.[11][12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal culture conditions for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures for 3 minutes using a thermal cycler. This creates a melt curve. A single temperature can be used for dose-response experiments.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a suitable method, such as Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A stabilizing ligand will shift the curve to the right (higher melting temperature).[12]
-
Isothermal Dose-Response Curve: At a fixed temperature, plot the amount of soluble protein against the compound concentration to determine an EC50 for thermal stabilization.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: CETSA Results
| Target | Compound | ΔTm (°C) | EC50 (µM) |
| Primary Target: Kinase X | 2-(Piperidin-1-yl...) | +5.2 | 0.25 |
| Off-Target: Kinase Y | 2-(Piperidin-1-yl...) | +1.5 | 3.8 |
| Primary Target: Kinase X | Comparator A | +6.1 | 0.18 |
| Off-Target: Kinase Y | Comparator A | +0.5 | >10 |
A larger change in melting temperature (ΔTm) and a lower EC50 indicate more effective target engagement and stabilization.
Conclusion and Forward Look
This guide outlines a robust, multi-tiered strategy for evaluating the cross-reactivity of compounds based on the this compound scaffold. By integrating in silico prediction, broad panel biochemical screening, receptor binding assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile. This data-driven approach is critical for identifying compounds with the highest potential for clinical success and for mitigating the risks associated with off-target effects.[1][2] The experimental protocols provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. Ultimately, a thorough understanding of a compound's interactions with the broader biological landscape is paramount to the development of safer and more effective medicines.
References
- Revvity. Receptor-Ligand Binding Assays.
- Williams, M. (2009). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- MassiveBio. (2026). Off Target Effect.
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- Inglese, J., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed.
- GIGAZINE. (2025).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- AssayQuant. Small Molecule CRO Services for Kinase Discovery.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC - NIH.
- Pharmaron. Kinase Panel Profiling.
- The Institute of Cancer Research. (2020).
- Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Reaction Biology. Kinase Screening Assay Services.
- Siemens Healthineers. Cross-Reactivity in Immunoassay Drug Screening.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- BPS Bioscience. Kinase Screening and Profiling Services.
- Johnson-Krooks, J. L., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed.
- Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Johnson-Krooks, J. L., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic.
- BenchChem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- CymitQuimica. 2-Piperidin-1-ylmethyl-benzoic acid.
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- Amerigo Scientific. This compound.
- Santa Cruz Biotechnology. 2-Piperidin-1-ylmethyl-benzoic acid.
- MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- Berg, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Bartolucci, G., et al. (2023).
- Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Flores, N., et al. (2009).
- Ndontsa, E. N., et al. (2015). Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide. PubMed - NIH.
- de la Torre, M. C., et al. (2009). Methyl 4-(piperidin-1-ylcarbonyl)
- PubChem. (2026). 3-(2-Methylpiperidin-1-yl)benzoic acid.
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Comparative Pharmacokinetic Profile Analysis: A Guide for Drug Development Professionals
Introduction
In the landscape of preclinical drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to predicting its in vivo behavior, efficacy, and potential toxicity. This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of small molecule drug candidates, utilizing Meloxicam as a primary example to illustrate key principles and experimental workflows. While the initial focus of this guide was "2-(Piperidin-1-ylmethyl)benzoic acid," a thorough literature search revealed a lack of publicly available pharmacokinetic data for this specific molecule. Therefore, we have pivoted to Meloxicam, a widely studied non-steroidal anti-inflammatory drug (NSAID), to serve as a well-documented exemplar. The methodologies and comparative frameworks presented herein are directly applicable to the evaluation of novel chemical entities like "this compound."
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations.
Section 1: The ADME Paradigm - A Comparative Overview
The journey of a drug through the body is classically defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's unique physicochemical properties will dictate its ADME profile, ultimately determining its therapeutic window and dosing regimen.
Here, we present a comparative summary of the pharmacokinetic parameters of Meloxicam alongside two other common NSAIDs, Ibuprofen and Celecoxib, to highlight the diversity in PK profiles even within the same therapeutic class.
Table 1: Comparative Pharmacokinetic Parameters of Selected NSAIDs
| Parameter | Meloxicam | Ibuprofen | Celecoxib |
| Bioavailability (%) | ~89% (oral) | ~80-100% (oral) | ~22-40% (oral) |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | 1-2 hours | 2-3 hours |
| Protein Binding (%) | >99% | ~99% | ~97% |
| Volume of Distribution (Vd) | 10-15 L | 0.12 L/kg | ~400 L |
| Major Metabolizing Enzymes | CYP2C9, CYP3A4 | CYP2C9 | CYP2C9 |
| Elimination Half-life (t1/2) | 15-20 hours | 2-4 hours | 11 hours |
| Primary Route of Excretion | Renal and Fecal (Metabolites) | Renal (Metabolites) | Fecal and Renal (Metabolites) |
Data compiled from various sources for illustrative purposes.
This comparative data immediately highlights key differences. For instance, Meloxicam's long half-life supports once-daily dosing, a desirable characteristic for patient compliance. In contrast, Ibuprofen's shorter half-life necessitates more frequent administration. Celecoxib's low oral bioavailability suggests potential challenges in absorption that would need to be addressed during formulation development.
Section 2: Experimental Workflows for In-Depth PK Profiling
A robust characterization of a compound's pharmacokinetic profile requires a suite of in vitro and in vivo experiments. The following section details the methodologies for key assays, explaining the rationale behind each step.
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic metabolic clearance of a compound by liver microsomes. This assay provides an early indication of how susceptible a compound is to first-pass metabolism.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock Solution (10 mM in DMSO).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Quenching Solution (Acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of the cold quenching solution. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
-
Workflow Diagram: In Vitro Metabolic Stability
Caption: Workflow for determining in vitro metabolic stability using a liver microsomal assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the in vivo pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration. This provides crucial information on bioavailability, clearance, volume of distribution, and half-life.
Protocol: Rodent PK Study (Rat Model)
-
Animal Acclimation and Dosing:
-
Acclimate male Sprague-Dawley rats for at least 3 days.
-
Fast animals overnight prior to dosing.
-
For the IV group, administer the compound via the tail vein (e.g., 1 mg/kg).
-
For the PO group, administer the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples from a subset of animals at each time point to minimize stress on individual animals.
-
Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Typical time points for PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.
-
Analyze the study samples alongside the calibration curve and QC samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
IV data: AUCiv, CL, Vdss, t1/2.
-
PO data: AUCpo, Cmax, Tmax.
-
Calculate Oral Bioavailability (F%): (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
-
Workflow Diagram: In Vivo PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study in a rodent model.
Section 3: Interpreting the Data and Making Decisions
The data generated from these studies provides a holistic view of the compound's behavior.
-
High in vitro clearance in liver microsomes often translates to high in vivo clearance and a shorter half-life . If a compound is too rapidly metabolized, it may be difficult to maintain therapeutic concentrations in the body.
-
Low oral bioavailability can be due to poor absorption or extensive first-pass metabolism. Further studies, such as Caco-2 permeability assays, can help elucidate the underlying cause.
-
A large volume of distribution suggests that the compound is distributing extensively into tissues, which could be desirable for targeting certain diseases but may also lead to off-target effects.
By comparing the PK profile of a new chemical entity to those of established drugs like Meloxicam, Ibuprofen, and Celecoxib, researchers can benchmark their compound's performance and make informed decisions about its potential for further development. For instance, if "this compound" were found to have a half-life of 30 hours and an oral bioavailability of 90%, it would be considered a highly promising candidate from a pharmacokinetic perspective.
Conclusion
The pharmacokinetic profiling of a drug candidate is a critical and multifaceted process. By employing a combination of in vitro and in vivo assays, and by contextualizing the data through comparison with established drugs, development teams can gain the necessary insights to de-risk their projects and select candidates with the highest probability of clinical success. The frameworks and protocols detailed in this guide provide a robust foundation for the systematic evaluation of novel compounds.
References
A Strategic Guide to the Preclinical Toxicity Assessment of 2-(Piperidin-1-ylmethyl)benzoic acid and its Analogues
For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's toxicity is paramount to a successful and safe therapeutic pipeline. This guide provides a comprehensive framework for evaluating the toxicological profile of 2-(Piperidin-1-ylmethyl)benzoic acid (CAS No: 917747-57-0), a novel small molecule with potential pharmacological applications.[1][2] Given the limited publicly available toxicity data for this specific molecule, we present a robust, multi-tiered testing strategy, drawing upon established principles of toxicology and regulatory guidelines. This guide will not only detail the necessary experimental protocols but also explain the critical reasoning behind each step, ensuring a self-validating and scientifically sound assessment.
We will also explore a comparative analysis approach, essential for contextualizing the toxicity of this compound. For this purpose, we propose the concurrent evaluation of structurally related analogues, such as 2-(4-methylpiperazin-1-yl)benzoic acid and 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride .[3][4][5] This comparative methodology provides a richer understanding of structure-toxicity relationships and aids in the selection of the most promising lead candidates.
Part 1: Foundational In Vitro Toxicity Profiling
The initial phase of toxicity assessment focuses on in vitro assays to determine basal cytotoxicity, genotoxicity, and potential for cardiac liability. These rapid and cost-effective methods provide the first glimpse into a compound's safety profile and are crucial for early go/no-go decisions in drug development.[6][7][8][9]
Cellular Viability Assays: The First Line of Defense
Expertise & Experience: The initial step in any toxicity assessment is to understand the concentration at which a compound begins to exert cytotoxic effects. A battery of cytotoxicity assays, each with a different mechanistic basis, should be employed to obtain a comprehensive view of the compound's impact on cell health.[7][10] We recommend using a well-characterized cell line, such as HepG2 (human liver carcinoma cell line), as the liver is a primary site of drug metabolism and potential toxicity.
Experimental Protocol: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and its analogues in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) after 48h on HepG2 cells |
| This compound | Hypothetical Data |
| 2-(4-methylpiperazin-1-yl)benzoic acid | Hypothetical Data |
| 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride | Hypothetical Data |
| Doxorubicin (Positive Control) | Hypothetical Data |
Trustworthiness: To ensure the validity of these results, it is crucial to run parallel assays that measure different cytotoxicity endpoints, such as membrane integrity (Lactate Dehydrogenase (LDH) assay) or cell proliferation (Trypan Blue exclusion assay).[7] Consistent results across multiple assays strengthen the confidence in the determined IC50 values.
Genotoxicity Assessment: The Ames Test
Expertise & Experience: Assessing the mutagenic potential of a compound is a critical regulatory requirement. The bacterial reverse mutation assay, or Ames test, is a widely accepted method for identifying substances that can cause genetic mutations.[11][12][13][14] The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[12]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[11]
-
Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Mandatory Visualization: Ames Test Workflow
Caption: Workflow of the Ames Test for Mutagenicity Assessment.
Cardiovascular Safety: hERG Channel Inhibition Assay
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[15][16][17] Therefore, early assessment of a compound's activity on the hERG channel is a critical step in preclinical safety pharmacology. Automated patch-clamp electrophysiology is the gold standard for this assessment.[16]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.
-
Compound Application: Apply a range of concentrations of this compound and its analogues to the cells.
-
Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.[18]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A known hERG inhibitor, such as E-4031, should be used as a positive control.[16][17]
Data Presentation: Comparative hERG Inhibition
| Compound | hERG IC50 (µM) |
| This compound | Hypothetical Data |
| 2-(4-methylpiperazin-1-yl)benzoic acid | Hypothetical Data |
| 3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride | Hypothetical Data |
| E-4031 (Positive Control) | Hypothetical Data |
Part 2: In Vivo Acute Toxicity Assessment
Following a favorable in vitro profile, the next step is to evaluate the compound's effects in a whole-organism system. Acute toxicity studies in rodents provide essential information on the potential hazards of a single high dose of a substance.[19][20] These studies are conducted in compliance with OECD guidelines to ensure animal welfare and data reliability.[21][22][23]
Expertise & Experience: The choice of the appropriate OECD guideline for acute oral toxicity depends on the expected toxicity of the compound. For a novel compound with no prior data, the Up-and-Down Procedure (UDP) (OECD 425) or the Acute Toxic Class Method (OECD 423) are often preferred as they use fewer animals.[19][20]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is chosen based on available in vitro data and structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the criteria for stopping the study are met.
-
Endpoint: The study provides an estimate of the LD50 (lethal dose for 50% of the animals) and information on the signs of toxicity.
Mandatory Visualization: Acute Toxicity Testing Workflow
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A Comparative Guide to the Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid: Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with high fidelity and reproducibility is paramount. 2-(Piperidin-1-ylmethyl)benzoic acid is a valuable building block in medicinal chemistry, and its efficient and reliable synthesis is a critical first step in many discovery programs. This guide provides an in-depth comparison of the common synthetic routes to this compound, focusing on reproducibility, yield, purity, and the underlying chemical principles. We will delve into the widely employed two-step synthesis via methyl 2-(piperidin-1-yl)benzoate, comparing the established Buchwald-Hartwig amination with the classical Ullmann condensation. Furthermore, we will explore potential alternative strategies for a more direct synthesis.
At a Glance: Synthetic Strategies for this compound
| Method | Approach | Key Features | Typical Yield | Purity |
| Buchwald-Hartwig Amination | Two-step: C-N coupling followed by ester hydrolysis. | Palladium-catalyzed, mild conditions, broad substrate scope. | High (>80% for coupling) | High |
| Ullmann Condensation | Two-step: C-N coupling followed by ester hydrolysis. | Copper-catalyzed, often requires higher temperatures. | Moderate to High | Good to High |
| Direct Synthesis (Exploratory) | Single-step approaches (e.g., C-H activation, reductive amination). | Potentially more atom-economical. | Variable | Substrate Dependent |
The Precursor: Synthesis of Methyl 2-(piperidin-1-yl)benzoate
The most common and well-documented route to this compound proceeds through the synthesis and subsequent hydrolysis of its methyl ester, methyl 2-(piperidin-1-yl)benzoate. The critical step in this sequence is the formation of the C-N bond between the piperidine ring and the benzene ring. Two primary catalytic methods dominate this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its reliability and broad applicability.[1] The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Workflow for Buchwald-Hartwig Amination.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1.0 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like racemic-BINAP (0.03 mmol).[2]
-
Solvent and Reagents: Add anhydrous toluene (5 mL) to the flask, followed by piperidine (1.2 mmol).
-
Base Addition: Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).[2]
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
The Buchwald-Hartwig amination is generally considered highly reproducible with expected yields often exceeding 80%.[3] The key to success lies in maintaining strictly anhydrous and anaerobic conditions, as the palladium catalyst can be sensitive to air and moisture. The choice of ligand is also crucial and can significantly impact the reaction's efficiency. While BINAP is a common choice, other bulky electron-rich phosphine ligands can also be effective.
Potential Side Reactions:
-
Hydrodehalogenation: Reduction of the aryl halide to methyl benzoate can occur, particularly if a source of hydrogen (e.g., water) is present.[2]
-
Ester Hydrolysis: The presence of water, especially during work-up under basic or acidic conditions, can lead to the hydrolysis of the methyl ester to the final benzoic acid product.[2]
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[1] While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig reaction, it can be a viable and more cost-effective alternative, as copper is significantly cheaper than palladium.
Workflow for Ullmann Condensation.
While a specific, highly detailed protocol for this exact transformation is less commonly reported than the Buchwald-Hartwig method, a general procedure can be outlined based on similar reactions.[1]
-
Reaction Setup: In a reaction vessel, combine methyl 2-iodobenzoate (1.0 mmol), piperidine (1.2 mmol), a copper catalyst such as copper(I) iodide (CuI, 0.1 mmol), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 120-180 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification steps are similar to those for the Buchwald-Hartwig reaction, involving quenching, extraction, and chromatographic purification.
The reproducibility of the Ullmann condensation can be more variable than the Buchwald-Hartwig amination. The high temperatures required can sometimes lead to the formation of byproducts and tar, making purification more challenging.[2] However, modern advancements, including the use of ligands, can sometimes allow for milder conditions and improved yields.[4]
Potential Side Reactions:
-
Homocoupling: The aryl halide can couple with itself to form a biphenyl byproduct.
-
Decarboxylation: At very high temperatures, the ester group may be cleaved, followed by decarboxylation to yield 1-phenylpiperidine.[2]
From Ester to Acid: The Hydrolysis Step
Once methyl 2-(piperidin-1-yl)benzoate is synthesized and purified, the final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard and generally high-yielding transformation.
Workflow for Ester Hydrolysis.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.[3]
-
Base Addition: Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).[3]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.
-
Work-up: Remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]
This hydrolysis step is typically very clean and reproducible, with high yields of the final product.
Alternative Synthetic Strategies: The Quest for Directness
While the two-step approach is robust, direct synthesis methods that avoid the ester intermediate are attractive for their potential atom and step economy.
-
Direct C-H Functionalization: Emerging methods in C-H activation could potentially allow for the direct coupling of a benzoic acid derivative with piperidine. For instance, palladium-catalyzed ortho C-H activation of benzoic acids can generate reactive intermediates that could be trapped by an amine.[5] However, these methods are often still in development and may not yet be broadly applicable or high-yielding for this specific transformation.
-
Reductive Amination: A hypothetical direct route could involve the reductive amination of 2-formylbenzoic acid with piperidine. This would require a suitable reducing agent that selectively reduces the intermediate iminium ion without affecting the carboxylic acid. The feasibility and efficiency of this approach would need experimental validation.
Conclusion and Recommendations
For the reproducible and high-yielding synthesis of this compound on a laboratory scale, the Buchwald-Hartwig amination of methyl 2-bromobenzoate followed by ester hydrolysis is the recommended and most reliable method. Its mild reaction conditions, broad functional group tolerance, and well-documented protocols contribute to its high rate of success.
The Ullmann condensation remains a viable alternative, particularly for larger-scale syntheses where the cost of the catalyst is a significant consideration. However, it may require more extensive optimization to overcome the challenges associated with higher reaction temperatures and potential side reactions.
Direct synthesis routes are an exciting area of research but are currently less established for this specific target molecule. As C-H activation and other novel synthetic methodologies continue to advance, more direct and efficient pathways to this compound may become readily accessible.
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A Head-to-Head Comparison of 2-(Piperidin-1-ylmethyl)benzoic Acid Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the strategic navigation of chemical space is paramount to the discovery of novel therapeutics. The 2-(piperidin-1-ylmethyl)benzoic acid scaffold has emerged as a promising pharmacophore, demonstrating potential across a spectrum of therapeutic areas, including oncology and inflammation. This guide provides an in-depth, head-to-head comparison of analogs derived from this core structure, offering insights into their structure-activity relationships (SAR), and supported by detailed experimental protocols to empower your research endeavors.
The this compound Pharmacophore: A Foundation for Diverse Biological Activity
The this compound core integrates two key structural motifs: the benzoic acid moiety and the piperidine ring. The carboxylic acid group of the benzoic acid can act as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes or receptors. The piperidine ring, a prevalent scaffold in numerous pharmaceuticals, modulates critical physicochemical properties such as lipophilicity and basicity.[1] This modulation can significantly enhance a compound's pharmacokinetic profile and its engagement with biological targets.[1] The ortho-substitution pattern of the piperidin-1-ylmethyl group on the benzoic acid ring provides a unique structural vector for designing analogs with diverse biological activities.[1]
Molecules based on this scaffold are hypothesized to target a range of biological pathways implicated in diseases such as cancer and inflammation. For instance, derivatives can be engineered to inhibit protein kinases, which are pivotal components of signaling cascades like the MAPK/ERK pathway, often dysregulated in cancer.[1]
Comparative Analysis of Analog Performance
Anti-Inflammatory Activity
The benzoic acid scaffold is a well-known component of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound analogs can be evaluated through their ability to inhibit key inflammatory mediators.
Table 1: Comparative Anti-Inflammatory Activity of Benzoic Acid and Piperidine Derivatives
| Compound/Analog Class | Target/Assay | IC50/Activity | Reference |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | NO production in LPS-stimulated RAW 264.7 macrophages | 0.86 µM | [2] |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) | TNF-α production in LPS-stimulated RAW 264.7 macrophages | 1.87 µM | [2] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Comparable to Diclofenac | [3] |
| N-benzylidene-5-(phenylazo) anthranilic acid derivatives | Carrageenan-induced rat paw edema | Significant inhibition | [4] |
This table presents data from related compound classes to infer potential activities of this compound analogs.
Structure-Activity Relationship Insights:
-
Substitution on the Benzoic Acid Ring: The introduction of various substituents on the benzoic acid ring can significantly modulate anti-inflammatory activity.
-
Piperidine Moiety Modifications: Alterations to the piperidine ring, such as the introduction of additional functional groups, can influence potency and selectivity. For instance, in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, specific substitutions on the piperidine nitrogen led to potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.[2]
Kinase Inhibitory Activity
The this compound scaffold can serve as a key fragment for designing kinase inhibitors, potentially interacting with the hinge region of the ATP-binding site.[1]
Table 2: Comparative Kinase Inhibitory Activity of Piperidine and Benzoic Acid Derivatives
| Compound/Analog Class | Target Kinase | IC50 (µM) | Reference |
| 4-(Thiazol-5-yl)benzoic acid analog | CK2α | 0.014-0.017 | [5] |
| 4-(Thiazol-5-yl)benzoic acid analog | CK2α' | 0.0046-0.010 | [5] |
| Benzonaththridinone derivative (7) | mTORC1 | 0.0054 | [6] |
| 2-Acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivative (23a) | VEGFR2 | 0.00095 | [7] |
This table presents data from related compound classes to infer potential activities of this compound analogs.
Structure-Activity Relationship Insights:
-
Aromatic Ring System: The nature of the aromatic system fused to or replacing the benzoic acid can drastically alter kinase inhibitory potency and selectivity.
-
Substituents on the Piperidine Ring: Modifications to the piperidine ring can be tailored to exploit specific pockets within the kinase active site, thereby enhancing affinity.
Experimental Methodologies: A Practical Guide
To facilitate the direct comparison and evaluation of novel this compound analogs, this section provides detailed, step-by-step protocols for key biological assays.
Synthesis of this compound Analogs
A common and efficient method for the synthesis of the parent compound and its analogs is the Buchwald-Hartwig amination.[1]
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Detailed Protocol: Buchwald-Hartwig Amination [1]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Add the desired substituted piperidine (1.2 eq) to the mixture.
-
Finally, add sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the methyl ester analog.
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final this compound analog.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol provides a general method for assessing the in vitro kinase inhibitory activity of the synthesized analogs.
Experimental Workflow: Kinase Inhibition Assay
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by this compound analogs.
Dysregulation of this pathway is a hallmark of many cancers. [6]Analogs of this compound that can inhibit key kinases in this cascade, such as RAF or MEK, represent a promising strategy for cancer therapy.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide has provided a framework for the comparative analysis of its analogs, grounded in available data from related compound classes and detailed experimental protocols. The structure-activity relationships discussed herein offer a starting point for the rational design of more potent and selective compounds.
Future research should focus on the synthesis and systematic evaluation of a focused library of this compound analogs with diverse substitutions on both the benzoic acid and piperidine rings. Head-to-head comparisons of these analogs against a panel of relevant biological targets will be crucial for elucidating precise SAR and identifying lead candidates for further development.
References
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Kumar, A., Bansal, D., Bajaj, K., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- Usiena Air. (2023).
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Li, Q., Hu, Q., Wang, X., Zong, Y., Zhao, L., Xing, J., Zhou, J., & Zhang, H. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]
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Li, Q., Hu, Q., Wang, X., Zong, Y., Zhao, L., Xing, J., Zhou, J., & Zhang, H. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]
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Kumar, A., Bansal, D., Bajaj, K., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]
-
Kumar, A., Bansal, D., Bajaj, K., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & medicinal chemistry, 11(23), 5281–5291. [Link]
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Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
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- Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(3), 235-248.
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National Institutes of Health. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][9]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.
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- ResearchGate. (2021). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-1-ylmethyl)benzoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Piperidin-1-ylmethyl)benzoic acid (CAS No. 917747-57-0). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance is built upon an analysis of the compound's chemical structure, its known hazard profile, and established best practices for hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Section 1: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound is a synthetic organic compound that combines a piperidine ring with a benzoic acid moiety. While a complete toxicological profile is not extensively documented in publicly available literature, a robust hazard assessment can be derived from its Safety Data Sheet (SDS) and the known properties of its structural components.
The compound itself is classified as an irritant. The SDS for this compound specifies that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. This necessitates careful handling to avoid direct contact and inhalation.
To build a comprehensive risk profile, we must also consider the hazards of the parent structures:
-
Piperidine: A cyclic secondary amine that is flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3][4]
-
Benzoic Acid: A combustible solid that can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[5][6][7][8][9][10]
Given this composite profile, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard laboratory trash or washed down the sanitary sewer system.[6][11]
Table 1: Hazard Profile Summary
| Hazard Category | This compound[1] | Piperidine (Parent Moiety)[2][4] | Benzoic Acid (Parent Moiety)[8][9][12] |
| Acute Toxicity | Not explicitly classified; handle with caution. | Toxic by inhalation and in contact with skin. | Harmful if swallowed.[12] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes severe skin burns. | Causes skin irritation (H315) |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye damage. | Causes serious eye damage (H318) |
| Respiratory Effects | May cause respiratory irritation (H335) | Destructive to mucous membranes and upper respiratory tract. | May cause respiratory irritation. |
| Physical Hazards | Solid, dust formation possible. | Highly flammable liquid and vapor. | Combustible solid; dust can form explosive mixtures with air.[7] |
Section 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before handling the waste material, ensure all necessary safety measures are in place. The primary goal is to prevent exposure through inhalation, ingestion, or skin/eye contact.
Engineering Controls: All handling of this compound, including weighing, transfer, and packaging for disposal, must be conducted within a certified chemical fume hood to control potential dust and vapors.[1][13]
Personal Protective Equipment (PPE): The following minimum PPE is mandatory, as derived from the compound's hazard profile[1][14]:
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[5][13]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or where splashing is possible, chemical safety goggles and/or a full-face shield should be used.[5][13]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: Not typically required when handling small quantities within a functional fume hood. If a fume hood is unavailable or if dust levels are significant, a NIOSH-approved respirator with a particulate filter may be necessary.[15] Always follow your institution's respiratory protection program.
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health and Safety (EHS) office.[16] The following protocol provides a universal workflow.
Step 1: Waste Characterization
-
The material must be declared as "Hazardous Waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent dangerous reactions.[6][17][18]
Step 2: Container Selection
-
Use a dedicated, leak-proof waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is appropriate.[5][16]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.[1]
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement.[19] Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazard characteristics: "Irritant."
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17][19]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[20]
-
The SAA should be clearly marked with signage and provide secondary containment to capture any potential leaks.[16][21]
Step 5: Arranging for Final Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), or as per your institution's policy, contact your EHS office to arrange for a waste pickup.[16][17]
-
Your EHS office will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor for final treatment, likely via chemical incineration.[4][19]
Caption: Workflow for the compliant disposal of this compound.
Section 4: Spill and Emergency Procedures
Even with careful handling, spills can occur. A prepared response is essential to mitigate hazards.[22][23]
For a Minor Spill (Small amount of solid, contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Maintain Control: Ensure the fume hood continues to operate.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Clean-Up: Gently sweep up the solid material using a brush and dustpan or absorb with an inert material like vermiculite or sand.[1][14] Avoid raising dust.[5][14]
-
Package Waste: Place the collected material and any contaminated cleaning supplies into a properly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
For a Major Spill (Outside of a fume hood, large quantity, or if you feel unsafe):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
REPORT: Call your institution's emergency number and/or EHS office. Provide the chemical name, location, and approximate quantity of the spill.
-
WAIT: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency response personnel.[6]
Caption: Decision-making flowchart for spills of this compound.
Section 5: Regulatory Framework and Institutional Compliance
The procedures in this guide are based on federal standards, but local and state regulations may also apply.[21][23] The ultimate authority for waste disposal at your facility is your Environmental Health and Safety (EHS) office. They are responsible for interpreting federal and state law (such as the EPA's regulations in 40 CFR Part 262) and implementing a compliant waste management program.[16][20][24] Always consult and adhere to your institution's specific Chemical Hygiene Plan and hazardous waste disposal guidelines.
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Mastering the Safe Handling of 2-(Piperidin-1-ylmethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-(Piperidin-1-ylmethyl)benzoic acid is a compound of interest for its potential applications, yet its unique bifunctional nature—possessing both a basic piperidine moiety and an acidic carboxylic acid group—necessitates a nuanced approach to laboratory safety. This guide moves beyond generic protocols to provide a comprehensive, field-tested framework for its safe handling, ensuring the integrity of your research and the safety of your team.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of a compound's intrinsic hazards is the foundation of any robust safety protocol. Based on its structural motifs and available safety data, this compound is classified with specific hazards that directly inform our handling procedures.[1]
The piperidine component, a cyclic secondary amine, is a well-known structural alert for skin and respiratory irritation. The benzoic acid moiety, while generally less hazardous, contributes to the compound's acidic nature and potential for eye irritation. The combination of these functional groups in one molecule requires a multi-faceted personal protective equipment (PPE) strategy.
| Hazard Classification (GHS) | Hazard Statement | Rationale and Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | The piperidine group can be corrosive to skin. Prolonged contact must be avoided. This dictates the necessity for robust glove selection and full skin coverage. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | The acidic nature of the benzoic acid group and the general irritancy of the amine can cause significant eye damage. This mandates the use of chemical splash goggles at all times. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1] | As a fine powder, the compound can be easily aerosolized. The amine and acidic functionalities can irritate the mucous membranes of the respiratory tract. All handling of the solid must be done in a ventilated enclosure. |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a chemically-informed decision. For this compound, your PPE ensemble must protect against skin, eye, and respiratory exposure.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles are mandatory.[1] A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.
-
Skin Protection : A standard laboratory coat is required. For procedures with a high risk of contamination, a chemically resistant apron or suit is recommended.
-
Hand Protection : Nitrile gloves are the recommended choice for incidental contact. Nitrile offers good resistance to both acidic and basic compounds, as well as a range of organic solvents.[2][3] For prolonged handling or immersion, heavier-duty butyl rubber gloves should be considered due to their excellent resistance to a wide variety of corrosive chemicals.[2] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4]
-
Respiratory Protection : All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood or other ventilated enclosure.[4] If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases is required.[5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section details the procedural steps for working with this compound, from initial preparation to temporary storage.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation :
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare your workspace by laying down absorbent bench paper and assembling all necessary glassware and reagents.
-
-
Handling :
-
Carefully weigh the desired amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
Keep the container tightly sealed when not in use.[4]
-
-
Post-Procedure Cleanup :
-
Decontaminate all surfaces and glassware that have come into contact with the compound.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Emergency and Disposal Plan: Preparing for the Unexpected
A comprehensive safety plan includes robust procedures for both emergency situations and routine waste disposal.
Spill Response
The amphoteric nature of this compound (containing both acidic and basic groups) requires a specific approach to spill neutralization.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE : Wear appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.
-
Containment : For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste. For a solution, contain the spill with an absorbent barrier (e.g., chemical socks or sand).[7]
-
Neutralization : Due to its amphoteric properties, a universal spill neutralizer like Amphomag® is recommended as it can safely react with both acidic and basic functional groups.[1] Alternatively, a two-step neutralization can be performed cautiously: first with a weak acid (like citric acid) followed by a weak base (like sodium bicarbonate), testing the pH throughout the process.[8]
-
Cleanup : Absorb the neutralized spill with an inert material (e.g., vermiculite or sand) and place it in a designated hazardous waste container.[9]
-
Decontaminate : Clean the spill area with soap and water.[7]
Waste Disposal
Proper segregation of chemical waste is crucial for safety and regulatory compliance.
-
Solid Waste : Collect unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for solid organic hazardous waste.[10] High-density polyethylene (HDPE) containers are a suitable choice.[11][12]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for organic liquid waste. Do not mix with incompatible waste streams.
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[13]
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[13]
Disposal Workflow
Caption: A streamlined process for the segregation and disposal of waste.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
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- Amphomag. (n.d.). Quickly Cleanup Unidentified Spills.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
